Chromium(III) acetate

Catalog No.
S1900541
CAS No.
39430-51-8
M.F
C6H9CrO6
M. Wt
229.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(III) acetate

CAS Number

39430-51-8

Product Name

Chromium(III) acetate

IUPAC Name

chromium(3+) triacetate

Molecular Formula

C6H9CrO6

Molecular Weight

229.13 g/mol

InChI

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

WYYQVWLEPYFFLP-UHFFFAOYSA-K

SMILES

Array

solubility

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility))
2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing.
Chromium(III) acetate is a chemical compound of chromium. Chromium is a chemical element which has the symbol Cr and atomic number 24. It is found naturally occuring in rocks, animals, plants, and soil, and is usually mined as chromite ore. Chromium is most toxic in its +6 oxidation state (chromium(VI)) due to its greater ability to enter cells and higher redox potential. Trivalent chromium (chromium(III)) however, is biologically necessary for sugar and lipid metabolism in humans. (L17)

Chromium(III) acetate basic structure trinuclear cation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Structure and Composition

The predominant form of chromium(III) acetate is not a simple monomeric compound but a basic acetate with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, where a central oxo group (O²⁻) is bridged by three chromium(III) ions. Each pair of chromium atoms is further connected by two acetate ligands in a bridging fashion, and the coordination sphere of each octahedral chromium center is completed by a terminal water ligand [1] [2].

Key Structural Features:

  • Oxo-Centered Core: The structure is built around a µ₃-oxo ligand, which triply bridges the three chromium cations [1].
  • Chromium Centers: Each chromium ion is in the +3 oxidation state and resides in an octahedral coordination geometry [1].
  • Acetate Bridges: The six acetate ligands act as bidentate bridges between pairs of chromium atoms [3] [1].
  • Terminal Ligands: Three water ligands coordinate terminally to the chromium ions, completing the octahedral coordination [1].

This trinuclear cation can form salts with various anions, such as chloride and nitrate. The data often reported, including a melting point of 1,152 °C, is for the chloride salt hydrate, [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl·(H₂O)₆ [1].

Characterization Methods and Experimental Protocols

The trinuclear structure is confirmed through a combination of analytical techniques. The following table summarizes the key methods and the specific structural information they provide.

Technique Key Information Obtained Experimental Observations/Protocol Details
X-ray Crystallography Definitive molecular structure and confirmation of the oxo-centered trinuclear motif [4]. Resolved the structure of a DMSO-derivative complex, correcting the previously proposed axial position of water ligands to an equatorial one [4].
Paramagnetic ²H NMR Identification and quantification of the trinuclear complex in solution; study of formation and degradation kinetics [3] [2]. Uses deuterated carboxylates (e.g., CD₃COO⁻). Signals are sharper than in ¹H NMR. The methyl deuterons of the acetate ligands appear as a single, sharp peak [2].
FT-IR Spectroscopy Identification of acetate binding modes (ionic, unidentate, bidentate, bridging) [3]. Peaks are assigned based on the appearance and disappearance of specific vibrations correlated with the binding mode of the acetate groups [3].
Mass Spectrometry (FAB) Confirmation of the trinuclear assembly's molecular weight and existence in solution [3]. Used to confirm the presence of the cyclic chromium trimer ion in solution [3].
Ion Exchange Chromatography Separation of complexes based on ionic charge [3]. Used to separate different chromium acetate complexes, supporting the presence of a cationic species like [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [3].
Magnetic Susceptibility Measurement of antiferromagnetic exchange between chromium centers [4]. Data fitted using the Van Vleck equation for a spin dimer model, yielding an exchange constant (J) that confirms strong antiferromagnetic coupling within the trimer [4].

Synthesis and Formation Pathway

The complex is commonly prepared from the reaction of a chromium(III) source, such as chromium nitrate or chloride, with acetic acid/sodium acetate under heating [5] [2]. A key intermediate in the formation is believed to be a dinuclear chromium complex featuring hydroxo and carboxylate bridges. The conversion of this dinuclear intermediate into the final trinuclear product can be monitored by ²H NMR spectroscopy [2].

The following diagram illustrates the general experimental workflow for synthesizing and characterizing the this compound trinuclear complex:

G Start Start: Chromium Source (e.g., Cr nitrate) Reaction Heated Reaction (70-80 °C) Start->Reaction Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Reaction Intermediate Proposed Dinuclear Intermediate Reaction->Intermediate Formation Product Trinuclear Product [Cr₃O(O₂CR)₆(L)₃]⁺ Intermediate->Product Conversion Char Characterization Product->Char

Synthesis and analysis workflow for the trinuclear complex.

Stability and Breakdown Kinetics

Understanding the stability of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster in biological contexts is critical for assessing its potential applications.

  • Kinetic Stability: Studies show that the trinuclear cluster is kinetically stable in neutral to weakly acidic conditions [6]. Its breakdown with biological ligands (e.g., histidine, glycine, lactic acid) in aqueous media at pH ~4-5 is relatively slow.
  • Breakdown Mechanism: The reaction with competing ligands follows a two-step process: an initial ion-pair pre-equilibrium is followed by a rate-determining step that proceeds via an associative interchange (Iₐ) mechanism [6].
  • Activation Parameters: The breakdown reactions are characterized by large, negative entropy values (ΔS‡ ≈ -130 to -225 J K⁻¹ mol⁻¹) and positive enthalpy values, which is typical for an associative mechanism where the transition state is more ordered than the reactants [6].
  • Biological Relevance: Paramagnetic ²H NMR studies have shown that the chromium acetate trinuclear complex remains intact in biologically relevant media like blood plasma and cell culture media for a sufficient time to allow for cellular uptake, suggesting it could be transported into cells intact [2].

References

chromium triacetate vs basic chromium acetate difference

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Definition and Structural Comparison

The table below summarizes the core differences between the commonly encountered forms of these compounds.

Feature Basic Chromium Acetate (Common Form) Simple Chromium(III) Acetate / "Chromium Triacetate"
Preferred Name This compound hydrate; basic chromium acetate [1] [2] Chromium triacetate; Chromic acetate [3] [4]
Chemical Formula Often represented as [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1] [5] C₆H₉CrO₆ (for the monomeric Cr(C₂H₃O₂)₃ unit) [3] [4]
Molecular Structure Trinuclear, oxo-bridged cluster [1] [6] Theoretical simple, mononuclear structure [2]
Primary Hazard Threat to the environment [3] Information not specified in search results
Appearance Grayish-green to bluish-green solid [1] [3] Blue-violet or gray-violet crystalline powder [2] [3]
Stability Stable, well-defined structure [1] [6] Decomposes under ambient conditions [2]
Commercial Reality The predominant and commercially significant form [1] [2] [6] Ill-defined; a simple mononuclear Cr(III) acetate is not commonly encountered [1] [2]

Commercial "this compound" is typically the basic chromium acetate form. This compound is not a simple salt but a coordination complex with a triangular trinuclear core, where three chromium (Cr³⁺) ions are bridged by a central oxygen atom and six acetate groups [1] [6]. This is the structurally well-defined material widely used in industry and research [1] [2].

The term "chromium triacetate" is often used synonymously, but it can imply a theoretical, simple monomeric compound (Cr(CH₃COO)₃). This simple form is not commonly found; evidence for its existence is scarce, and it tends to be unstable, readily decomposing and forming polynuclear complexes like the basic form [1] [2].

Experimental Protocol: Preparation of Basic Chromium Acetate

The following method, adapted from a patent [7], outlines a practical synthesis for basic chromium acetate. This protocol highlights the use of chromium oxide (CrO₃) and an initiator, differing from traditional routes that use chromium sulfate and sodium acetate.

Objective: To prepare basic chromium acetate in a particulate form that is easy to separate and dry [7].

Materials and Reagents:

  • Reactants: Acetic acid, Chromium(VI) oxide (CrO₃), Hydrazine hydrate (or other aminated compounds as initiator), Water [7].
  • Equipment: Reaction kettle with heating and stirring capabilities, Separation apparatus, Drying sieve (e.g., stainless steel) [7].

Procedure:

  • Charge Reactants: Add acetic acid, chromium oxide, the initiator, and water into the reaction kettle.
  • Molar Ratio: The molar ratio of Acetic Acid : Water : Chromium Oxide : Initiator should be 2 : 30 : (0.5-0.65) : (0.4-1) [7].
  • Reaction: With stirring, heat the mixture to 70–80°C and maintain this temperature for 6 hours [7].
  • Crystallization: After 6 hours, stop heating. The product will begin to crystallize from the solution [7].
  • Sepection and Drying:
    • Separate the solid crystals from the reaction mixture.
    • Dry the granular product on a breathable drying sieve.
    • Finally, screen the dried product to obtain a uniform powder [7].

Analytical Methodologies for Characterization

The complex nature of chromium acetate solutions requires robust analytical techniques to identify the various species present. The following workflow outlines a standard approach for separation and analysis, based on the studies found [2] [5].

G Start Sample of Commercial Chromium Acetate Dissolve Dissolve in Water Start->Dissolve IEC Ion-Exchange Chromatography Dissolve->IEC Neutral Neutral Species (unadsorbed) IEC->Neutral Cationic Cationic Species (adsorbed on column) IEC->Cationic Evap Slow Evaporation Neutral->Evap MS Mass Spectrometry Cationic->MS UV UV-Vis Spectroscopy Cationic->UV Struct1 Structure 1: Cyclic Octanuclear [Cr8(OH)8(OAc)16] Evap->Struct1 Struct2 Structure 2: Trinuclear [Cr3O(OAc)6(H2O)3]+ MS->Struct2 Molecular weight confirmation UV->Struct2 Identified by characteristic spectrum

To quantify the kinetic stability of the basic chromium acetate cluster, which is critical for understanding its biological behavior, you can study its breakdown with biologically relevant ligands [5].

Objective: To determine the kinetics of the breakdown of the [Cr₃O(OAc)₆]⁺ cluster in the presence of ligands like glycine or aspartic acid [5].

Procedure:

  • Reaction Setup: Prepare a solution of the basic chromium acetate cluster with a large excess (e.g., 100-fold) of the ligand (e.g., glycine, lactic acid, aspartic acid) in a weakly acidic buffer (pH ~4.5) to avoid precipitation [5].
  • Monitoring: Use UV-Vis spectroscopy to monitor the change in absorbance at a characteristic wavelength (e.g., ~410 nm for glycine) as a function of time [5].
  • Data Analysis: The reaction typically exhibits first-order kinetics. The observed rate constant ((k_{obs})) can be determined from a plot of (\ln(A_t - A_\infty)) versus time, where (A_t) and (A_\infty) are the absorbances at time (t) and at the end of the reaction, respectively [5].
  • Interpretation: The breakdown of the trinuclear cluster is generally slow (on the order of hours), which is a key factor in assessing its potential as a stable biological transport form for chromium [5].

Biological Relevance and Research Applications

The basic chromium acetate cluster is not only an industrial chemical but also a subject of biological interest, particularly in studies of chromium supplementation and metabolism.

  • Adipogenesis Stimulation: A 2019 study found that chromium acetate (CrAc) can stimulate adipogenesis (fat cell formation) in bovine cells. A dose of 10 µM was shown to upregulate key adipogenic genes like C/EBPβ and PPARγ, suggesting a role for chromium in lipid metabolism [8].
  • Kinetic Stability in Biological Contexts: The slow breakdown kinetics of the [Cr₃O(OAc)₆]⁺ cluster with ligands of biological interest (e.g., amino acids) suggests that this form could be stable enough to be a relevant transport species for chromium in biological systems [5].

Safety and Regulatory Profile

For researchers, especially in drug development, understanding the safety profile is essential.

  • Toxicity Comparison: this compound is considered significantly less toxic than hexavalent chromium (Chromium(VI)) compounds, which are known carcinogens [6] [3].
  • Handling: The primary hazard is to the environment. As a heavy metal compound, it should be handled with care. Avoid inhalation of dust and direct skin contact. Use appropriate personal protective equipment (PPE) including gloves and goggles [6] [3].
  • Toxicity Data: The oral LD₅₀ in rats is reported as 2365 mg/kg/day, indicating low acute toxicity [3]. It was found to be non-mutagenic in Salmonella typhimurium assays [3].

References

chromium III acetate hydrate chemical composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition and Key Properties

The following table summarizes the core chemical and physical properties of Chromium(III) Acetate Hydroxide, which is consistent with the basic acetate hydrate form.

Property Details
Common Names Chromic acetate; this compound hydrate; Basic chromium acetate [1] [2] [3]
CAS Registry No. 39430-51-8 [3]
Molecular Formula (common) Often represented as Cr₃(OH)₂(CH₃COO)₇ or C₁₄H₃₂Cr₃O₁₆ [2] [3]
IUPAC Name This compound hydrate [1]
Appearance Dark blue to blueish-green or grayish-green powder [1] [2]
Solubility in Water 675 g/L at 20°C [2]
Melting Point > 400 °C (decomposes to Chromium oxide) [2]
Density ~1.28 - 1.662 g/cm³ [1] [2]

Synthesis Protocol

The provided search results detail a modern preparation method that offers advantages over traditional routes using sodium acetate and chromium sulfate [4].

Title: Preparation of Chromium Acetate via Reaction of Chromic Oxide with Acetic Acid [4]

  • Key Principle: This method uses acetic acid and chromium oxide (CrO₃) in the presence of a specialized initiator, simplifying the process and yielding a granular product that is easier to purify and handle [4].
  • Required Materials:
    • Reactants: Acetic acid, Chromium oxide (CrO₃), Initiator (e.g., Hydrazine hydrate), Deionized water.
    • Equipment: Reaction kettle with heating and stirring capabilities, Stainless steel filtration setup, Up-down breathable drying screen (e.g., stainless steel sieve).
  • Step-by-Step Procedure:
    • Charge Reactants: Add acetic acid, chromium oxide, the initiator, and water into the reaction kettle.
    • Reaction: Heat the mixture to 70–80 °C with constant stirring. Maintain this temperature with agitation for 6 hours to complete the salt-forming reaction [4].
    • Crystallization: Stop heating and allow the product crystals to form.
    • Isolation and Drying: Separate the crystals via filtration. Dry the granular product using an up-down breathable drying screen and finally screen it to a consistent particle size [4].
  • Molar Ratio: The optimal molar ratio is Acetic acid : Water : Chromium oxide : Initiator = 2 : 30 : (0.5–0.65) : (0.4–1) [4].

This method is noted for its operational convenience, suitability for industrial scale-up, and production of a high-purity, low-dust particulate product [4].

Structure and Characterization

The defining feature of this compound is its trinuclear "basic acetate" structure, which it shares with similar compounds of iron and manganese [1].

  • Molecular Structure: The core unit is a cation where three chromium(III) ions are arranged in an octahedral geometry. They are held together by a central, triply-bridging μ₃-oxo ligand (O²⁻), six surrounding acetate ligands (CH₃COO⁻) that bridge each pair of chromium atoms, and three terminal water ligands (H₂O) [1]. There is little evidence for a simple, mononuclear "Cr(CH₃COO)₃" compound [1].

G Cr1 Cr³⁺ Cr2 Cr³⁺ Cr3 Cr³⁺ O_center μ₃-O²⁻ O_center->Cr1 O_center->Cr2 O_center->Cr3 Acetate 6x Acetate Ligands (CH₃COO⁻) Acetate->Cr1 Acetate->Cr2 Acetate->Cr3 Water 3x Aquo Ligands (H₂O) Water->Cr1 Water->Cr2 Water->Cr3

Structure of the basic chromium acetate trimer core.

  • Characterization Techniques:
    • X-ray Diffraction (XRD): Used for quantitative phase analysis and confirming the crystalline structure [5].
    • Infrared (IR) Spectroscopy: Useful for identifying functional groups and bonding, with specific spectra available for the compound (CAS 39430-51-8) [6].

Research and Industrial Applications

The unique structure of this compound hydroxide makes it valuable in several fields:

  • Catalysis: Serves as an oxidation catalyst and is used in the synthesis of organic compounds like monoacylglycerols [3]. Its trinuclear structure is a model for studying catalytic processes [1].
  • Industrial Processes: Used as a mordant in dyeing, in tanning, and in the polymer industry [2] [3].
  • Environmental Science: Research explores its role in the immobilization of chromium in cementitious materials, as the Cr(III) oxidation state is less toxic and less mobile than Cr(VI) [5].
  • Materials Science: Acts as a precursor for producing high-purity chromium compounds, catalysts, and nanoscale materials [2].

The distinctive trinuclear structure of this compound hydrate is key to its chemical behavior and utility. The synthesis protocol offers a reliable path for its production.

References

Structural Characteristics of Chromium(III) Acetate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural features of the characterized basic chromium(III) acetate.

Feature Description
Common Form Basic chromium acetate; a family of salts with the trichromium cation [1].
Molecular Formula Commonly represented as [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ for the cation [1] [2].
Chromium Core Trinuclear, triangular assembly of three Cr(III) ions [1] [2].
Key Bridging Ligand A single, triply bridging oxo ligand (O²⁻) at the center of the chromium triangle [1].
Other Ligands Six acetate ligands bridging each edge of the triangle, and three terminal water ligands [1].

Technical reviews note that "little evidence exists for a simple this compound, i.e. lacking the oxo ligand" [1]. The Wikipedia entry, which references a study in the Journal of Chemical Education, directly addresses this question in its title: "Chromium (III) Acetate, Chromium (III) Acetate Hydroxide, or µ3-Oxo-esakis-(µ2-acetato-O,O') - triaqua-trichromium (III) Acetate? Determining the Structure of a Complex Compound..." [1]. This indicates that the identity of the compound is fundamentally tied to its oxo-centered structure.

Experimental Determination Workflow

For researchers aiming to confirm this structure, the following diagram outlines the key experimental and analytical steps.

Start Sample of This compound A1 X-ray Crystallography Start->A1 A2 Thermal Analysis (TGA/DTA) Start->A2 A3 Spectroscopic Methods (e.g., IR) Start->A3 B1 Confirm Cr₃O core structure and octahedral Cr centers A1->B1 B2 Verify thermal stability and decomposition profile A2->B2 B3 Identify functional groups (e.g., acetate, μ₃-oxo) A3->B3 C Conclusion: Oxo-bridged Trinuclear Structure Identified B1->C B2->C B3->C

Experimental workflow for structural confirmation

The methodology for establishing this structure is consistent across the literature:

  • Synthesis and Stability: The compound has been prepared since at least 1909 and is known for its thermal and chemical stability, which is attributed to its defined trinuclear structure [1] [2].
  • Key Analytical Techniques:
    • X-ray Crystallography: This is the most definitive method, directly revealing the octahedral coordination of Cr(III) centers and the central μ₃-oxo bridge [1] [3].
    • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) determine the complex's stability and dehydration profile [4].
    • Spectroscopy: Infrared (IR) spectroscopy helps identify the presence of acetate and other ligands, while other spectroscopic methods can probe magnetic and electronic properties [1] [5].

Research Implications

For scientists in drug development or materials science, this structural information is critical because the properties of this compound—such as its solubility, reactivity, and catalytic action in processes like dyeing and tanning—are directly dictated by its oxo-bridged trinuclear form [2]. The high stability of this structure also differentiates it from more labile chromium compounds.

References

basic chromium acetate structure octahedral Cr centers

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview of Basic Chromium(III) Acetate

The fundamental building block of basic this compound is a cationic complex with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1]. This structure consists of the following key features:

  • Trinuclear Core: The complex contains three chromium (Cr³⁺) ions.
  • µ₃-Oxo Bridge: A central, triply-bridging oxygen atom (O²⁻) connects the three metal centers.
  • Six Acetate Bridges: Six acetate ions (CH₃COO⁻) form bridging ligands between pairs of chromium atoms. Each acetate group binds to two metal centers in a bridging bidentate mode.
  • Three Terminal Aquo Ligands: Three water molecules (H₂O) complete the coordination sphere, with one bonded to each chromium atom.
  • Octahedral Geometry: Each chromium ion achieves an octahedral coordination geometry. The coordination is fulfilled by the central oxo ligand, four oxygen atoms from four different acetate bridges, and the oxygen atom from a water molecule [1].

This structure is not a simple Cr(CH₃COO)₃ salt, and evidence for such a simple monomeric form is lacking [1].

Detailed Structural Data

The table below summarizes key structural parameters for basic this compound and, for comparison, chromium(II) acetate, which has a different dinuclear structure.

Property Basic this compound Chromium(II) Acetate (Dihydrate)
Molecular Unit Trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ [1] Dinuclear molecule Cr₂(O₂CCH₃)₄(H₂O)₂ [2]
Chromium Oxidation State +3 [1] +2 [2]
Primary Bridging Ligand µ₃-oxo ion [1] Four µ-acetate ions [2]
Metal-Metal Interaction Connected via oxo bridge Quadruple Cr–Cr bond [2]
Cr···Cr Distance Information not specified in search results ~236.2 pm (in dihydrate) [2]
Coordination Geometry Octahedral for each Cr³⁺ [1] Octahedral for each Cr²⁺ [2]
Magnetic Properties Information not specified in search results Diamagnetic (due to metal-metal bond) [2]

Preparation and Synthesis

Basic this compound This compound has been prepared using a method dating back to 1909 [1]. A modern patent describes a synthesis involving the reaction of chromic oxide (CrO₃) with acetic acid in water in the presence of an initiator (an aminated compound) at 70–80 °C [3].

Chromium(II) Acetate This derivative is typically prepared by first reducing an aqueous solution of a Cr(III) salt with zinc to form a blue Cr²⁺ solution. Subsequent treatment with sodium acetate causes the immediate precipitation of chromium(II) acetate dihydrate as a bright red powder [2]. [ \text{2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺} ] [ \text{2 Cr²⁺ + 4 CH₃COO⁻ + 2 H₂O → Cr₂(O₂CCH₃)₄(H₂O)₂} ]

The anhydrous form can be obtained by heating the dihydrate at 100 °C, but it is particularly sensitive to oxygen [2].

Analytical Characterization Methods

Several analytical techniques are used to confirm the structure of basic chromium acetate in solution and solid state:

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure, confirming the trinuclear core with octahedral chromium centers [1].
  • Ion Exchange Chromatography: This method can separate the complexes based on their ionic charge, confirming the cationic nature of the [Cr₃O]⁺ unit [4].
  • Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectrometry has been used to confirm the existence of the cyclic chromium trimer in solution [4].
  • Vibrational and NMR Spectroscopy: FT-IR spectroscopy is used to identify characteristic peaks for ionic, unidentate, bidentate, and bridging acetate groups. ²H NMR has also been employed to study these ligands [4].

Structural Comparison with Chromium(II) Acetate

It is crucial to distinguish basic this compound from chromium(II) acetate, as they are fundamentally different compounds. The following diagram illustrates their core structural differences.

G CrAcetates Chromium Acetates CrIII Basic this compound CrAcetates->CrIII CrII Chromium(II) Acetate CrAcetates->CrII CoreIII Trinuclear Core [Cr₃O]⁷⁺ CrIII->CoreIII GeometryIII Octahedral Coordination CrIII->GeometryIII BridgesIII µ₃-Oxo Bridge 6 Acetate Bridges CrIII->BridgesIII CoreII Dinuclear Core Cr₂⁴⁺ CrII->CoreII GeometryII Octahedral Coordination CrII->GeometryII BondII Cr–Cr Quadruple Bond 4 Acetate Bridges CrII->BondII

Structural relationships between different chromium acetates.

Conclusion

References

chromium III acetate polymerization catalyst application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium(III) Acetate Catalysts

Chromium-based catalysts represent a cornerstone of industrial polyolefin production, with the Phillips chromium catalyst currently producing over 10 million tons of high-density polyethylene (HDPE) annually worldwide [1]. Among various chromium precursors, chromic(III) acetate has emerged as the most common commercial source of chromium used in catalyst manufacture due to its favorable handling characteristics and performance [2] [1]. These catalysts are particularly valued for producing polyethylene with ultra-broad molecular weight distribution (polydispersity index >10) and a unique combination of mechanical properties ideal for blow-molding applications such as containers, fuel tanks, and high-grade pipe materials [1] [3].

The fundamental purpose of chromium catalyst activation is to transform the supported chromium species into active sites for ethylene polymerization through a carefully controlled thermal process that achieves both dehydroxylation of the catalyst support and oxidation of trivalent chromium Cr(III) to hexavalent Cr(VI), followed by stabilization of the Cr(VI) form [4]. When subsequently exposed to ethylene, these activated sites undergo reduction to lower valence states and form the active centers that polymerize ethylene without requiring organometallic cocatalysts - a unique characteristic known as "self-alkylation" [1].

Catalyst Preparation Protocols

Support Material Preparation

The foundation of an effective chromium catalyst begins with proper support preparation:

  • Support Selection: Amorphous silica gel with high surface area (typically 200-500 m²/g) and appropriate pore volume (1.0-2.0 cm³/g) serves as the preferred support material [1] [3]. The silica surface contains various silanol groups (=Si-OH) that provide anchoring sites for chromium species.
  • Support Pretreatment: Prior to impregnation, silica may be calcined at 500-600°C to adjust the silanol population and create a partially dehydroxylated surface with approximately 0.8-1.1 OH groups/nm² [3]. This pretreatment enhances chromium binding during subsequent steps.
  • Support Modification (Optional): For enhanced performance, silica can be modified with 2-5% titanium using titanium alkoxides or with 1-3% fluorine using ammonium fluorides [1] [5]. Titanium modification particularly improves catalytic activity in ethylene trimerization applications [6].
Impregnation with this compound

The incorporation of chromium onto the support follows this optimized procedure:

  • Solution Preparation: Dissolve high-purity chromic(III) acetate (Cr₃(OCOCH₃)₇(OH)₂) in deionized water at a concentration of 0.5-5.0% w/v. The solution typically appears blue-green due to the trinuclear chromium acetate complex [1].
  • Incipient Wetness Impregnation: Gradually add the chromium solution to the silica support while mixing continuously. The volume of solution should approximately match the pore volume of the silica (typically 1.0-1.5 mL/g silica) to ensure complete penetration without filtration.
  • Aging: Allow the impregnated material to stand for 2-4 hours at room temperature to ensure complete diffusion into the pore structure.
  • Drying: Remove solvent by heating gradually to 100-150°C under air or nitrogen flow for 4-8 hours. This step fixes the chromium to the silica surface and stabilizes it for subsequent activation [4] [1].

The final catalyst precursor typically contains 0.2-2.0% chromium by weight, with approximately 1% being most common in commercial applications [4].

Thermal Activation Protocol

Activation transforms the catalyst into its active form through controlled thermal treatment:

Table 1: Thermal Activation Parameters for Chromium Catalysts

Parameter Stage 1 Stage 2 Stage 3 (Optional)
Temperature 300-600°C 600-900°C 800-1000°C
Ramp Time 1-3 hours 0-3 hours 0-2 hours
Hold Time 1-20 hours 1-10 hours 1-5 hours
Atmosphere Dry air Dry air Oxidizing atmosphere
Purpose Dehydration Cr(III) to Cr(VI) oxidation Stabilization

The activation can be performed in various equipment including fluidized bed activators, rotary calciners, or static pan dryers [4]. The critical requirement throughout the process is maintaining a moisture-free atmosphere, as water vapor promotes decomposition of the active Cr(VI) species back to Cr(III) [4]. Following activation, the catalyst is cooled under dry air or nitrogen and transferred to storage containers under anhydrous conditions.

The entire activation procedure has been optimized from traditional 36-hour cycles to less than 30 hours through multi-stage programming while maintaining Cr(VI) content above 0.4% by weight (40% conversion), which is considered commercially acceptable [4].

Polymerization Applications

Ethylene Homopolymerization

For HDPE production using slurry polymerization:

  • Reactor Setup: Employ a loop slurry reactor system with isobutane or hexane as diluent [5].
  • Reaction Conditions:
    • Temperature: 85-110°C
    • Pressure: 300-500 psig (20-35 bar)
    • Ethylene concentration: 5-10% in diluent
    • Catalyst concentration: 0.01-0.1% by weight
  • Polymerization Initiation: The activated catalyst introduces directly into the reactor without requiring organometallic cocatalysts [1]. The induction period is typically short, with rapid polymerization onset.
  • Product Characteristics: Resulting HDPE exhibits broad molecular weight distribution (MWD >10) and contains approximately one vinyl end-group per polymer chain [1].
Ethylene Trimerization to 1-Hexene

For selective trimerization using modified chromium catalysts:

  • Catalyst System: Chromium complexes with tridentate ligands (e.g., SNS-type) supported on modified silica [6].
  • Reaction Conditions:
    • Temperature: 70-90°C
    • Pressure: 20-30 bar ethylene
    • Solvent: Anhydrous toluene
    • Cocatalyst: Modified methylaluminoxane (MMAO) with Al/Cr = 700/1
  • Performance Metrics:
    • Activity: 35,000-60,000 g 1-hexene per g Cr per hour
    • Selectivity: >99% to 1-hexene
    • Polyethylene byproduct: <1% [6]
Copolymerization with α-Olefins

For producing LLDPE with controlled branching:

  • Comonomers: 1-butene, 1-hexene, or 1-octene at 5-15 mol% [5]
  • Process: Gas-phase or slurry polymerization
  • Product Benefits: Improved mechanical properties, lower density, enhanced processability

Catalyst Characterization Methods

Table 2: Analytical Techniques for Catalyst Characterization

Technique Application Key Parameters
Thermogravimetric Analysis (TGA) Dehydration profiling, weight loss during activation Temperature ramps, isothermal holds [4]
X-ray Absorption Spectroscopy (XAS) Oxidation state determination, local structure XANES, EXAFS [3]
UV-Vis Spectroscopy Cr(VI) quantification, coordination environment Absorption at ~380 nm [3]
EPR Spectroscopy Detection of paramagnetic Cr species Cr(III), Cr(V) signals [3]
Raman Spectroscopy Surface chromate species identification Bands at 850-900 cm⁻¹ [3]

Troubleshooting and Optimization

Common challenges and solutions in chromium catalyst applications:

  • Low Activity: Ensure complete activation by verifying temperature uniformity during calcination and maintaining strict moisture exclusion. Consider support modification with titanium or fluorine [1] [6].
  • Broad Molecular Weight Distribution: Characteristic of Phillips catalysts; can be modulated by support porosity adjustment or addition of hydrogen as chain transfer agent [5].
  • Reactor Fouling: Optimize catalyst particle morphology and size distribution. For trimerization, use heterogeneous catalysts to minimize polyethylene formation [6].
  • Rapid Deactivation: Verify absence of catalyst poisons including oxygen, water, and sulfur compounds in feed streams.

Experimental Workflow

The following diagram illustrates the complete preparation and application workflow for this compound polymerization catalysts:

G Start Start Catalyst Preparation Support Support Material Selection (Silica Gel) Start->Support Modification Optional Support Modification (Ti, F incorporation) Support->Modification Impregnation Impregnation with This compound Solution Modification->Impregnation Drying Drying at 100-150°C Impregnation->Drying Activation Thermal Activation Multi-stage Program Drying->Activation Characterization Catalyst Characterization (TGA, XAS, UV-Vis) Activation->Characterization Poly Polymerization Application (Homo- or Copolymerization) Characterization->Poly Product Polymer Characterization & Analysis Poly->Product End End of Protocol Product->End

Conclusion

This compound-based catalysts continue to be indispensable in polyolefin manufacturing due to their unique ability to produce polyethylene with desirable mechanical properties without requiring cocatalysts. The protocols outlined provide researchers with a comprehensive framework for catalyst preparation, activation, and application. Recent advances have focused on reducing activation time from 36 to under 30 hours while maintaining performance [4], developing selective trimerization systems with >99% 1-hexene selectivity [6], and enhancing fundamental understanding through advanced characterization techniques [3]. Future developments will likely address environmental considerations through non-chromium alternatives [1] and further optimization of support interactions to control polymer architecture.

References

Comprehensive Application Notes: Chromium (III) Acetate Crosslinking of Carboxylated Polyacrylamide for Pharmaceutical and Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crosslinking Chemistry

The crosslinking of carboxylated polyacrylamide using chromium (III) acetate represents a fundamental chemical process for creating three-dimensional polymer networks with significant applications in pharmaceutical development and biomedical engineering. This crosslinking mechanism relies on the coordination complex formation between chromium (III) cations and carboxylate groups pendant on the polymer backbone, resulting in stable hydrogels with tunable physical properties. The resulting crosslinked structures exhibit enhanced mechanical strength, controlled swelling behavior, and responsive drug release characteristics that make them particularly valuable for controlled drug delivery systems.

The specificity of chromium (III) for carboxylate groups has been clearly demonstrated through 13C NMR studies, which show that amide units remain uninvolved in direct coordination with the cation, allowing for precise engineering of the crosslinking density based on the carboxylic acid content of the polymer [1]. This crosslinking approach enables researchers to develop hydrogel systems with predetermined physical characteristics and controlled degradation profiles essential for pharmaceutical applications ranging from oral drug delivery to implantable therapeutic systems.

Crosslinking Mechanism and Structural Analysis

Molecular Interaction Mechanism

The crosslinking reaction between chromium (III) acetate and carboxylated polyacrylamide occurs through a coordination complex formation where the chromium (III) cation serves as a multidentate central ion that coordinates with multiple carboxylate groups from different polymer chains. Research employing 13C NMR spectroscopy has conclusively demonstrated that the driving force of this interaction is the selective complex formation between chromium (III) cations and carboxylate groups, while the amide functional groups do not participate in any specific interaction with the cation [1] [2]. This specificity allows for precise control over the crosslinking process by modulating the density of carboxylate groups in the polymer structure.

The stoichiometry of the complex varies depending on the reagent ratios, with the chromium (III) cation typically coordinating with two or three carboxylate groups to form the crosslinking points within the polymer network [1]. This coordination geometry creates the three-dimensional network of crosslinked macromolecules that characterizes the resulting hydrogel. The formation of polynuclear olation complex ions of chromium has been observed in related systems, where these complexes exhibit properties distinct from either the chromium salt or the polymer alone, leading to enhanced stability and functionality of the resulting hydrogel [3].

G Cr Cr COO1 Carboxylate Group Cr->COO1 Coordination Bond COO2 Carboxylate Group Cr->COO2 Coordination Bond COO3 Carboxylate Group Cr->COO3 Coordination Bond PolymerChain1 Carboxylated Polyacrylamide Chain CrosslinkedNetwork 3D Crosslinked Hydrogel Network PolymerChain1->CrosslinkedNetwork PolymerChain2 Carboxylated Polyacrylamide Chain PolymerChain2->CrosslinkedNetwork PolymerChain3 Carboxylated Polyacrylamide Chain PolymerChain3->CrosslinkedNetwork COO1->PolymerChain1 COO2->PolymerChain2 COO3->PolymerChain3

Figure 1: Coordination Mechanism of Chromium (III) Acetate with Carboxylated Polyacrylamide. The chromium (III) cation (Cr³⁺) forms coordination bonds with carboxylate groups from different polymer chains, creating a three-dimensional crosslinked network. Each chromium ion typically coordinates with 2-3 carboxylate groups, with amide groups remaining uninvolved in the crosslinking process.

Advanced Complex Formation

In more sophisticated systems, researchers have developed compound crosslinking agents such as the chromium (III)-phenol-formaldehyde resin prepolymer (PRP) complex, which demonstrates that the crosslinking reaction between Cr³⁺-PRP complex and polymer is not simply a superposition of individual reactions but represents a distinct chemical pathway with unique properties [3]. These complex crosslinking systems can exhibit enhanced thermal stability and improved performance under challenging environmental conditions, including high salinity environments (up to 70,000 mg/L salt concentration), significantly expanding their potential applications in pharmaceutical formulations that must withstand physiological saline conditions [3].

The formation of these polynuclear olation complexes creates a crosslinking system with properties different from either component alone, enabling the development of hydrogels with tailored swelling behaviors, mechanical properties, and drug release profiles optimized for specific therapeutic applications [3]. This advanced understanding of the crosslinking mechanism allows researchers to precisely engineer hydrogel systems for particular pharmaceutical needs, from transdermal drug delivery to gastrointestinal retention systems.

Critical Parameters for Crosslinking Optimization

Quantitative Crosslinking Parameters

The properties of chromium (III) crosslinked carboxylated polyacrylamide hydrogels are influenced by multiple interconnected parameters that must be carefully controlled to achieve the desired functional characteristics for pharmaceutical applications. The table below summarizes the key parameters and their quantitative effects on hydrogel properties, compiled from experimental data across multiple studies.

Table 1: Key Parameters Influencing Chromium (III) Acetate Crosslinking of Carboxylated Polyacrylamide

Parameter Optimal Range Effect on Crosslinking Impact on Hydrogel Properties
Chromium (III) to Carboxylate Ratio 1:2 to 1:3 (Cr³⁺:COO⁻) Determines crosslinking density; higher ratios increase coordination sites [1] Increased mechanical strength but reduced swelling capacity at higher densities
Polymer Concentration 2-5% (w/v) Higher concentration increases chain entanglement Enhanced mechanical properties but increased viscosity challenges processing [4]
Solution pH 5.0-7.0 Affects carboxylate ionization; higher pH increases COO⁻ availability [4] Higher swelling at alkaline pH due to electrostatic repulsion of ionized groups
Temperature 45-60°C Accelerates crosslinking kinetics Faster gelation time but potential for non-uniform network at very high temperatures [3]
Ionic Strength <70,000 mg/L High salt concentrations can shield electrostatic interactions Reduced swelling ratio in saline solutions; Cr³⁺-PRP complexes show superior salt resistance [3]
Reaction Time 2-24 hours Longer times increase crosslinking extent Enhanced mechanical properties but potential brittleness with over-crosslinking
Environmental Factors and Stability

The crosslinking density is perhaps the most critical parameter determining the functional performance of the resulting hydrogel, as it directly influences mechanical strength, swelling capacity, and drug release kinetics. Environmental factors such as temperature, pH, and ionic strength significantly impact both the crosslinking process and the final hydrogel properties. For instance, systems crosslinked with Cr³⁺-PRP complexes demonstrate remarkable salt resistance, maintaining their structural integrity at salt concentrations up to 70,000 mg/L, which is essential for pharmaceutical applications that must function in physiological saline environments [3]. The pH-responsive behavior of these systems, with significantly higher swelling capacity observed at alkaline pH (13.0) compared to acidic conditions, enables the development of site-specific drug delivery systems targeted to particular regions of the gastrointestinal tract [5].

Experimental Protocols

Hydrogel Preparation Protocol

Materials Required:

  • Carboxylated polyacrylamide (poly(acrylamide-co-acrylic acid)), molecular weight 100,000-500,000 Da
  • Chromium (III) acetate solution (0.1-0.5 M in deionized water)
  • Buffer solutions (pH 5.0, 7.0, and 9.0)
  • Deionized water
  • Magnetic stirrer with heating capability
  • Glass vials or reaction vessels
  • Syringe pumps for controlled addition (optional)

Step-by-Step Procedure:

  • Polymer Solution Preparation:

    • Dissolve carboxylated polyacrylamide in deionized water at 2-5% (w/v) concentration under gentle stirring (200-300 rpm) at room temperature.
    • Allow the solution to stir for 2-4 hours to ensure complete dissolution and hydration of polymer chains.
    • Adjust the pH to the desired value (typically 5.0-7.0) using dilute NaOH or HCl solutions.
  • Crosslinking Agent Preparation:

    • Prepare fresh chromium (III) acetate solution at 0.1-0.5 M concentration in deionized water.
    • For compound crosslinking systems, prepare the Cr³⁺-PRP complex by mixing chromium (III) acetate with phenol-formaldehyde resin prepolymer at optimal ratios [3].
  • Crosslinking Reaction:

    • Slowly add the chromium (III) acetate solution to the polymer solution while maintaining constant stirring at 300-400 rpm.
    • Use a molar ratio of chromium (III) to carboxylate groups between 1:2 and 1:3 for optimal crosslinking density [1].
    • Heat the reaction mixture to 45°C and maintain with continuous stirring for 4-6 hours to complete the crosslinking process.
  • Hydrogel Purification:

    • Transfer the crosslinked hydrogel to deionized water and allow it to swell for 24 hours.
    • Replace the water every 6-8 hours to remove unreacted crosslinking agents and soluble polymer fractions.
    • For compound systems, ensure complete immersion in deionized water with frequent changes to remove nomadic trivalent iron ions via diffusion [6].
  • Characterization and Storage:

    • Characterize the purified hydrogel using appropriate analytical methods.
    • Store the hydrogel in sealed containers at 4°C for short-term storage or lyophilize for long-term preservation.
Analytical Characterization Methods

Swelling Capacity Measurement:

  • Accurately weigh a sample of dried hydrogel (W₀).
  • Immerse the sample in buffer solution at desired pH (1.2, 6.8, or 7.4) at room temperature.
  • At predetermined time intervals, remove the hydrogel, gently blot excess surface water, and weigh (Wₜ).
  • Calculate the swelling ratio as (Wₜ - W₀)/W₀.
  • Plot swelling ratio versus time to determine equilibrium swelling capacity [5].

Mechanical Strength Evaluation:

  • Perform compression tests using a texture analyzer or rheometer.
  • Prepare hydrogel samples with uniform dimensions (typically cylindrical shapes).
  • Apply compressive strain at a constant rate (e.g., 1 mm/min) while recording the force.
  • Calculate compressive stress and modulus from the resulting stress-strain curves.
  • Compare formulations with varying crosslinking densities to establish structure-property relationships [6].

FTIR Spectroscopy Analysis:

  • Prepare dried hydrogel samples by lyophilization.
  • Mix approximately 1 mg of dried hydrogel with 100 mg of KBr powder and compress into pellets.
  • Acquire FTIR spectra in the range of 4000-600 cm⁻¹ with a resolution of 0.5 cm⁻¹ using 8 scans.
  • Identify characteristic absorption bands, particularly those indicating coordination between carboxylate groups and chromium (III) cations [6].

In Vitro Drug Release Studies:

  • Incorporate model drugs (e.g., 5-fluorouracil, metoprolol tartrate) during hydrogel preparation.
  • Immerse drug-loaded hydrogel in release medium (buffer at physiological pH) at 37°C with gentle agitation.
  • Withdraw samples at predetermined time intervals and analyze drug concentration using HPLC or UV-Vis spectroscopy.
  • Replace with fresh medium to maintain sink conditions.
  • Plot cumulative drug release versus time to establish release kinetics [7] [6].

G Start Prepare Polymer Solution (2-5% carboxylated polyacrylamide) pHAdjust Adjust pH to 5.0-7.0 Start->pHAdjust Mix Mix Solutions with Controlled Stirring (300-400 rpm) pHAdjust->Mix PrepareCrosslinker Prepare Chromium (III) Acetate (0.1-0.5 M) PrepareCrosslinker->Mix React Incubate at 45°C for 4-6 hours Mix->React Purify Purify in Deionized Water (24 hours with water changes) React->Purify Characterize Characterize Hydrogel (Swelling, Mechanical, FTIR) Purify->Characterize Store Store at 4°C or Lyophilize Characterize->Store

Figure 2: Experimental Workflow for Chromium (III) Acetate Crosslinking of Carboxylated Polyacrylamide. The protocol involves sequential steps from polymer solution preparation through crosslinking reaction, purification, and characterization, with critical steps highlighted in green.

Pharmaceutical and Biomedical Applications

Controlled Drug Delivery Systems

Chromium (III) crosslinked carboxylated polyacrylamide hydrogels have shown significant potential as platforms for controlled drug delivery due to their tunable swelling behavior and responsive release characteristics. These systems can be engineered to provide sustained drug release over extended periods, reducing dosing frequency and improving patient compliance. The pH-responsive nature of these hydrogels, with demonstrated differential swelling and drug release behavior at varying pH values (1.2 versus 6.8), makes them particularly valuable for oral drug delivery systems that must withstand the acidic environment of the stomach while releasing their payload in the intestinal tract [7]. Research has successfully demonstrated the controlled release of model drugs such as 5-fluorouracil and metoprolol tartrate from similar crosslinked hydrogel systems, highlighting their potential for diverse therapeutic applications [7] [6].

The capacity to tailor drug release profiles by modulating crosslinking density, polymer composition, and hydrogel geometry enables formulators to address specific clinical needs ranging from immediate-release to extended-release formulations. The compound crosslinking systems incorporating Cr³⁺-PRP complexes offer enhanced thermal stability, making them suitable for pharmaceutical processes involving elevated temperatures and expanding their application to environments with varying temperature conditions [3]. Furthermore, the demonstrated biocompatibility of similar polysaccharide-based hydrogels with human cell lines (e.g., HEK-293 cells) supports their potential for safe pharmaceutical application, though comprehensive biocompatibility testing of each specific formulation remains essential [6].

Advanced Biomedical Applications

Beyond conventional drug delivery, these crosslinked hydrogels show promise in specialized biomedical applications including tissue engineering, wound healing, and environmental remediation within pharmaceutical manufacturing. The highly tunable mechanical properties of these systems, with demonstrated improvements in compressive stress (8.5-fold increase) and storage modulus (up to 6.5-fold higher) when reinforced with natural polysaccharides, make them suitable for applications requiring specific mechanical characteristics, such as cartilage replacement or soft tissue engineering [6]. The high absorption capacity for metal ions (up to 435 mg Ni²⁺/g hydrogel) demonstrated by similar PAA-HPC hydrogels suggests potential applications in cleansing metal-polluted water during pharmaceutical manufacturing processes, contributing to environmental sustainability [5].

The development of interpenetrating polymer network (IPN) hydrogels incorporating additional natural polymers like succinoglycan has addressed the inherent limitation of weak mechanical strength in conventional CMC hydrogels while maintaining their characteristic superabsorbent properties [6]. These advanced systems demonstrate how chromium (III) crosslinking technology can be integrated with other polymer networks to create multifunctional materials with enhanced performance characteristics. The ability to functionalize these hydrogels with specific targeting moieties or responsive elements further expands their potential for targeted therapeutic delivery and personalized medicine applications, representing an exciting frontier in pharmaceutical development.

Troubleshooting and Technical Considerations

Table 2: Troubleshooting Guide for Common Crosslinking Issues

Problem Potential Causes Solutions Preventive Measures
Incomplete Crosslinking Incorrect Cr³⁺:COO⁻ ratio, low temperature, insufficient reaction time Increase crosslinker concentration, extend reaction time, elevate temperature to 45-60°C Pre-optimize stoichiometry using design of experiments (DoE) approaches
Non-uniform Gel Formation Inadequate mixing, rapid crosslinker addition, local pH variations Add crosslinker slowly with vigorous stirring, use syringe pump for controlled addition Ensure complete polymer dissolution before crosslinker addition
Brittle Hydrogel Excessive crosslinking density, high crosslinker concentration Reduce Cr³⁺ concentration, introduce chain flexibilizers Maintain Cr³⁺:COO⁻ ratio between 1:2 and 1:3 [1]
Low Swelling Capacity Over-crosslinking, inadequate purification, ionic residues Extend purification time, increase water changes during washing Characterize swelling after each purification step
Poor Drug Loading Hydrogel morphology issues, drug-polymer incompatibility Pre-load drug during hydrogel formation, optimize loading concentration Screen drug-polymer compatibility during formulation development
Rapid Drug Release Low crosslinking density, large pore size, drug-hydrogel interactions Increase crosslinking density, use composite systems, add diffusion barriers Conduct release kinetics screening during early formulation stages

When developing chromium (III) crosslinked carboxylated polyacrylamide systems for pharmaceutical applications, several technical considerations warrant particular attention. The purification process must be thorough to remove unreacted chromium species, with complete immersion in deionized water and frequent water changes to eliminate nomadic trivalent ions via diffusion [6]. The sterilization method must be carefully selected as conventional techniques like autoclaving may alter the crosslinked structure; alternative methods such as gamma irradiation or sterile filtration during manufacturing should be considered. Accelerated stability studies should be conducted under ICH guidelines to establish shelf life and storage conditions, with particular attention to potential oxidation state changes in chromium under certain environmental conditions.

For compound crosslinking systems incorporating additional components like phenol-formaldehyde resin prepolymer, careful toxicological assessment is essential to ensure safety for pharmaceutical applications [3]. The regulatory considerations for metal-crosslinked polymer systems require comprehensive characterization of potential metal leaching and demonstration of safety through appropriate biological testing. Additionally, scale-up considerations from laboratory to manufacturing scale must address potential heterogeneity in mixing and crosslinking, which may require specialized equipment design to ensure reproducible product quality.

Conclusion

Chromium (III) acetate crosslinking of carboxylated polyacrylamide represents a versatile and powerful technology for creating functional hydrogel systems with significant potential in pharmaceutical and biomedical applications. The well-defined coordination chemistry between chromium (III) cations and carboxylate groups enables precise control over crosslinking density and resulting hydrogel properties. The comprehensive protocols and parameters outlined in these application notes provide researchers with a solid foundation for developing optimized crosslinked systems tailored to specific therapeutic needs. As research in this field advances, the integration of these crosslinking technologies with emerging biomaterial platforms promises to enable increasingly sophisticated drug delivery systems and biomedical devices with enhanced functionality and improved clinical outcomes.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Chromium(III) Acetate for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Introduction

Chromium(III) acetate, also known as chromic acetate or chromium triacetate, is a coordination compound with significant importance in both industrial applications and pharmaceutical research. This compound exists as a trinuclear chromium complex consisting of three chromium ions in the +3 oxidation state bridged by acetate ligands and coordinated with water molecules, forming the stable structural unit [Cr₃(OAc)₆(H₂O)₃]⁺. [1] The compound typically appears as a grayish-green to bluish-green crystalline powder with a molecular weight of 229.13 g/mol and a density of 1.705 g/cm³. [2] Unlike its hexavalent counterpart, this compound is considered to have significantly lower toxicity, making it preferable for various applications while still requiring careful handling due to its heavy metal content. [1]

The unique structural configuration of this compound contributes to its versatile functional properties, including the ability to form stable coordination complexes with organic molecules. This characteristic makes it particularly valuable as a mordant in textile dyeing, where it facilitates permanent bonds between dyes and fibers, and as a tanning agent in leather processing, where it promotes collagen cross-linking for enhanced durability. [1] Recently, this compound has gained attention in pharmaceutical research for its biological activity, particularly as an AMPK inhibitor that promotes lipogenesis by inhibiting AMPK phosphorylation, showing potential implications for metabolic studies. [3] The compound demonstrates moderate solubility in water and higher solubility in polar organic solvents such as DMSO, where it can achieve concentrations of 14.29 mg/mL (62.37 mM). [2]

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification
CAS Number 1066-30-4
Molecular Formula C₆H₉CrO₆
Molecular Weight 229.13 g/mol
Appearance Grayish-green to bluish-green powder
Melting Point >400°C
Density 1.705 g/cm³
Solubility in Water Moderately soluble
Solubility in DMSO 14.29 mg/mL (62.37 mM)

Synthesis Protocol

Laboratory-Scale Synthesis from Chromium Oxide

The synthesis method described here represents an improved approach over traditional routes that utilized sodium acetate and chromium sulfate, which often resulted in cumbersome purification processes and low-purity products. [4] This optimized protocol employs chromic oxide (CrO₃) and acetic acid as starting materials, yielding a particulate product that facilitates easier separation and drying while minimizing dust formation. [4] The method is characterized by its operational simplicity, efficiency, and suitability for industrial production scaling while maintaining high standards for research applications. [4]

Table 2: Reaction Components and Conditions for this compound Synthesis

Component Quantity (Molar Ratio) Role in Reaction
Acetic Acid 2 Reactant and proton source
Water 30 Solvent medium
Chromium Oxide (CrO₃) 0.5-0.65 Chromium source
Initiator 0.4-1 Reaction rate enhancement
Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble a stainless steel reactor equipped with an efficient stirring mechanism, heating capability, and temperature control. The use of corrosion-resistant equipment is essential due to the acidic reaction environment. [4]

  • Reagent Addition: Charge the reactor with acetic acid, water, chromium oxide, and the initiator in the molar ratios specified in Table 2. The initiator should be a compound with the general formula H₂NRHN, where R is H or CₙH₂ₙ₊₁ (n=1-6), such as hydrazine hydrate. [4]

  • Reaction Execution: Begin heating the mixture while maintaining continuous agitation. Raise the temperature to 70-80°C and maintain this temperature range with constant stirring for 6 hours. The extended reaction time ensures complete conversion of starting materials to the product. [4]

  • Crystallization Initiation: After the 6-hour reaction period, discontinue heating and allow the reaction mixture to cool gradually. As the solution cools, crystalline product will form in the reaction vessel. [4]

  • Product Isolation: Separate the crystallized product from the mother liquor using appropriate filtration techniques. The resulting granular material should be transferred to up-down breathable drying screens (stainless steel sieves) for the drying process. [4]

  • Drying and Screening: Dry the product completely in the breathable drying system, then screen to achieve uniform particle size distribution. The final product obtained through this method is particulate, requiring no additional pulverization, which minimizes dust generation. [4]

The following workflow diagram illustrates the synthesis process:

G Start Start Synthesis Setup Reaction Setup Stainless steel reactor with heating and stirring Start->Setup Add Add Reagents Acetic acid, CrO₃, initiator, and water Setup->Add Heat Heat with Stirring 70-80°C for 6 hours Add->Heat Cool Cool Reaction Mixture Initiate crystallization Heat->Cool Separate Separate Crystals Filtration process Cool->Separate Dry Dry and Screen Product Breathable drying screens Separate->Dry Final This compound Green crystalline powder Dry->Final

Characterization and Quality Control

Analytical Methods and Expected Results

Comprehensive characterization of synthesized this compound is essential to verify structural integrity, purity, and suitability for intended applications. The following analytical approaches provide complementary information for quality assessment. The distinctive trinuclear cluster structure of this compound, specifically the [Cr₃O(OAc)₆(H₂O)₃]⁺ core, can be confirmed through spectroscopic methods and comparison with literature values. [1] [5] This structural configuration is responsible for the compound's stability and functional properties in various applications.

Table 3: Characterization Methods and Expected Results for this compound

Analytical Method Experimental Protocol Expected Results
Spectrophotometric Analysis Dissolve in DMSO (14.29 mg/mL) and scan spectrum from 200-800 nm Characteristic absorption peaks consistent with trinuclear chromium cluster [2] [5]
Kinetic Stability Assessment Monitor decomposition with biological ligands (e.g., amino acids) at pH ~4.5 Slow breakdown kinetics (half-life ~20-30 days at 50°C) [5]
Purity Verification Compare with commercial standards (≥98% purity) on TLC/HPLC Single spot/peak indicating high purity [2] [3]
Solubility Profile Prepare stock solutions in various solvents per Table 1 Solubility of 14.29 mg/mL in DMSO; moderate water solubility [2]

The kinetic stability of this compound is particularly noteworthy from a pharmaceutical perspective. Studies have demonstrated that the trinuclear chromium cluster [Cr₃O(OAc)₆]⁺ undergoes slow decomposition in the presence of biologically relevant ligands such as amino acids. Under weakly acidic conditions (pH ~4.5) and at 50°C, the half-life for cluster breakdown ranges from approximately 20 to 30 days, depending on the specific ligand involved. [5] This stability profile is crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.

Safety and Handling Protocols

Safety Data and Handling Procedures

While this compound is considered significantly less toxic than hexavalent chromium compounds, appropriate safety measures must be implemented due to its heavy metal content. The acute toxicity data indicates an LD₅₀ value of 2365 mg/kg (oral, rat), classifying it as having low acute toxicity. [2] [3] However, chronic exposure to chromium(III) compounds may still pose health risks, as trivalent chromium has been shown to form complexes with biological macromolecules including peptides, proteins, and DNA, potentially resulting in DNA-protein crosslinks, DNA strand breaks, and chromosomal aberrations. [2]

For routine laboratory handling, the following safety protocols are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate gloves (chemical-resistant), safety goggles, and lab coats to prevent skin contact and accidental exposure. [1]

  • Engineering Controls: Procedures should be conducted in a well-ventilated area or fume hood to prevent inhalation of dust particles, particularly during weighing and transfer operations. [1]

  • Storage Conditions: Store the product in sealed containers protected from moisture at ambient temperature for short-term storage. For long-term stability, store at 4°C in airtight containers. [2]

  • Spill Management: In case of spills, contain the material immediately using appropriate absorbents. Avoid generating dust during cleanup, and dispose of contaminated materials according to local regulations for heavy metal compounds. [1]

Environmental Considerations and Disposal

This compound presents a lower environmental hazard compared to chromium(VI) compounds, but proper disposal remains essential. The compound should not be discharged untreated into water bodies or soil. Industrial and laboratory waste should be managed through precipitation, filtration, and chemical reduction methods to remove chromium from waste streams. [1] All disposal practices must comply with local environmental regulations and institutional policies for heavy metal compounds. [1]

Applications and Experimental Protocols

Research and Development Applications

This compound serves multiple functions in research settings, with recent studies revealing novel biological interactions. In pharmaceutical research, it has been identified as an AMPK inhibitor that promotes lipogenesis by inhibiting AMPK phosphorylation. [3] At concentrations ranging from 0.1 to 10 μM, this compound has been shown to stimulate adipogenesis through regulation of gene expression in bovine intramuscular and subcutaneous adipocytes. [3] Additionally, recent research has revealed that chromium(III) compounds primarily localize in mitochondria within cells, where they bind to specific proteins including ATP synthase, thioredoxin, and peroxiredoxin 1. [6] This mitochondrial targeting contributes to chromium(III)'s demonstrated ability to ameliorate hyperglycemia stress by suppressing ATP synthase activity and activating AMPK. [6]

For biochemical applications requiring soluble formulations, the following preparation protocol is recommended:

  • Stock Solution Preparation: Weigh accurately 14.29 mg of this compound and transfer to a 1 mL volumetric flask. Add DMSO to volume and mix thoroughly to achieve a 62.37 mM stock solution. [2]

  • Working Solution Formulation: For in vitro studies, dilute the stock solution with appropriate buffers to achieve the desired concentration (typically 0.1-10 μM for cell culture studies). [3]

  • Stability Considerations: Prepared stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability. [2]

The following diagram illustrates the biological signaling pathway affected by this compound:

G Cr This compound Exposure Mitochondria Mitochondrial Localization Cr->Mitochondria ATP ATP Synthase Binding and Suppression Mitochondria->ATP AMPK AMPK Activation ATP->AMPK Effects Improved Glucose Metabolism AMPK->Effects

Table 4: Research Applications and Experimental Conditions for this compound

Application Area Experimental Protocol Key Findings
Adipogenesis Studies Treat bovine adipocytes with 0.1-10 μM for 96 hours Upregulation of C/EBPβ, PPARγ, and SCD gene expression [3]
Glucose Metabolism Research Administer to type II diabetic mice (dose-dependent) Improved glucose metabolism via AMPK activation [6]
Cross-linking Studies Utilize as ionic cross-linker in material science Formation of stable coordination complexes with organic molecules [2]

Summary

These application notes provide comprehensive protocols for the synthesis, characterization, and application of this compound in research and development settings. The improved synthesis method detailed herein offers advantages over traditional approaches through simplified purification, reduced dust formation, and higher product purity. [4] The characterization data confirms the distinctive trinuclear cluster structure of the compound, which is responsible for its stability and functional properties. [1] [5]

Recent research has elucidated novel biological targets for chromium(III) compounds, particularly their mitochondrial localization and interaction with ATP synthase, providing mechanistic insights into their effects on glucose metabolism. [6] When implementing these protocols, researchers should adhere to recommended safety guidelines while exploring the diverse applications of this versatile compound in pharmaceutical development, materials science, and biological research.

References

Comprehensive Application Notes and Protocols: Chromium and Arsenic in Wood Preservation Treatments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Chromated Copper Arsenate (CCA) wood preservatives represent a class of chemical treatments that have been extensively used to protect wood from biological degradation. These water-borne solutions contain three primary active components: chromium (as hexavalent chromium, Cr(VI)), copper (Cu), and arsenic (primarily as pentavalent arsenic, As(V)). The typical composition of CCA-Type C, the most common variant, consists of approximately 47.5% chromium trioxide (CrO₃), 18.5% copper oxide (CuO), and 34% arsenic pentoxide (As₂O₅) [1] [2]. The chromium component serves primarily as a fixing agent that binds copper and arsenic to the wood cellulose and lignin through complex formation, while copper functions as a fungicide, and arsenic acts as a potent insecticide and broad-spectrum biocide [1].

The use of CCA-treated wood has been largely restricted in residential applications since 2004 in the United States and in many other developed countries due to growing concerns about the potential for environmental contamination and human health impacts from leaching of these toxic metals [3] [4]. However, CCA remains in use in certain industrial applications such as utility poles, foundation pilings, and marine structures in many regions, and significant quantities of CCA-treated wood remain in service globally, continuing to pose potential exposure risks [1] [2]. The persistence of these chemicals in the environment and their well-documented toxicity mechanisms necessitate ongoing research into their health impacts and development of effective remediation strategies.

Toxicity Mechanisms and Health Impacts

Comparative Toxicity of Arsenic and Chromium

Table 1: Comparative toxicity profiles of arsenic and chromium components in CCA wood preservatives

Parameter Arsenic (As) Chromium (Cr-VI) Combined CCA Effects
Carcinogen Classification Group A carcinogen (EPA); Group 1 (IARC) Known human carcinogen (inhalation) Enhanced carcinogenic risk in combination
Primary Toxic Forms Trivalent arsenite (As-III), Pentavalent arsenate (As-V) Hexavalent (Cr-VI) - most toxic Mixture of Cr(VI) and arsenic species
Major Health Effects Skin lesions, cardiovascular disease, neurotoxicity, diabetes, multiple cancers Lung cancer, respiratory irritation, skin ulcers, renal damage More severe than individual components; hepatic and renal toxicity
Oxidative Stress Depletes glutathione, inhibits antioxidant enzymes Generates ROS during reduction from Cr-VI to Cr-III Synergistic increase in ROS generation
Molecular Targets AP-1, NF-κB, p53 signaling; DNA repair inhibition DNA damage, protein oxidation, lipid peroxidation Activation of MAPK, STAT3 pathways; caspase-mediated apoptosis
Bioaccumulation Potential High in hair, nails, skin; crosses placental barrier Accumulates in kidney and liver Tissue accumulation in liver > kidney > brain
Molecular Mechanisms of Toxicity

The toxicity of CCA is mediated through multiple interconnected molecular pathways, with both arsenic and chromium contributing to oxidative stress and cellular dysfunction. Arsenic compounds undergo metabolic reduction in vivo, generating reactive oxygen species (ROS) that deplete cellular antioxidant defenses including glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [1]. This oxidative stress triggers activation of transcription factors including activator protein-1 (AP-1) and nuclear factor kappa-B (NF-κB), which regulate genes involved in inflammation, proliferation, and apoptosis [1]. Arsenic also interferes with DNA repair mechanisms and can induce epigenetic modifications that contribute to carcinogenesis.

Hexavalent chromium (Cr(VI)) exerts its toxic effects primarily through its intracellular reduction to Cr(III), generating intermediate Cr(V) and Cr(IV) species along with ROS including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) [1]. These reactive species cause oxidative DNA damage, protein carbonylation, and lipid peroxidation, leading to cellular dysfunction and apoptosis. Cr(VI) exposure activates the mitogen-activated protein kinase (MAPK) signaling cascades, including c-Jun N-terminal kinases (JNKs) and extracellular signal-regulated kinases (ERKs), which regulate cell survival and proliferation decisions [1]. The combined exposure to arsenic and chromium in CTA demonstrates enhanced toxicity compared to either metal alone, with studies showing synergistic effects on oxidative stress, DNA damage, and transformation of human lung cells [5].

The SIRT1/Nrf2/KEAP1 signaling axis represents a critical cellular defense pathway against CCA-induced toxicity. Under normal conditions, KEAP1 targets Nrf2 for proteasomal degradation, maintaining low basal expression of antioxidant genes. Under oxidative stress from CCA exposure, SIRT1 deacetylates and stabilizes Nrf2, while KEAP1 cysteine residues undergo oxidative modification, allowing Nrf2 translocation to the nucleus where it binds to Antioxidant Response Elements (AREs) and activates transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide dismutase 2 (SOD2) [6]. Simultaneously, CCA components activate pro-apoptotic pathways through cleavage of caspase-8 and caspase-3, executing programmed cell death in heavily damaged cells [6].

Experimental Models and Research Findings

In Vivo and In Vitro Toxicology Data

Table 2: Experimental research findings on CCA and component toxicity

Study Model Exposure Parameters Key Findings Reference
Swiss albino mice Cr (75 ppm) + As (100 ppm) orally for 2 weeks ↑ Kidney somatic index, ↑ metal burden, ↑ lipid peroxidation, ↓ antioxidant enzymes, DNA fragmentation [6]
Human lung cells (BEAS-2B) CCA extract (0.1-1 μg/mL) for 24-72 hours Dose-dependent cytotoxicity; synergistic malignant transformation with iron co-exposure [5]
Wistar Hannover rats As/Cr (40-80 mg/kg/day) for 28 days Hematopoietic, gastrointestinal, hepatic and renal toxicity; tissue-specific oxidative stress [1]
Human lung carcinoma (A549) CCA-treated wood leachate Enhanced malignant progression; MAPK and PI3K/AKT pathway activation [5]
Field sampling Soil near CCA utility poles Contamination up to 5,857 mg/kg As, 3,815 mg/kg Cr, 3,797 mg/kg Cu exceeding regulatory limits [2]
Experimental Protocols
3.2.1 In Vivo Toxicity Assessment Protocol

Objective: To evaluate the systemic toxicity of CCA components and potential protective compounds in murine models.

Materials:

  • Experimental animals (Swiss albino mice, Wistar Hannover rats, or equivalent)
  • Potassium dichromate (K₂Cr₂O₇) and sodium arsenite (NaAsO₂) for individual exposures
  • CCA solution prepared to mimic environmental concentrations
  • Test compounds (Biochanin-A, Coenzyme Q10, Phloretin, etc.)
  • Equipment for metabolic monitoring, tissue collection, and molecular analysis

Methodology:

  • Animal acclimation: House animals under standard conditions (12h light/dark cycle, controlled temperature/humidity) with ad libitum access to food and water for 7 days pre-exposure.
  • Exposure regimen: Administer Cr (75 ppm) and As (100 ppm) orally in drinking water for 14 days to simulate environmental exposure.
  • Therapeutic intervention: Concurrently administer test compounds intraperitoneally (Biochanin-A at 50 mg/kg, Coenzyme Q10 at 10 mg/kg, Phloretin at 50 mg/kg).
  • Monitoring: Record daily water consumption, weekly body weights, and clinical signs of toxicity.
  • Terminal procedures: Euthanize animals, collect blood via cardiac puncture, perfuse with ice-cold PBS, and harvest organs (kidney, liver, lung, brain) for analysis.
  • Tissue processing: Divide tissues for (1) flash-freezing for molecular studies, (2) fixation in 10% neutral buffered formalin for histopathology, and (3) fresh tissue for immediate biochemical assays.

Analytical endpoints:

  • Oxidative stress markers: Measure lipid peroxidation (MDA levels), protein carbonylation, and antioxidant status (SOD, CAT, GST, GSH, total thiols).
  • Gene expression: Analyze SIRT1/Nrf2/HO-1/NQO1/SOD2/CYP1A1/KEAP1/CAS-8, and CAS-3 using RT-qPCR.
  • Histopathological examination: Process fixed tissues through graded ethanol series, embed in paraffin, section at 5μm, and stain with H&E for microscopic evaluation.
  • Metal burden: Digest tissue samples in nitric acid and analyze for Cr, As, and Cu content using ICP-MS.
3.2.2 In Vitro Cell Transformation Assay

Objective: To assess the carcinogenic potential of CCA components and their mechanisms in human lung cells.

Cell models:

  • BEAS-2B (human normal lung epithelial cells)
  • A549 (human lung carcinoma cells)

Exposure protocol:

  • Culture cells in appropriate media (BEGM for BEAS-2B, F-12K for A549) at 37°C with 5% CO₂.
  • Prepare CCA working solutions from treated wood leachate or metal salts to approximate environmental concentrations (0.1-10 μg/mL total metals).
  • Expose subconfluent cells (70-80% confluence) to CCA solutions for 24-72 hours.
  • For transformation assays, use a chronic exposure model (8-10 weeks) with subcytotoxic concentrations.
  • Assess malignant transformation by soft agar colony formation and tumor formation in immunocompromised mice.

Analytical endpoints:

  • Cytotoxicity (MTT assay)
  • Oxidative stress (DCFDA assay for ROS)
  • DNA damage (comet assay)
  • Gene expression changes (RNA sequencing)
  • Pathway activation (western blot for MAPK, PI3K/AKT)
  • Anchorage-independent growth (soft agar assay)

Therapeutic Interventions and Protective Mechanisms

Nutraceutical Protective Compounds

Table 3: Protective effects of nutraceutical compounds against CCA-induced toxicity

Compound Mechanism of Action Experimental Results Molecular Targets
Biochanin-A Antioxidant, free radical scavenger, Nrf2 pathway activation Restored antioxidant enzymes, reduced lipid peroxidation, decreased apoptosis SIRT1, Nrf2, HO-1, CAS-3
Coenzyme Q10 Mitochondrial function, electron transport chain, membrane antioxidant Improved renal function, reduced oxidative stress, decreased DNA damage Mitochondrial complexes, SIRT1
Phloretin Metal chelation, nucleophile enolate formation, ROS scavenging Attenuated kidney damage, reduced metal burden, restored antioxidant defenses NLRP3, SIRT1, Nrf2
Combination Therapy Multiple pathway targeting, synergistic antioxidant effects Enhanced protection compared to individual compounds SIRT1/Nrf2 axis, apoptotic pathways
Molecular Interaction Studies

In silico analysis of the interactions between protective compounds (Biochanin-A, Coenzyme Q10, and Phloretin) with key antioxidant enzymes and signaling proteins (SIRT1, Nrf2, KEAP1, HO-1, NQO1) provides insights into their mechanisms of action. Molecular docking studies demonstrate that these compounds exhibit favorable binding energies with critical regulatory proteins in the oxidative stress response pathway [6]. Phloretin, with its β-dicarbonyl enol structure, acts as a potent scavenger of electrophilic metal ions and unsaturated aldehydes through nucleophilic enolate formation, making it particularly effective against metal-induced oxidative stress [6]. These computational approaches help elucidate the structure-activity relationships that govern the protective efficacy of these compounds and provide a rationale for their observed biological effects in experimental models.

The activation of the SIRT1/Nrf2/ARE signaling pathway represents a common mechanism through which these protective compounds exert their effects. Under conditions of CCA-induced oxidative stress, SIRT1 deacetylates Nrf2, promoting its stability and nuclear translocation. In the nucleus, Nrf2 forms heterodimers with small Maf proteins and binds to ARE sequences in the promoter regions of genes encoding antioxidant enzymes and phase II detoxification proteins [6]. This coordinated expression of cytoprotective genes including HO-1, NQO1, and SOD2 enhances the cellular capacity to neutralize reactive oxygen species and eliminate toxic metal ions, thereby attenuating the oxidative damage and cellular dysfunction induced by CCA components.

Environmental Assessment and Analytical Methods

Leaching Behavior and Environmental Monitoring

Table 4: Leaching behavior and environmental contamination from CCA-treated wood

Parameter Freshly Treated Wood Weathered Wood Regulatory Limits
Arsenic Leaching 24% of total content 0.28% of total content 0.01 mg/L (WHO drinking water)
Chromium Leaching 6% of total content 0.08% of total content 0.05 mg/L (WHO drinking water)
Copper Leaching 18% of total content 1.14% of total content 2.0 mg/L (WHO drinking water)
Soil Contamination Up to 5,857 mg/kg As near utility poles - 12-64 mg/kg (agricultural soil)
Runoff Concentration As: 55.8 μmol/L, Cr: 77.7 μmol/L, Cu: 14.0 μmol/L - Exceeds CCME guidelines
Environmental Assessment Protocols
5.2.1 Laboratory Leaching Test Protocol

Objective: To quantify the emission rates of Cr, Cu, and As from treated wood under simulated environmental conditions.

Materials:

  • CCA-treated wood samples (standard dimensions: 50mm × 150mm × 10mm)
  • Control samples (untreated wood)
  • Deionized water or simulated rainwater
  • Leaching vessels (acid-washed containers)
  • ICP-MS or AAS for metal analysis

Methodology:

  • Sample preparation: Cut wood samples to standard dimensions, condition at 65% relative humidity and 20°C until constant weight.
  • Leaching setup: Immerse samples in leaching solution (deionized water) using a mass-to-volume ratio of 1:10 (wood:water).
  • Leaching regimen: Agitate samples continuously at low speed using an orbital shaker maintained at 20°C.
  • Sampling schedule: Collect leachate aliquots at specified time intervals (1, 6, 24, 72, 168, 336 hours).
  • Sample analysis: Acidify leachate samples with ultrapure nitric acid to pH <2 and store at 4°C until analysis.
  • Metal quantification: Analyze leachate samples using ICP-MS with appropriate quality controls (blanks, spikes, certified reference materials).
  • Data calculation: Express results as percentage of total metal leached and emission rates (mg/m²/h).

Variations for different scenarios:

  • Soil contact: Use standardized soil columns instead of aqueous immersion
  • Marine exposure: Substitute artificial seawater for deionized water
  • Weathering simulation: Subject samples to wet-dry cycles before leaching
5.2.2 Field Assessment Protocol for Soil Contamination

Objective: To evaluate environmental contamination near in-service CCA-treated wood structures.

Sampling design:

  • Site selection: Identify sampling locations at varying distances (20cm, 50cm, 100cm, 500cm) from CCA-treated structures (utility poles, decks, retaining walls).
  • Sample collection: Collect soil samples from 0-15cm depth using stainless steel corers at each distance in triplicate.
  • Control samples: Collect background samples from areas without CCA-treated wood (>10m distance).
  • Sample processing: Air-dry soils at room temperature, sieve through 2mm mesh, homogenize, and store in airtight containers.

Analytical methods:

  • Soil digestion: Digest 0.5g soil samples with 10mL concentrated HNO₃ using EPA Method 3050B or equivalent.
  • Metal analysis: Quantify Cr, Cu, and As concentrations using ICP-MS with collision/reaction cell technology to eliminate polyatomic interferences.
  • Quality assurance: Include method blanks, duplicate samples, and certified reference materials (NIST SRM 2586, 2587) with each batch.
  • Data interpretation: Compare results to regional regulatory guidelines for residential and industrial soils.

Remediation Strategies and Disposal Approaches

Wood Waste Management and Treatment Technologies

The disposal of CCA-treated wood after its service life presents significant challenges due to the potential for environmental contamination. Current disposal methods primarily include landfilling and incineration, both with limitations. Landfilling risks leaching of toxic metals into groundwater, particularly under acidic conditions, while incineration can release toxic fumes and produce concentrated ash requiring special handling [7] [2]. During combustion, arsenic in CCA-treated wood is converted to volatile arsenic trioxide (As₂O₃), while chromium can be transformed to more toxic hexavalent chromium (Cr-VI) that binds to fine particulate matter, creating inhalation hazards [7].

Several advanced treatment technologies have been developed to extract or immobilize CCA components from wood waste:

  • Chemical extraction: Using strong acids (oxalic, citric, sulfuric) or chelating agents (EDTA) to solubilize and remove metals from treated wood.
  • Bioleaching: Employing metal-tolerant fungi (Aspergillus niger, Brown-rot fungi) or bacteria to release metals through organic acid production or enzymatic action.
  • Electrodialytic processes: Applying electric currents to drive metal ions out of wood matrices.
  • Supercritical fluid extraction: Using CO₂ in supercritical state with chelating modifiers to extract metals.

Recent approaches have focused on combined treatment systems that achieve high removal efficiencies (up to 100% for some elements) while minimizing environmental impacts. For example, a two-stage process combining oxalic acid extraction followed by electrodialytic remediation has demonstrated removal rates of 97% for Cu, 95% for Cr, and 99% for As from treated wood waste [2]. The development of sustainable alternatives to CCA, including alkaline copper quaternary (ACQ), copper azole, and copper-HDO, has reduced but not eliminated the environmental concerns associated with preserved wood products [4].

Environmental Remediation of Contaminated Sites

For sites already contaminated with CCA components, various remediation strategies have been employed:

  • Phytoremediation: Using metal-accumulating plants (Pteris vittata for arsenic, Brassica juncea for chromium) to extract metals from soil.
  • Chemical stabilization: Amending soils with phosphate compounds (for arsenic) or iron minerals (for both arsenic and chromium) to reduce metal mobility and bioavailability.
  • Bioremediation: Utilizing metal-reducing bacteria (Shewanella, Geobacter) to convert Cr(VI) to less toxic Cr(III) or to methylate arsenic species for volatilization.
  • Adsorptive technologies: Applying biochars, activated carbons, or specialized adsorbents (iron oxides, titanium dioxide) to remove CCA components from contaminated waters.

These approaches vary in their efficiency, cost, and applicability to different contamination scenarios, with combined strategies often proving most effective for addressing the multiple metal components in CCA-contaminated environments.

Visualization of Toxicity Pathways and Experimental Workflows

CCA-Induced Toxicity and Cellular Defense Mechanisms

CCA_toxicity_pathway cluster_defense Cellular Defense Pathway cluster_toxicity Toxicity Pathways cluster_protectives Protective Compounds CCA_exposure CCA Exposure (Cr-VI, As-III/V) ROS_generation ROS Generation CCA_exposure->ROS_generation KEAP1_mod KEAP1 Modification ROS_generation->KEAP1_mod SIRT1_activation SIRT1 Activation ROS_generation->SIRT1_activation caspase_activation Caspase-8/3 Activation ROS_generation->caspase_activation DNA_damage DNA Damage ROS_generation->DNA_damage Nrf2_stabilization Nrf2 Stabilization KEAP1_mod->Nrf2_stabilization SIRT1_activation->Nrf2_stabilization Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_stabilization->Nrf2_translocation ARE_activation ARE Activation Nrf2_translocation->ARE_activation antioxidant_genes Antioxidant Gene Expression ARE_activation->antioxidant_genes apoptosis Apoptosis caspase_activation->apoptosis carcinogenesis Carcinogenesis DNA_damage->carcinogenesis Biochanin_A Biochanin-A Biochanin_A->SIRT1_activation CoQ10 Coenzyme Q10 CoQ10->ROS_generation Inhibits Phloretin Phloretin Phloretin->ROS_generation Scavenges

Diagram 1: Molecular pathways of CCA-induced toxicity and cellular defense mechanisms. The diagram illustrates how CCA components generate reactive oxygen species (ROS), activating both toxicological responses (DNA damage, apoptosis, carcinogenesis) and cellular defense mechanisms through the SIRT1/Nrf2/KEAP1 pathway. Protective compounds (Biochanin-A, Coenzyme Q10, Phloretin) intervene at key points to attenuate oxidative damage.

Experimental Workflow for CCA Toxicity Assessment

experimental_workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment cluster_environmental Environmental Assessment START Study Design in_vivo In Vivo Models (Swiss albino mice, Wistar Hannover rats) START->in_vivo in_vitro In Vitro Models (BEAS-2B, A549 cells) START->in_vitro env_assessment Environmental Assessment START->env_assessment CCA_exposure_group CCA Exposure (75 ppm Cr + 100 ppm As in drinking water) in_vivo->CCA_exposure_group protective_compounds Protective Compounds (Biochanin-A, CoQ10, Phloretin) in_vivo->protective_compounds in_vitro->CCA_exposure_group leaching_studies Leaching Experiments (Simulated rainfall, immersion tests) env_assessment->leaching_studies field_sampling Field Sampling (Soil, water, wood samples) env_assessment->field_sampling oxidative_stress Oxidative Stress Biomarkers (MDA, SOD, CAT, GSH, GST) CCA_exposure_group->oxidative_stress transformation Cell Transformation Assays (Soft agar, xenograft) CCA_exposure_group->transformation protective_compounds->oxidative_stress metal_analysis Metal Analysis (ICP-MS, AAS) leaching_studies->metal_analysis field_sampling->metal_analysis molecular_analysis Molecular Analysis (Gene expression, Protein quantification) oxidative_stress->molecular_analysis histopathology Histopathological Examination (H&E staining) molecular_analysis->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis metal_analysis->data_analysis transformation->molecular_analysis

Diagram 2: Experimental workflow for comprehensive assessment of CCA toxicity. The diagram outlines the integrated approach combining in vivo, in vitro, and environmental assessment methods to evaluate the health impacts and environmental behavior of CCA components. Each experimental stream employs specific exposure models and analytical endpoints that converge in data analysis and interpretation.

Conclusion and Future Perspectives

The comprehensive assessment of chromium and arsenic in wood preservation treatments reveals complex toxicological mechanisms and significant environmental persistence. The experimental protocols and analytical methods detailed in these Application Notes provide researchers with standardized approaches for evaluating the health impacts and environmental behavior of these metals. The documented toxicity pathways, particularly the central role of oxidative stress and impairment of the SIRT1/Nrf2 defense axis, offer critical insights for developing targeted interventions.

Future research should focus on advanced remediation technologies for CCA-contaminated sites, improved disposal methods for treated wood waste, and comprehensive risk assessments of alternative wood preservatives. The protective effects of nutraceutical compounds like Biochanin-A, Coenzyme Q10, and Phloretin warrant further investigation for potential clinical applications in populations with elevated exposure to toxic metals. Additionally, longitudinal studies on the environmental fate of CCA components and their ecological impacts would strengthen the scientific basis for regulatory decisions and environmental management strategies.

References

Comprehensive Application Notes: Chromium(III) Acetate as a Versatile Precursor in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium(III) Acetate

This compound, commonly known as basic chromium acetate or chromic acetate, represents a family of coordination compounds where chromium is bonded with acetate groups. This compound exists primarily as a trinuclear complex with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, rather than as a simple mononuclear salt. The trichromium cation features octahedral Cr(III) centers connected by a triply bridging oxo ligand, six acetate ligands, and three aquo ligands, giving it a distinctive structural arrangement shared with basic iron acetate and basic manganese acetate [1] [2].

Commercial this compound is typically encountered as a grayish-green to blueish-green solid with a molar mass of approximately 229.13 g/mol for the basic formula C₆H₉CrO₆ [1] [3] [4]. However, its appearance can vary significantly depending on the specific preparation method and hydration state, with colors ranging from green and gray-green to violet and blue-violet [5]. This color variation reflects the complex polynuclear nature of this compound, which may contain multiple chromium species including the neutral violet cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆] that crystallizes from aqueous solutions upon evaporation [5].

Chemical Structure and Composition

Structural Characteristics

The primary structural unit of this compound consists of a trinuclear cluster with three chromium atoms bridged by an oxygen atom at the center. This fundamental building block forms an oxo-centered triangle of chromium atoms, with each pair of chromium atoms connected by two acetate bridges in a so-called "paddle-wheel" arrangement. Each chromium atom completes its octahedral coordination sphere with a water ligand [1]. The Cr-Cr distances within this cluster are approximately 3.74 Å, indicating significant metal-metal interaction [1].

Research has revealed that this compound samples from various commercial sources contain multiple chromium species beyond the basic trinuclear complex. Ion-exchange chromatography studies have identified variable amounts of the neutral violet cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆], which crystallizes as dark-violet crystals from aqueous solutions [5]. This complex represents a cyclic molecular arrangement with hydroxo and acetate ligands bridging adjacent Cr(III) ions in a ring structure containing eight chromium atoms.

Composition Variability in Commercial Samples

Commercial this compound is not a well-defined substance but rather represents a family of compounds with different compositions, physical properties, and appearances. Various formulations have been used to represent this compound, including Cr(O₂CCH₃)₃·nH₂O, Cr(O₂CCH₃)₃·H₂O, Cr₃(OH)₂(O₂CCH₃)₇, and Cr(OH)(O₂CCH₃)₂ [5]. The specific composition depends mainly on the preparative procedure, aging process, and storage conditions of a given sample.

Table: Common Species Found in Commercial this compound

Species Formula Color Characteristics
Basic trinuclear complex [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Green to blue-green Primary commercial form, cationic
Cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆] Violet Neutral, forms crystals from solution
Hexaaqua complex Cr(H₂O)₆ Blue Mononuclear, decomposes under ambient conditions

The mononuclear complex Cr(H₂O)₆₃ can be obtained as blue needle-shaped crystals by reacting [Cr(OH)₃(H₂O)₃] with acetic acid, but this material decomposes in the solid state under ambient conditions through a process accompanied by the loss of acetic acid and water, with a color change from blue to violet [5]. The structure of this mononuclear compound and the nature of its decomposition products remain areas of ongoing research.

Precursor Applications in Chromium Compound Synthesis

Synthesis of Specialized Chromium Compounds

This compound serves as a valuable precursor for synthesizing diverse chromium-containing compounds due to its stability, solubility properties, and well-defined coordination geometry. Its role as a starting material extends across multiple domains of chemical synthesis:

  • Catalyst Production: this compound functions as an essential precursor in manufacturing polymerization catalysts, particularly for producing various types of polyethylene. When used as a catalyst precursor, it enhances reaction speed and reduces waste, with manufacturers reporting up to 15% increase in yield and 10% reduction in energy consumption compared to alternative chromium sources [6]. The compound's trinuclear structure provides unique reactivity patterns that can be exploited in catalytic applications.

  • Pigment Synthesis: The compound serves as a starting material for certain chromium-based pigments through thermal decomposition pathways. When heated, this compound decomposes to chromium oxide (Cr₂O₃), a stable green pigment with applications in coatings, plastics, and ceramics [4]. This decomposition pathway offers control over particle size and morphology compared to direct precipitation methods.

  • Advanced Materials: this compound finds application as a precursor for nanoscale materials and specialized inorganic compounds. American Elements and other manufacturers highlight its use in producing ultra-high purity compounds and nanoscale materials where controlled chromium release is essential [4]. The acetate ligands can be gradually replaced or thermally decomposed to yield materials with specific surface properties.

Protocol: Synthesis of Chromium Oxide from this compound

Principle: this compound decomposes thermally to form chromium oxide (Cr₂O₃), a stable green pigment with a corundum crystal structure. This transformation occurs through the loss of acetic acid fragments and water molecules from the trinuclear complex.

Materials:

  • This compound hydrate (commercial grade)
  • Porcelain crucible or quartz boat
  • Tube furnace or muffle furnace
  • Nitrogen gas supply (for controlled atmosphere)

Procedure:

  • Place 2.0 g of this compound hydrate in a porcelain crucible and spread evenly to form a thin layer.
  • Transfer the crucible to a tube furnace and purge with nitrogen gas at a flow rate of 50 mL/min for 15 minutes.
  • Heat the sample at a rate of 5°C/min to 400°C under continuous nitrogen flow.
  • Maintain at 400°C for 2 hours to ensure complete decomposition.
  • Continue heating to 800°C at 3°C/min and hold for 1 hour to crystallize the Cr₂O₃ product.
  • Allow to cool to room temperature under nitrogen atmosphere.

Characterization: The resulting chromium oxide powder should be characterized by X-ray diffraction to confirm the corundum structure, and by UV-Vis spectroscopy to verify the characteristic green color with absorption maxima at approximately 450 nm and 610 nm. The product typically exhibits higher purity and more controlled morphology compared to oxides produced from chromium chloride or nitrate precursors.

Biological Applications and Protocols

AMPK Inhibition and Adipogenesis

This compound has demonstrated significant biological activity as an adenosine monophosphate-activated protein kinase (AMPK) inhibitor. Research indicates that it promotes lipogenesis by inhibiting AMPK phosphorylation [3]. This property has implications for understanding metabolic regulation and developing potential therapeutic approaches for metabolic disorders.

In bovine adipocyte studies, this compound at concentrations of 0.1-10 μM stimulated adipogenesis through regulation of gene expression and phosphorylation of AMPK in both intramuscular and subcutaneous adipocytes [3]. The compound was found to upregulate mRNA levels of key adipogenic transcription factors including C/EBPβ, PPARγ, and SCD in bovine intramuscular adipocytes at 10 μM concentration. In subcutaneous adipocytes, it downregulated AMPKα gene expression while upregulating C/EBPβ and SCD gene expression [3].

AMPK Signaling Pathway Diagram

G CrAcetate This compound Exposure AMPK AMPK Phosphorylation CrAcetate->AMPK Inhibits CEBPb C/EBPβ Expression ↑ CrAcetate->CEBPb Upregulates PPARg PPARγ Expression ↑ CrAcetate->PPARg Upregulates SCD SCD Expression ↑ CrAcetate->SCD Upregulates Lipogenesis Lipogenesis Promotion AMPK->Lipogenesis Reduces Adipogenesis Adipogenesis Lipogenesis->Adipogenesis CEBPb->Adipogenesis PPARg->Adipogenesis SCD->Adipogenesis

Figure 1: this compound Effects on AMPK Signaling and Adipogenesis. This compound inhibits AMPK phosphorylation while upregulating key adipogenic transcription factors, collectively promoting adipogenesis.

Protocol: Studying AMPK Inhibition in Adipocytes

Objective: To evaluate the effects of this compound on AMPK phosphorylation and adipogenic gene expression in bovine intramuscular and subcutaneous adipocytes.

Materials:

  • Bovine intramuscular (IM) and subcutaneous (SC) preadipocytes
  • This compound (HY-D1163, MedChemExpress, 99.9% purity)
  • Adipocyte differentiation medium
  • Western blot reagents for AMPK phosphorylation analysis
  • Real-time qPCR reagents and primers for C/EBPβ, PPARγ, SCD, and AMPKα
  • DMSO for stock solution preparation

Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving 2.29 mg of this compound in 1.0 mL of DMSO.
  • Prepare working concentrations of 0.1, 1, and 10 μM by serial dilution in cell culture medium.
  • Note: DMSO concentration should not exceed 0.1% in final treatment conditions.

Cell Treatment and Differentiation:

  • Plate IM and SC preadipocytes at 5 × 10⁴ cells/cm² in appropriate culture vessels.
  • At 2 days post-confluence (designated Day 0), initiate differentiation using standard adipogenic induction cocktail.
  • Treat cells with 0.1, 1, or 10 μM this compound or vehicle control (0.1% DMSO).
  • Refresh treatment medium every 48 hours for 96 hours total exposure.

Western Blot Analysis:

  • Harvest cells after 96 hours of treatment using RIPA lysis buffer with protease and phosphatase inhibitors.
  • Separate 30 μg of total protein by SDS-PAGE and transfer to PVDF membranes.
  • Probe with anti-phospho-AMPKα and total AMPKα antibodies.
  • Visualize using enhanced chemiluminescence and quantify band intensities.
  • Expected outcome: this compound should reduce the ratio of phosphorylated AMPKα to total AMPKα in a dose-dependent manner.

Gene Expression Analysis (Real-time qPCR):

  • Extract total RNA after 96 hours of treatment using appropriate isolation kits.
  • Synthesize cDNA and perform real-time qPCR using validated primers for C/EBPβ, PPARγ, SCD, and AMPKα.
  • Normalize expression to appropriate housekeeping genes (e.g., GAPDH, β-actin).
  • Expected outcome: this compound should upregulate C/EBPβ, PPARγ, and SCD mRNA levels while downregulating AMPKα expression, particularly at 10 μM concentration.

Industrial Applications

This compound finds diverse applications across multiple industrial sectors, leveraging its chemical properties as a catalyst, tanning agent, and precursor. The global chromium acetate market was estimated at USD 180 million in 2023 and is projected to reach USD 250 million by 2032, growing at a compound annual growth rate (CAGR) of 3.7% from 2024 to 2032 [7].

Table: Industrial Applications of this compound

Application Role/Function Key Benefits Industry Examples
Catalysis in Polymer Manufacturing Catalyst in polyethylene production 15% yield increase, 10% energy reduction Polymer industry, green chemistry applications
Leather Tanning and Preservation Tanning agent More environmentally friendly than traditional chrome salts, 20% waste reduction Eco-conscious tanneries in Europe
Textile Dyeing Mordant for fixing dyes Enhanced color fastness, vibrant colors Textile industry, sustainable dyeing processes
Metal Surface Treatment Electroplating and corrosion protection Excellent adhesion, corrosion resistance Automotive, electronics industries
Chemical Synthesis Precursor for other chromium compounds High purity, controlled reactivity Specialty chemicals, pigment manufacturing
Textile Dyeing Applications

In textile dyeing, this compound serves as a highly effective mordant that helps fix dyes onto fabrics, enhancing color fastness and vibrancy [7]. This application represents one of the most significant uses of this compound, particularly as the textile industry moves toward more sustainable and eco-friendly dyeing processes. The growth of the textile industry in emerging economies has significantly boosted demand for chromium acetate, with the Asia Pacific region expected to witness the highest market growth [7].

Experimental Workflow for Industrial Applications

G Start This compound Precursor App1 Polymer Catalysis Start->App1 App2 Leather Tanning Start->App2 App3 Textile Dyeing (Mordant) Start->App3 App4 Metal Surface Treatment Start->App4 App5 Chemical Synthesis Start->App5 Benefit1 Yield Increase Energy Reduction App1->Benefit1 Benefit2 Eco-Friendly Process Waste Reduction App2->Benefit2 Benefit3 Color Fastness Vibrant Colors App3->Benefit3 Benefit4 Corrosion Protection Improved Adhesion App4->Benefit4 Benefit5 High Purity Products Controlled Synthesis App5->Benefit5

Figure 2: Industrial Application Workflow of this compound. The compound serves as a versatile precursor across multiple industrial sectors, providing specific benefits in each application domain.

Safety and Handling Considerations

This compound demonstrates relatively low toxicity compared to other chromium compounds, particularly hexavalent chromium species. Animal studies report an LD₅₀ of 2365 mg/kg in rats [3], indicating moderate toxicity requiring careful handling but not extreme containment measures.

Hazard Classification and Protective Measures

The compound carries hazard codes Xi (Irritant) with risk statements R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) and R36/37/38 (Irritating to eyes, respiratory system, and skin) [4] [8]. Safety precautions include:

  • Personal Protective Equipment: Use appropriate gloves, eye protection, and protective clothing when handling. Avoid breathing dust and ensure adequate ventilation.
  • Storage Conditions: Store in sealed containers away from moisture at 4°C [3]. The compound is hygroscopic and may decompose under humid conditions.
  • Stability Considerations: this compound is generally stable under recommended storage conditions but may decompose at high temperatures (>200°C).
Regulatory and Environmental Considerations

This compound is subject to various regulatory controls depending on the application and jurisdiction. For research and development use, it is classified as "For research use only. We do not sell to patients" [3]. Environmental considerations include:

  • Environmental Impact: Unlike chromium(VI) compounds, this compound is less mobile in the environment and presents lower ecological risks due to lower toxicity and reduced bioavailability.
  • Disposal Considerations: Follow local regulations for disposal of heavy metal compounds. Conversion to insoluble chromium hydroxide or oxide may be recommended before disposal.
  • Transport Information: Classified as NONH for all modes of transport, indicating it is not considered a significant hazard during transportation [4].

Conclusion

This compound represents a versatile and valuable precursor with applications spanning chemical synthesis, biological research, and industrial processes. Its unique trinuclear structure, moderate reactivity, and relatively favorable safety profile make it particularly useful for preparing specialized chromium compounds, catalyzing polymerization reactions, and studying metabolic processes such as AMPK-regulated adipogenesis.

The complex nature of commercial this compound preparations, containing multiple polynuclear species, requires researchers to fully characterize specific batches for reproducible results. Future applications may exploit its role in green chemistry initiatives, particularly in catalysis and textile processing where more environmentally friendly alternatives are sought. As research continues, this compound remains a compound of significant interest across multiple scientific and industrial domains.

References

Comprehensive Application Notes and Protocols: Ion Exchange Chromatography Separation of Chromium Acetate Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium Acetate Chemistry and Analysis Challenges

Chromium(III) acetate complexes represent structurally diverse compounds with significant importance in industrial applications including tanning processes, catalyst synthesis, and materials science. The speciation complexity of these compounds arises from the ability of chromium(III) to form multiple coordination geometries with acetate ligands, including ionic, unidentate, bidentate, and bridging configurations [1]. Commercial this compound preparations frequently contain mixed ligand systems, often incorporating oxalate alongside acetate ligands, further complicating their analytical characterization [1]. These species exist in dynamic equilibrium in solution, with hydroxyl groups capable of displacing acetate ligands, leading to ring opening and the formation of linear species [1].

The analytical significance of chromium speciation stems from both environmental concerns and industrial quality control requirements. While Cr(III) is generally considered non-toxic and essential for metabolic processes, its oxidation product Cr(VI) is a known carcinogen and mutagen with strict regulatory limits [2]. In industrial contexts such as leather production, where chromium tanning accounts for approximately 90% of global leather production, the potential oxidation of Cr(III) to Cr(VI) necessitates rigorous speciation analysis [2]. Traditional colorimetric methods for chromium speciation suffer from interference issues, particularly in colored matrices, driving the adoption of more sophisticated chromatographic approaches with element-specific detection [2].

Structural Characterization of Chromium Acetate Complexes

Fundamental Coordination Chemistry

This compound exhibits a rich coordination chemistry characterized by the presence of polynuclear complexes. Structural analyses using FT-IR, ²H NMR, FAB mass spectrometry, and ion exchange chromatography have confirmed the existence of a cyclic trimeric structure in solution, with acetate ligands adopting various coordination modes [1]. The assignment of specific infrared and deuterium NMR signals has enabled researchers to distinguish between different binding configurations, providing insights into the molecular architecture of these complexes. Fast Atom Bombardment (FAB) mass spectrometry has been particularly instrumental in verifying the presence of the trimeric chromium cluster, which represents the fundamental building block in these systems [1].

The ligand exchange dynamics in chromium acetate solutions significantly impact their chromatographic behavior. Hydroxyl groups can displace acetate ligands through hydrolysis reactions, leading to ring opening and the formation of linear species [1]. This structural transformation alters the charge distribution and hydrodynamic properties of the complexes, consequently affecting their retention in chromatographic systems. Additionally, the presence of competing ligands such as oxalate in commercial chromium acetate preparations introduces further complexity to the speciation profile, necessitating high-resolution separation techniques for comprehensive characterization [1].

Chromatographic Implications of Structural Features

The structural diversity of chromium acetate complexes directly influences their ion exchange selectivity and chromatographic behavior. Trivalent chromium exists in aqueous environments primarily as hydrolyzed hexa-aqua-Cr³⁺ (Cr[H₂O]₆³⁺) and its hydroxyl complexes (CrOH²⁺, Cr(OH)₂⁺, Cr(OH)₃°, Cr(OH)₄⁻), with speciation controlled by solution pH and oxidation potential [3]. The presence of additional complexing ligands such as chloride, nitrate, bromide, and sulfate further modifies the charge characteristics and size of chromium complexes, creating distinct retention profiles in ion exchange systems [3].

The sluggish reaction kinetics of chromium-ligand exchange processes presents both challenges and opportunities in chromatographic separations. While the slow interconversion rates between species can lead to incomplete recovery during purification, this kinetic inertia can be exploited to preserve speciation information during analysis [3]. The effective charge of chromium complexes varies significantly with coordination environment, ranging from +3 for free Cr³⁺ to negative values for anionic EDTA complexes [4], enabling selective separation through judicious choice of stationary phase and elution conditions.

Chromatographic Separation Methodologies

Anion Exchange Chromatography

Anion exchange chromatography provides an effective approach for separating anionic chromium complexes, particularly those coordinated with chelating agents such as EDTA. The optimized method for chromium speciation employs a Dionex ICS-6000 HPIC System configured with a Dionex IonPac NG1 guard column (2 × 50 mm, particle size: 10 µm), a Dionex IonPac AG7 guard column (2 × 50 mm, particle size: 10 µm), and a Dionex IonPac AS7 analytical column (2 × 250 mm, particle size: 10 µm) [2]. The system incorporates a Dionex ADRS 600 Anion Dynamically Regenerated Suppressor (2 mm) operated in external regeneration mode with ultrapure water at 0.6 mL/min to prevent salt deposition before detection [2].

The separation is achieved using an isocratic elution with 75 mmol/L NH₄NO₃ at pH 3.0 as the mobile phase, delivered at a flow rate of 0.25 mL/min [2]. This chromatographic conditions effectively resolve Cr(III)-EDTA complexes from Cr(VI) species (existing as chromate anions, CrO₄²⁻), enabling their quantitative determination in complex matrices. For detection, the system is coupled to an ICP-MS instrument with collision cell technology, operating in either standard mode or kinetic energy discrimination mode with helium as the collision gas to eliminate polyatomic interferences [2].

Cation Exchange Chromatography

Cation exchange chromatography represents the method of choice for separating positively charged chromium species including hydrated Cr³⁺ ions and its chloride complexes (CrCl²⁺, CrCl₂⁺). The significant differences in cation distribution coefficients between these species, with equilibrium mass-dependent isotope fractionation spanning approximately 1‰/amu, enables effective chromatographic resolution [3]. The heaviest chromium isotopes preferentially partition into Cr³⁺, intermediate masses into CrCl²⁺, and the lightest isotopes into CrCl₂⁺/CrCl₃° species, creating distinctive elution profiles that can be exploited for separation [3].

Table 1: Cation Exchange Chromatography Conditions for Chromium Species Separation

Parameter Specification Application Purpose
Stationary Phase AG50W-X8 resin Retention of cationic Cr species
Sample Loading 1 M HCl Promotion of Cr-Cl complex formation
Elution Scheme Gradient with increasing acidity Sequential elution of Cr species
Sample Pretreatment 6 M HCl at >120°C for several hours Formation of Cr(III)-Cl complexes
Typical Recovery >97.5% High-precision isotope analysis

For challenging matrices, alternative sample pretreatment strategies have been developed to optimize chromatographic performance. One effective approach involves promoting Cr³⁺ through extended exposure (>5 days) to HNO₃—H₂O₂ solutions at room temperature, resulting in >98% Cr recovery for most sample matrices when using cationic chromatographic retention [3]. This method significantly improves upon earlier protocols that typically achieved only 70-80% recovery, enabling high-precision chromium isotope analysis with total recovery exceeding 95% [3].

Analytical Protocols and Procedures

Sample Preparation and Pretreatment

Proper sample preparation is critical for obtaining accurate speciation data in chromium acetate analysis. Samples must be clarified to remove particulate matter that could compromise chromatographic performance. Centrifugation protocols vary based on sample type: for small volumes or filter-adsorbing proteins, centrifugation at 10,000 g for 15 minutes is recommended; cell lysates require more vigorous treatment at 40,000–50,000 g for 30 minutes; and serum samples may need additional filtration through glass wool after centrifugation to remove residual lipids [5]. Membrane filtration using cellulose acetate or PVDF filters with appropriate pore sizes relative to the chromatographic medium bead size provides an effective clarification alternative [5].

For chromium speciation analysis in leather samples, the extraction and complexation procedures require careful optimization to preserve original speciation. The use of EDTA as a complexing agent enables simultaneous determination of both Cr(III) and Cr(VI) by forming stable Cr(III)-EDTA complexes while maintaining Cr(VI) as chromate [2]. Microwave-assisted extraction with controlled temperature and pressure conditions provides efficient and reproducible sample preparation, with extracts subsequently centrifuged to remove suspended particulates before chromatographic analysis [2]. The pH of the final solution must be carefully controlled to ensure optimal complex formation and chromatographic performance.

Instrumental Configuration and Method Optimization

The instrumental setup for chromium acetate speciation requires careful integration of separation and detection components. The coupling between ion chromatography and ICP-MS employs PEEK tubing (0.25 mm i.d., 150 cm length) to connect the analytical column outlet to the nebulizer of the ICP-MS [2]. This configuration maintains the separation efficiency achieved in the chromatographic column while providing sensitive, element-specific detection. The ICP-MS operating parameters must be optimized for chromium detection, with particular attention to the collision/reaction cell conditions when analyzing complex matrices to eliminate potential polyatomic interferences.

Table 2: ICP-MS Instrument Parameters for Chromium Detection

Parameter Setting Purpose
RF Power 1550 W Plasma stabilization
Nebulizer Gas Flow 1.05 L/min Sample introduction optimization
Auxiliary Gas Flow 0.8 L/min Plasma maintenance
Coolant Gas Flow 14 L/min Plasma temperature control
Sampling Depth 5.0 mm Signal intensity maximization
Spray Chamber Temperature 27°C Condensation control
Measurement Mode Standard or KED mode Interference reduction

Method validation should establish key performance parameters including linearity, limits of detection and quantification, precision, and accuracy. For the optimized IC-ICP-MS method, detection limits of 0.016 μg/L (0.3 μg/kg) for Cr(III) and 0.13 μg/L (7 μg/kg) for Cr(VI) have been reported, with quantification limits of 0.054 μg/L (1.1 μg/kg) for Cr(III) and 0.43 μg/L (22 μg/kg) for Cr(VI) [2]. These sensitivity levels significantly exceed the performance of standard colorimetric methods, enabling compliance monitoring at regulatory thresholds such as the EU limit of 3 mg/kg for Cr(VI) in leather goods [2].

Data Analysis and Method Validation

Quantitative Analysis and Speciation Validation

The quantitative determination of chromium acetate species relies on calibration with certified standards and internal standardization to account for instrumental drift and matrix effects. Chromium isotopic standards (⁵³Cr and ⁵⁴Cr) provide effective tools for monitoring potential species interconversions during extraction and analysis, validating that the optimized methodology preserves chromium speciation throughout the analytical process [2]. The use of species-specific isotope dilution represents the most accurate approach for quantification, though this requires enriched isotopes in identical species forms as the analytes, which may not always be commercially available.

The validation of chromium speciation methods must demonstrate the absence of interconversion between Cr(III) and Cr(VI) during analysis. This can be established through spike recovery experiments using certified reference materials with known species distribution. For leather samples, the addition of Cr(VI) standards to sample extracts should yield quantitative recovery without reduction to Cr(III), while Cr(III) spikes should not show oxidation to Cr(VI) [2]. The high separation efficiency achieved with the NH₄NO₃ pH 3 mobile phase system enables baseline resolution of Cr(III)-EDTA and Cr(VI) peaks, allowing accurate integration and quantification even when concentration differences between species exceed three orders of magnitude [2].

Addressing Analytical Challenges

Several potential interference sources must be considered in chromium acetate speciation analysis. Isobaric interferences in ICP-MS detection, particularly from argon and carbon-based polyatomic ions, can compromise detection limits and accuracy. The use of collision/reaction cell technology with kinetic energy discrimination effectively minimizes these interferences, though method development should include evaluation of potential cell-induced reactions for specific sample matrices [2]. In ion chromatography, the presence of other inorganic anions at high concentrations may compromise peak resolution, necessitating appropriate sample dilution or implementation of gradient elution programs.

The sluggish kinetics of chromium complex formation and decomposition presents both challenges and opportunities in speciation analysis. While slow interconversion rates facilitate the preservation of species information during analysis, they can also lead to incomplete recovery if equilibrium conditions are not established during sample preparation [3]. The significant species-dependent isotope fractionation observed in chromium systems (approximately 1‰/amu) can introduce analytical bias in high-precision isotope ratio measurements, particularly when chromatographic recovery is incomplete [3]. For a typical 25% loss of Cr (as Cr³⁺) during chromatographic purification, this translates to an offset of 185 ppm/amu in stable chromium isotope ratios of the residual sample, potentially generating artificial mass-independent effects [3].

Technical Considerations and Applications

Optimization of Chromium Recovery

Achieving quantitative chromium recovery during ion exchange chromatography requires careful attention to species transformation kinetics. Traditional methods often resulted in substantial chromium losses (20-30%), primarily through retention of Cr³⁺ species on cation exchange resins [3]. The development of optimized pretreatment protocols has significantly improved recovery, with two principal strategies demonstrating effectiveness: (1) promotion of Cr³⁺ through extended exposure (>5 days) to HNO₃—H₂O₂ solutions at room temperature, yielding >98% recovery; or (2) formation of stable Cr(III)-chloride complexes via treatment with concentrated HCl at elevated temperatures (>120°C) for several hours, enabling >97.5% recovery [3].

The kinetic inertness of chromium-chloride complexes provides a strategic advantage in chromatographic separations. The slow de-chlorination kinetics of Cr in dilute HCl at room temperature enables the use of an elution strategy that maintains these complexes throughout the separation process [3]. This approach, combined with appropriate resin selection (typically AG50W-X8 for cation exchange), allows high-purity chromium isolation with minimal species interconversion, facilitating accurate isotope ratio measurements essential for geochemical and cosmochemical applications [3].

Practical Applications and Workflow Integration

Chromium acetate speciation analysis finds application across diverse fields including environmental monitoring, industrial quality control, and geochemical research. In leather production, the method enables simultaneous quantification of Cr(III) and Cr(VI) to ensure compliance with regulatory limits [2]. In geological and cosmochemical applications, high-precision chromium isotope analysis provides insights into early solar system processes, with nucleosynthetic anomalies in ⁵⁴Cr used for correlative studies of meteorite groups and assessment of nucleosynthetic sources that contributed to the solar system [3].

The following workflow diagram illustrates the comprehensive procedure for chromium acetate speciation analysis:

chromium_speciation_workflow sample Sample Collection & Preparation extraction Microwave-Assisted Extraction & Complexation sample->extraction Homogenization clarification Sample Clarification (Centrifugation/Filtration) extraction->clarification EDTA Addition pH Adjustment iec Ion Exchange Chromatography clarification->iec Clear Supernatant detection ICP-MS Detection & Quantification iec->detection Species Separation data Data Analysis & Validation detection->data Chromatographic Data reporting Result Reporting & Interpretation data->reporting Statistical Analysis

Figure 1: Comprehensive Workflow for Chromium Acetate Speciation Analysis

Conclusion

The ion exchange chromatography methods detailed in these application notes provide robust analytical protocols for the separation and quantification of chromium acetate species. The integration of optimized sample preparation strategies with high-resolution chromatographic separation and element-specific detection enables accurate speciation analysis even in complex matrices with significant concentration disparities between species. The provided methodologies support diverse application needs ranging from regulatory compliance monitoring to advanced research in geochemistry and cosmochemistry. The continued refinement of these protocols, particularly in addressing kinetic limitations and improving recovery efficiency, will further enhance their utility across scientific and industrial domains.

References

Comprehensive Application Notes and Protocols: FAB Mass Spectrometry Analysis of Chromium Acetate Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Chromium(III) acetate represents an important organochromium compound with significant applications in pharmaceutical development, nutritional supplementation, and materials science. The complex chemical behavior of chromium acetate in solution, characterized by the presence of multiple acetate coordination modes (ionic, unidentate, bidentate, and bridging) and oligonuclear structures, necessitates advanced analytical techniques for comprehensive characterization. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has emerged as a powerful analytical tool for investigating such inorganic complexes in solution environments, providing direct evidence of molecular structures and complex formation that complements data from FT-IR, NMR, and ion exchange chromatography.

The biological significance of chromium(III) compounds has garnered substantial scientific interest, particularly regarding their potential role in glucose metabolism and insulin signaling. Recent studies have identified mitochondrial ATP synthase as a direct molecular target of chromium(III), revealing a mechanism through which Cr(III) binding suppresses enzyme activity, activates AMPK, and improves glucose metabolism under hyperglycaemic stress [1]. Additionally, chromium acetate has been shown to stimulate adipogenesis in bovine intramuscular and subcutaneous adipose cells through transcriptional regulation of key adipogenic factors including C/EBPβ and PPARγ [2]. These biological effects underscore the importance of precise analytical characterization of chromium acetate species, as different molecular forms may exhibit distinct biological activities and pharmacological effects.

Sample Preparation Protocols

Chromium Acetate Solution Preparation

Materials: Chromium acetate hydrate (commercial source or synthesized), methanol, acetic acid, deionized water, glycerol (matrix material), thioglycerol (alternative matrix), 18-crown-6 ether (for cation complexation).

  • Method 1: Aqueous Solution Preparation

    • Weigh 10-50 mg of chromium acetate and transfer to a 5 mL volumetric flask
    • Add 4 mL of deionized water and vortex until complete dissolution
    • Fill to mark with deionized water and mix thoroughly (final concentration: 2-10 mg/mL)
    • For FAB-MS analysis, mix 10 μL of this solution with 1 μL of glycerol on the FAB probe tip
  • Method 2: Methanol-Water Extraction

    • Prepare chromium acetate solution as in Method 1
    • Mix with equal volume of methanol (1:1 v/v) to enhance spray formation in FAB-MS
    • Centrifuge at 10,000 × g for 5 minutes to remove particulate matter
    • Use supernatant for immediate FAB-MS analysis [3]
  • Method 3: Synthesis and Purification (Based on Patent Literature)

    • Combine acetic acid, chromium oxide, initiator (aminated compounds with H₂NRHN, where R is H or CₙH₂ₙ₊₁, n=1-6), and water in molar ratio 2:30:(0.5-0.65):(0.4-1)
    • Heat to 70-80°C with continuous stirring for 6 hours
    • Separate resulting crystals by filtration
    • Dry product using up-down breathable drying sieve (stainless steel) [4]
    • Prepare solution as described in Method 1 for FAB-MS analysis
FAB Matrix Preparation
  • Glycerol-Thioglycerol Matrix: Mix 3:1 ratio of glycerol:thioglycerol for enhanced stabilization of chromium complexes
  • Acidified Matrix: Add 1% trifluoroacetic acid to matrix for protonation of complexes
  • Crown Ether Matrix: Add 15-crown-5 or 18-crown-6 ether (1% in matrix) for cationization of neutral complexes

Table 1: Recommended Sample Preparation Methods for Different Chromium Acetate Species

Target Species Solvent System Matrix Key Additives Expected Ions
Cyclic Trimer Water-Methanol (1:1) Glycerol None [Cr₃O(OAc)₆]⁺, [Cr₃O(OAc)₅]⁺
Linear Oligomers Pure Water Thioglycerol 1% Acetic acid [Cr₂(OAc)₄]⁺, [Cr₃(OAc)₆]⁺
Cationic Complexes Water-Methanol (1:1) Glycerol 18-crown-6 [Cr(OAc)]⁺, [Cr(OAc)₂]⁺
Hydroxy-Bridged Species Water Glycerol None [Cr₂O(OAc)₃]⁺, [Cr₃O₂(OAc)₄]⁺

FAB-MS Analysis Protocol

Instrumentation Parameters

FAB-MS Instrument Setup: The following parameters have been optimized for chromium acetate complex analysis based on published methodologies [3] [5] [6]:

  • Ion Source: FAB ion source with xenon atom gun
  • Atom Beam Energy: 6-8 keV with 1-2 mA current
  • Acceleration Voltage: 5-10 kV positive ion mode
  • Mass Range: m/z 100-2000 for comprehensive analysis
  • Resolution: 1000-3000 (10% valley definition) for adequate separation of chromium isotope patterns
  • Scan Rate: 10 s per decade for full mass range
  • Matrix: Glycerol or thioglycerol as primary matrix
  • Probe Temperature: Ambient (25°C)
Data Acquisition Methods
  • Full Scan Analysis: Acquire full mass spectra from m/z 100-2000 to identify all potential chromium-containing species
  • High-Resolution Measurements: Perform accurate mass measurements using peak matching with internal standards (e.g., cesium iodide clusters) for elemental composition determination
  • Signal Averaging: Collect multiple scans (typically 5-10) to improve signal-to-noise ratio for low-abundance species
  • Collision-Induced Dissociation: For structural characterization of specific ions, use CID with helium collision gas at 80% transmission
Quality Control and Calibration
  • Mass Calibration: Use cesium iodide or polyethylene glycol standards for mass calibration
  • Signal Stability: Monitor primary ion current and matrix consumption to ensure consistent analysis conditions
  • Reproducibility: Analyze triplicate samples from the same preparation to assess method reproducibility
  • Blank Analysis: Run matrix-only blanks to identify background ions and potential contaminants

Table 2: FAB-MS Instrument Parameters for Chromium Acetate Analysis

Parameter Setting Alternative Purpose
Ion Mode Positive Negative Comprehensive coverage
Atom/Kr⁺ Energy 6-8 keV 4-6 keV (for fragile complexes) Optimal ionization
Mass Range m/z 100-2000 m/z 50-1000 (for monomers) Species detection
Resolution 2000 1000 (for survey scans) Isotope pattern separation
Scan Time 10 s/decade 5 s/decade (rapid screening) Data quality
Primary Matrix Glycerol Thioglycerol/NBA Complex stabilization

Data Interpretation and Analysis

Identification of Chromium-Acetate Complexes

FAB-MS analysis of chromium acetate solutions reveals a complex distribution of species resulting from various coordination environments and nuclearity states. The identification of these species relies on accurate mass measurement and interpretation of characteristic chromium isotope patterns [3] [5].

  • Mononuclear Species: Look for ions at m/z 145 [Cr(CH₃COO)]⁺, m/z 205 [Cr(CH₃COO)₂]⁺, and m/z 265 [Cr(CH₃COO)₃]⁺ with characteristic chromium isotope patterns (⁵²Cr, ⁵³Cr, ⁵⁴Cr)
  • Dinuclear Species: Prominent ions include m/z 336 [Cr₂O(CH₃COO)₃]⁺ and m/z 396 [Cr₂O(CH₃COO)₄]⁺
  • Trinuclear Species: The cyclic chromium trimer generates characteristic ions at m/z 586 [Cr₃O(OAc)₆]⁺ and related fragments, confirmed by FAB mass spectrometry [3]
  • Hydroxy-Bridged Species: Formation of linear species through replacement of acetate groups by hydroxyl groups produces ions such as m/z 254 [Cr₂(OH)₂(OAc)₂]⁺ and m/z 413 [Cr₃(OH)₂(OAc)₄]⁺
Structural Correlation with Complementary Techniques

Correlation of FAB-MS data with other analytical techniques provides comprehensive structural characterization:

  • FT-IR Correlation: Coordinate FAB-MS identified species with IR peaks for different acetate coordination modes (ionic ~1570 cm⁻¹, unidentate ~1510 cm⁻¹, bidentate ~1470 cm⁻¹, bridging ~1450 cm⁻¹)
  • NMR Correlation: ²H NMR chemical shifts help assign acetate environments observed in mass spectra
  • Ion Exchange Chromatography: Separation based on ionic charge complements MS identification of neutral, cationic, and anionic species
Quantitative Analysis Considerations

While FAB-MS is primarily qualitative for inorganic complexes, semi-quantitative assessment can be achieved through:

  • Relative Intensity Measurements: Compare peak intensities of different species under identical analysis conditions
  • Internal Standard Method: Add known concentrations of analogous complexes (e.g., ferrocene derivatives) for quantification
  • Standard Addition: Spike samples with authentic standards of suspected chromium acetate species

Table 3: Characteristic FAB-MS Ions of Chromium Acetate Complexes

m/z Assignment Nuclearity Acetate Coordination Isotope Pattern
145.0 [Cr(OAc)]⁺ Mononuclear Unidentate Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr)
205.0 [Cr(OAc)₂]⁺ Mononuclear Bidentate Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr)
265.0 [Cr(OAc)₃]⁺ Mononuclear Mixed Cr (⁵²Cr, ⁵³Cr, ⁵⁴Cr)
336.0 [Cr₂O(OAc)₃]⁺ Dinuclear Bridging Cr₂ (isotope envelope)
586.0 [Cr₃O(OAc)₆]⁺ Trinuclear Mixed Cr₃ (complex envelope)
628.0 [Cr₃O(OAc)₆(CH₃OH)₂]⁺ Trinuclear Mixed Cr₃ (complex envelope)

Workflow Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for FAB-MS characterization of chromium acetate solutions, from sample preparation through data interpretation:

ChromiumAcetateWorkflow cluster_sample Sample Preparation Steps cluster_analysis FAB-MS Analysis Parameters cluster_data Data Processing Steps cluster_structural Structural Identification cluster_bio Biological Correlation SamplePrep Sample Preparation FABMSAnalysis FAB-MS Analysis SamplePrep->FABMSAnalysis DataProcessing Data Processing FABMSAnalysis->DataProcessing StructuralID Structural Identification DataProcessing->StructuralID BiologicalCorrelation Biological Correlation StructuralID->BiologicalCorrelation SolutionPrep Chromium Acetate Solution Preparation MatrixSelection FAB Matrix Selection SolutionPrep->MatrixSelection SampleLoading Probe Loading & Optimization MatrixSelection->SampleLoading InstrumentSetup Instrument Calibration ParameterOpt Parameter Optimization InstrumentSetup->ParameterOpt DataAcquisition Data Acquisition & Averaging ParameterOpt->DataAcquisition PeakDetection Peak Detection & Isotope Pattern Analysis MassAssignment Mass Assignment & Calibration PeakDetection->MassAssignment ComplexIdentification Complex Identification MassAssignment->ComplexIdentification Monomeric Monomeric Species ID Oligomeric Oligomeric Species ID Monomeric->Oligomeric Coordination Coordination Mode Assignment Oligomeric->Coordination AMPKPathway AMPK Signaling Pathway Analysis Adipogenesis Adipogenic Gene Expression AMPKPathway->Adipogenesis MetabolicEffects Metabolic Effect Correlation Adipogenesis->MetabolicEffects

Diagram 1: Comprehensive Workflow for FAB-MS Analysis of Chromium Acetate Solutions

Chromium Biological Signaling Pathway

The following diagram illustrates the molecular targets and signaling pathways through which chromium(III) compounds exert their biological effects, as identified in recent research:

ChromiumSignalingPathway cluster_atp ATP Synthase Binding Site cluster_ampk AMPK Activation Consequences cluster_genes Adipogenic Gene Regulation Cr3 Cr³⁺ Entry into Cell MitochondrialLocalization Mitochondrial Localization Cr3->MitochondrialLocalization ATPsynthaseBinding Binding to ATP Synthase (β-subunit) MitochondrialLocalization->ATPsynthaseBinding ATPsuppression Suppression of ATP Synthesis ATPsynthaseBinding->ATPsuppression Thr213 Thr213 Residue ATPsynthaseBinding->Thr213 Glu242 Glu242 Residue ATPsynthaseBinding->Glu242 NucleotideSite Nucleotide Binding Site ATPsynthaseBinding->NucleotideSite AMPKactivation AMPK Activation ATPsuppression->AMPKactivation MetabolicEffects Metabolic Reprogramming AMPKactivation->MetabolicEffects GeneExpression Adipogenic Gene Expression Changes AMPKactivation->GeneExpression GlucoseUptake Enhanced Glucose Uptake AMPKactivation->GlucoseUptake LipidMetabolism Altered Lipid Metabolism AMPKactivation->LipidMetabolism MitochondrialRescue Mitochondrial Protection from Hyperglycemia AMPKactivation->MitochondrialRescue CEBPb C/EBPβ Upregulation GeneExpression->CEBPb PPARg PPARγ Upregulation (Intramuscular) GeneExpression->PPARg SCD SCD Upregulation GeneExpression->SCD

Diagram 2: Molecular Targets and Signaling Pathways of Chromium(III) in Biological Systems

Applications and Biological Significance

Correlation with Biological Activity

The characterization of chromium acetate species by FAB-MS provides critical insights into structure-activity relationships underlying their biological effects. Recent research has demonstrated that:

  • Mitochondrial Targeting: Chromium(III) primarily localizes in mitochondria (33.3 ± 3.4% of cellular Cr) where it binds to key proteins including ATP synthase β-subunit (ATP5B), thioredoxin (TXN), peroxiredoxin 1 (PRDX1), and mitochondrial Hsp60 [1]
  • AMPK Activation: Chromium(III) binding to ATP synthase suppresses enzyme activity, leading to AMPK activation and subsequent metabolic reprogramming that ameliorates hyperglycaemia stress [1]
  • Adipogenic Regulation: Chromium acetate stimulates adipogenesis in bovine intramuscular and subcutaneous adipose cells by upregulating C/EBPβ (in both tissue types) and PPARγ (specifically in intramuscular adipocytes) at concentrations of 10 μM [2]
  • Glucose Metabolism: Chromium compounds enhance insulin signaling and glucose disposal through mechanisms involving AMPK activation and GLUT4 membrane translocation [2] [1]
Pharmaceutical Development Implications

The FAB-MS characterization of chromium acetate species has significant implications for pharmaceutical development:

  • Quality Control: Ensuring batch-to-batch consistency in chromium-containing pharmaceutical formulations
  • Stability Assessment: Monitoring degradation products and species interconversion under storage conditions
  • Bioavailability Optimization: Correlating specific chromium species with enhanced biological activity and absorption
  • Impurity Profiling: Identifying and quantifying potentially harmful impurities including oxalate ligands present in some commercial chromium acetate preparations [3]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Signal Intensity: Increase sample concentration to 10 mg/mL; optimize matrix composition (try thioglycerol for better sensitivity); check atom gun alignment and current
  • Poor Resolution of Isotope Patterns: Clean ion source; recalibrate mass scale; reduce scan speed for better definition of chromium isotope clusters (⁵²Cr, ⁵³Cr, ⁵⁴Cr)
  • Matrix Interference: Use purified glycerol; try alternative matrices (thioglycerol, nitrobenzyl alcohol); employ background subtraction with matrix-only blank
  • Rapid Signal Decay: Use fresh matrix; ensure proper sample mixing with matrix; reduce primary beam current if sample is decomposing too rapidly
  • Inconsistent Results Between Replicates: Ensure homogeneous sample preparation; use consistent sample loading technique; verify stable primary beam conditions
Method Validation Parameters

For rigorous analytical implementation, validate the FAB-MS method using the following parameters:

  • Precision: Relative standard deviation (RSD) of <15% for peak intensity ratios of major species
  • Detection Limit: Approximately 0.1 μg for chromium acetate complexes under optimized conditions
  • Linearity: Semi-quantitative assessment over concentration range 1-50 mg/mL
  • Robustness: Consistent performance with variations in matrix composition (±20%), probe temperature (±5°C), and primary beam current (±0.5 mA)

Conclusion

FAB mass spectrometry provides a powerful analytical approach for characterizing the complex solution chemistry of chromium acetate, enabling identification of mononuclear, dinuclear, and trinuclear species with various acetate coordination modes. The protocol detailed in this application note allows researchers to obtain comprehensive molecular information about chromium acetate species that complements data from FT-IR, NMR, and chromatographic techniques. The correlation between specific chromium acetate species identified by FAB-MS and their biological activities, particularly regarding mitochondrial targeting, AMPK activation, and adipogenic regulation, underscores the importance of precise analytical characterization in understanding the pharmacological effects of chromium(III) compounds. This methodology provides researchers in pharmaceutical development and metabolic disease research with robust tools for quality control, stability assessment, and structure-activity relationship studies of chromium-containing therapeutics.

References

Comprehensive Application Notes and Protocols for Trivalent Chromium Electroplating from Acetate-Based Electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

The electrodeposition of chromium coatings is a cornerstone of modern surface engineering, valued for producing surfaces with exceptional hardness, high corrosion resistance, and excellent abrasive wear properties [1]. Traditionally, these coatings are deposited from electrolytes containing hexavalent chromium (Cr(VI)) compounds, which are classified as carcinogenic, mutagenic, and reprotoxic (CMR) [2]. The International Agency for Research on Cancer (IARC) classifies Cr(VI) compounds as Group 1, representing the highest hazard level to human health [1]. In contrast, trivalent chromium (Cr(III)) compounds exhibit significantly lower toxicity, with a carcinogenic potential approximately 500 times lower than their hexavalent counterparts [1].

The regulatory landscape is evolving rapidly. The European Chemicals Agency (ECHA) has proposed a broad restriction on Chromium(VI) compounds, with a ban across the European Economic Area expected by the end of 2028 [2]. This restriction is based on the classification of Cr(VI) substances as carcinogenic, mutagenic, and reprotoxic (CMR), with inhalation of Cr(VI) particles strongly linked to lung cancer [2]. Consequently, the development and implementation of robust trivalent chromium plating processes are no longer merely a technical preference but a regulatory necessity for continued market access.

Fundamental Principles and Reaction Mechanisms

The electrodeposition of chromium from trivalent electrolytes is a complex process governed by multi-step electrochemical reactions. Understanding the underlying kinetics and mechanism is crucial for optimizing coating quality and process efficiency.

Stepwise Reduction Mechanism

Unlike the direct reduction of Cr(VI), the electrodeposition from Cr(III) electrolytes proceeds through a stepwise mechanism involving intermediate oxidation states. Research consistently demonstrates that the reduction occurs in two distinct stages [1]:

  • First Stage: The one-electron reduction of Cr(III) to Cr(II)
  • Second Stage: The two-electron reduction of Cr(II) to metallic chromium (Cr(0))

This stepwise process can be represented by the following reaction scheme, with the corresponding standard electrode potentials [1]:

The diagram below illustrates the stepwise electrochemical reduction mechanism of trivalent chromium ions (Cr(III)) to metallic chromium (Cr(0)), including the competing hydrogen evolution reaction.

G CrIII Cr(III) Complex in Solution e1 1st Electron Transfer (E₀ = -0.41 V) CrIII->e1 CrII Cr(II) Intermediate e1->CrII e2 2nd Electron Transfer (E₀ = -0.91 V) CrII->e2 Cr0 Metallic Cr(0) Deposit e2->Cr0 H2 H₂ Gas Evolution (Competing Reaction) Hplus H⁺ Ions Hplus->H2

The formation of specific Cr(III) complexes in the electrolyte is crucial for successful deposition. In aqueous solutions, Cr(III) ions exist as octahedral complexes [Cr(H₂O)₆]³⁺, which are electrochemically inert. The addition of complexing agents like acetate or formate triggers a rearrangement to form electroactive species such as [Cr(H₂O)₄CH₃COO]²⁺ that facilitate the discharge of Cr³⁺ ions [1]. The quantum chemical modeling studies indicate that the first electron transfer (Cr(III) to Cr(II)) requires minimal reorganization of the complex's coordination sphere, while the subsequent reduction of Cr(II) exhibits different energetic behavior [1].

Experimental Protocols

Electrolyte Formulation and Preparation

This protocol describes the preparation of 1 liter of trivalent chromium electroplating bath based on chromium(III) acetate.

3.1.1 Materials and Equipment
  • This compound (Cr(CH₃COO)₃)
  • Conducting salt (e.g., ammonium formate, sodium acetate)
  • Complexing agents (e.g., glycine, sodium citrate)
  • Buffer agents (e.g., boric acid)
  • Wetting agent (e.g., sodium dodecyl sulfate)
  • Deionized water (Resistivity > 1 MΩ·cm)
  • pH meter and calibration buffers
  • Analytical balance (accuracy ± 0.001 g)
  • Magnetic stirrer with hotplate
  • Heated bath container (polypropylene or PVC recommended)
  • Thermometer
3.1.2 Step-by-Step Preparation Procedure
  • Solution Preparation: Measure 800 mL of deionized water and transfer to the cleaned plating tank. Heat to 40-50°C while stirring.
  • Dissolution of Components: Gradually add the chemicals in the sequence listed in Table 1, ensuring complete dissolution of each component before adding the next.
  • pH Adjustment: After all components are dissolved, adjust the pH to the optimal range of 2.5-3.5 using dilute sulfuric acid or sodium hydroxide as needed.
  • Final Volume Adjustment: Make up the solution to the final volume of 1 L with deionized water.
  • Pre-electrolysis: Before use, perform pre-electrolysis of the bath at low current density (0.5-1 A/dm²) for 1-2 hours using a corrugated cathode to remove metallic impurities.

Table 1: Standard Bath Formulation Based on this compound

Component Concentration Function Notes
This compound 0.4-0.6 M (~100-150 g/L) Source of Cr³⁺ ions Maintain Cr³⁺ concentration > 0.3 M
Ammonium formate 1.0-1.5 M Conducting salt Improves solution conductivity
Sodium acetate 0.5-1.0 M Complexing agent Stabilizes Cr(III) complexes
Boric acid 0.4-0.6 M Buffer Maintains pH stability
Wetting agent 0.5-2.0 mL/L Surfactant Redces pitting by lowering surface tension
Plating Cell Setup and Operation
3.2.1 Equipment Configuration

The rack plating process is preferred for precision parts, where workpieces are mounted on conductive racks and immersed in the electrolyte [3]. The following setup is recommended:

  • Plating Tank: Polypropylene or PVC tank with dimensions appropriate for the rack size.
  • Anodes: Insoluble anodes such as mixed metal oxide (MMO) coated titanium or platinized titanium. Lead-based anodes are unsuitable for trivalent chromium processes. The anode-to-cathode area ratio should be maintained between 1:1 and 2:1.
  • Power Supply: DC rectifier with low ripple output (<5%), capable of current density range 3-15 A/dm². Pulse or pulse-reverse capability is beneficial.
  • Agitation: Mechanical or air agitation to ensure electrolyte movement and prevent concentration polarization.
  • Temperature Control: Thermostatically controlled heating system with cooling capability if needed to maintain temperature within ±1°C.
3.2.2 Standard Plating Procedure
  • Substrate Preparation:

    • Clean substrates thoroughly using alkaline degreasing (5-10% solution, 50-60°C, 3-5 minutes).
    • Rinse with deionized water.
    • Activate in 5-10% sulfuric acid solution at room temperature for 30-60 seconds.
    • Rinse thoroughly with deionized water immediately before plating.
  • Plating Parameters:

    • Temperature: 25-30°C
    • pH: 2.5-3.5
    • Cathode current density: 5-12 A/dm²
    • Anode current density: 3-8 A/dm²
    • Agitation: Moderate mechanical or air agitation
    • Deposition time: Varies with desired thickness (typically 5-20 minutes for 1-5 μm)
  • Post-treatment:

    • Rinse immediately after plating in counter-current rinse system.
    • Apply passivation treatment if required (e.g., chromium-free passivation).
    • Dry thoroughly with warm air.

The workflow below summarizes the complete trivalent chromium electroplating process from substrate preparation to final finishing.

G Prep Substrate Preparation Alkaline Degreasing → Rinsing → Acid Activation Setup Bath Setup & Maintenance pH 2.5-3.5, 25-30°C, Agitation Prep->Setup Plating Electroplating Operation 5-12 A/dm², 5-20 min Setup->Plating Rinse Post-Plating Rinsing Counter-current System Plating->Rinse Finish Final Finishing Passivation → Drying → Inspection Rinse->Finish

Quality Control and Analytical Methods

Coating Characterization

Rigorous quality control is essential to ensure coating performance meets application requirements. Implement the following characterization methods:

  • Thickness Measurement: Use X-ray fluorescence (XRF) or coulometric method to verify coating thickness uniformity.
  • Adhesion Testing: Employ bend tests, heat-quench tests, or tape tests per ASTM B571.
  • Corrosion Resistance: Perform neutral salt spray testing per ASTM B117.
  • Microhardness: Measure using Vickers microhardness tester with 25-50 gf load.
  • Visual Inspection: Check for uniformity, color consistency, and defects like pitting or burning.
Bath Maintenance and Control

Regular monitoring and maintenance of the plating bath are critical for consistent results. Key parameters and their control ranges are summarized in Table 2.

Table 2: Bath Control Parameters and Maintenance Schedule

Parameter Target Range Monitoring Frequency Corrective Action
Cr³⁺ concentration 0.3-0.6 M Daily Add this compound
pH value 2.5-3.5 Continuous/Shift Adjust with H₂SO₄ or NaOH
Temperature 25-30°C Continuous Adjust heating/cooling
Conductivity >50 mS/cm Weekly Add conducting salts
Wetter concentration 0.5-2.0 mL/L Weekly Add wetting agent

Troubleshooting Common Issues

Even with proper controls, various issues may arise during trivalent chromium plating. Table 3 outlines common problems and their solutions.

Table 3: Troubleshooting Guide for Trivalent Chromium Plating

Problem Possible Causes Solutions
Poor throwing power Low conductivity, improper agitation Increase conducting salt concentration, optimize agitation
Dark deposits High current density, metallic impurities Reduce current density, perform pre-electrolysis
Pitting Insufficient wetting, gas inclusion Increase wetter concentration, improve agitation
Low current efficiency Incorrect pH, high temperature Adjust pH to 2.5-3.5, reduce temperature
Rough deposits Suspended solids, high current density Filter bath, reduce current density
Poor adhesion Inadequate cleaning, passive surface Improve pre-treatment, ensure proper activation

Applications and Industry Outlook

Trivalent chromium plating is established across multiple industries, with particular importance in automotive, aerospace, electronics, and decorative applications [4] [3]. The technology is increasingly favored over hexavalent chromium due to its safer profile and environmental benefits [4].

For companies using Cr(VI) substances, immediate action is recommended: assess current exposure and emission levels, develop transition plans including timelines for implementing engineering controls or substituting materials, and evaluate supply chain resilience [2]. Participation in the ongoing public consultations on the REACH restriction proposal (open until October 2025) provides an opportunity to influence the final regulatory framework [2].

Conclusion

The transition from hexavalent to trivalent chromium electroplating is both a regulatory imperative and a technical advancement. This compound-based processes offer a viable alternative that significantly reduces environmental and health impacts while producing high-quality functional and decorative coatings. The protocols outlined in this document provide researchers and plating professionals with comprehensive guidelines for implementing trivalent chromium plating processes. Success depends on meticulous control of bath chemistry, operating parameters, and quality assurance measures. As regulatory pressures intensify and technology continues to advance, trivalent chromium plating is positioned to become the dominant technology for chromium electrodeposition across industrial sectors.

References

chromium acetate solution species separation purification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chromium Acetate Species

The term "chromium acetate" primarily refers to two distinct compounds with different oxidation states, which is the first critical parameter for any separation method.

Property Chromium(II) Acetate (Chromous Acetate) Chromium(III) Acetate (Chromic Acetate)
Chemical Formula Cr₂(O₂CCH₃)₄(H₂O)₂ [1] Cr(C₂H₃O₂)₃·H₂O (common hydrate) [2]
Appearance Brick-red solid [1] Grayish green to bluish green powder [2]
Oxidation State +2 [1] +3 [2]
Key Characteristic Contains a quadruple Cr-Cr bond; diamagnetic [1] More common and stable form [3] [2]
Solubility Poor solubility in water and methanol [1] Soluble in water [2]
Sensitivity Highly sensitive to air, readily oxidizes [1] More stable; primary hazard is threat to the environment [2]

Published Preparation Methods

A documented preparation method for this compound involves a direct reaction, avoiding the byproducts of traditional methods.

This compound Preparation Start Start Reaction AddReagents Add Acetic Acid, Chromic Oxide, Initiator, and Water to Reactor Start->AddReagents HeatStir Heat to 70-80°C with Stirring AddReagents->HeatStir React React for 6 Hours HeatStir->React StopHeat Stop Heating React->StopHeat Crystallize Obtain Crystals StopHeat->Crystallize Separate Separate Crystals Crystallize->Separate DryScreen Dry and Screen (Up-Down Breathable Drying Screen) Separate->DryScreen Final Final Chromium Acetate Product DryScreen->Final

Process Details:

  • Reagents: Acetic acid, chromic oxide (CrO₃), an initiator (a compound with H₂NRHN group, where R is H or an alkyl group), and water [4].
  • Molar Ratio: Acetic acid : Water : Chromic oxide : Initiator = 2 : 30 : (0.5-0.65) : (0.4-1) [4].
  • Key Advantage: This method uses acetic acid and chromic oxide instead of sodium acetate and chromium sulfate, yielding a granular product that is easier to dry and handle without repeated crystallization [4].

Handling and Safety Considerations

Proper handling is crucial due to the compounds' specific hazards, particularly for the Cr(II) species.

  • This compound: Irritating to the respiratory system, eyes, and skin. Can cause dermatitis and ulcerations. Personal protective equipment including rubber gloves, safety glasses, and a laboratory coat is recommended. If powder becomes airborne, a mechanical filter respirator should be used [2].
  • Chromium(II) Acetate: Notably air-sensitive. Its synthesis is often used to test a chemist's skill, as introducing even a small amount of air discolors the bright red product [1]. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Guidance for Method Development

While explicit separation methods for chromium acetate species were not found, you can approach this challenge systematically:

  • Confirm the Species: Determine whether you are working with Cr(II), Cr(III), or a mixture. Their different colors and redox sensitivities are initial indicators [1] [2].
  • Leverage General Principles: The fundamental techniques for separating metal complexes, such as Reversed-Phase HPLC with a C18 column and a water-acetonitrile mobile phase containing an ion-pairing agent like TFA, are a standard starting point [5].
  • Consider Oxidation Control: For Cr(II), maintaining an oxygen-free environment throughout the separation process (e.g., using a glovebox or Schlenk line) is non-negotiable [1].

References

Troubleshooting Guide: Chromium(III) Acetate Composition

Author: Smolecule Technical Support Team. Date: February 2026

Here are common questions and solutions for researchers working with this compound.

FAQ Question Explanation & Solution
Why do different commercial samples have varying colors (green, violet, blue)? Color indicates chemical composition. Green/grey-green samples are typically dominated by the trinuclear "basic acetate" complex [1]. Violet/blue-violet samples often contain significant amounts of a neutral, cyclic octanuclear complex [2].
What species will I find in a commercial sample? Commercial material is often ill-defined. Analysis reveals a mixture of cationic, anionic, and neutral species [2]. The table below summarizes the key complexes you may encounter.
How can I isolate a specific complex from a commercial sample? Ion-exchange chromatography can separate the mixture. The neutral octanuclear complex [Cr8(OH)8(O2CCH3)16] can be isolated as it passes through a cation-exchange column without being adsorbed, and can then be crystallized from the solution [2].

Complexes in Commercial Chromium(III) Acetate

This table summarizes the key chromium complexes identified in commercial samples, which explains the variability in their properties.

Complex Name / Type Nuclearity Typical Color in Sample Notes
Basic Chromium Acetate [1] Trinuclear Green, Grey-Green Common; formulated as [Cr3O(O2CCH3)6(H2O)3]+ cation.
Cyclic Chromium Acetate [2] Octanuclear Violet, Blue-Violet Neutral complex [Cr8(OH)8(O2CCH3)16]; found in aged samples.
Other Charged Species [2] Various Variable Positively and negatively charged complexes; exact structures not always specified.

Experimental Workflow for Handling Variability

The following diagram outlines a logical workflow for diagnosing and addressing composition-related issues in your experiments.

Start Start: Issue with This compound Step1 Characterize the Sample (Note color, solubility) Start->Step1 Step2 Identify Likely Composition Based on Color and Source Step1->Step2 Step3 Define Required Purity for Your Experiment Step2->Step3 Step4 High Purity Required? Step3->Step4 Step5 Use As-Is (Note batch variability) Step4->Step5 No Step6 Purify or Synthesize Step4->Step6 Yes Step10 Proceed with Experiment Step5->Step10 Step7 Method Selection Step6->Step7 Step8 Isolate Specific Complex (e.g., Ion-Exchange) Step7->Step8 From Commercial Step9 Synthesize from Scratch (e.g., via Chromic Oxide) Step7->Step9 New Material Step8->Step10 Step9->Step10

Detailed Methodologies

Here are detailed protocols for key experiments cited in the flowchart and troubleshooting guide.

1. Protocol: Isolation of the Neutral Octanuclear Complex [2]

  • Principle: Separation based on the charge of the complexes using cation-exchange chromatography.
  • Procedure:
    • Prepare a cation exchange column (e.g., Dowex 50WX2, 1.5 cm x 7 cm).
    • Dissolve approximately 0.5 g of the commercial violet or gray-violet this compound in 20 mL of water.
    • Pass the solution through the prepared column.
    • Collect the violet effluent, which contains the neutral complex [Cr₈(OH)₈(O₂CCH₃)₁₆] that does not bind to the resin.
    • Allow this solution to evaporate slowly at room temperature.
    • Within a few days, dark-violet crystals of the complex will form. Collect and wash them with a small amount of cold water and ethanol, then dry.

2. Protocol: Alternative Preparation from Chromic Oxide [3]

  • Principle: A patented method that avoids sulfate and sodium ions, yielding a particulate product.
  • Procedure:
    • Add acetic acid, chromium oxide (CrO₃), an initiator (e.g., an aminated compound like hydrazine hydrate), and water to a reactor in a molar ratio of 2:30:(0.5-0.65):(0.4-1).
    • With stirring, heat the mixture to 70–80 °C and maintain the reaction for 6 hours.
    • Stop heating. The product will crystallize from the solution.
    • Separate the crystals, then dry and sieve them (e.g., using a stainless steel sieve) to obtain the final particulate chromium acetate.

Safety and Handling Notes

This compound can be hazardous. Consult its Safety Data Sheet (MSDS) before use. Key points from one supplier's MSDS include [4]:

  • Hazards: Irritating to eyes and skin. May be harmful if swallowed.
  • Precautions: Always wear approved safety glasses, protective clothing, and gloves. Handle in a fume hood if possible.

References

controlling chromium acetate polymerization crosslinking rate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) and Troubleshooting

Here are answers to the most common issues researchers face when working with chromium acetate crosslinking:

  • FAQ 1: How can I delay the gelation time of my HPAM/Cr³⁺ system for deep penetration? Gelation that is too fast can be controlled using retarders or encapsulation technologies. Retarders like EDTA-4Na work by forming a complex with the Cr³⁺ ions, slowing their availability for crosslinking. One study showed that EDTA-4Na could extend the gelation time from 2 minutes to 46 minutes [1]. Alternatively, a more advanced method involves the encapsulation of the chromium acetate crosslinker within a protective shell (e.g., polyurethane) to ensure no crosslinking occurs until the shell breaks down at the target location [2].

  • FAQ 2: Why does my gel suffer from syneresis (water expulsion), especially at high temperatures? Syneresis is typically caused by over-crosslinking at elevated temperatures, which leads to the gel network contracting and expelling water [1]. This can be mitigated by incorporating additives that limit excessive crosslinking:

    • Phenolic resin (e.g., 4000 ppm) can prevent over-crosslinking and was shown to reduce syneresis to near-zero levels [1].
    • Nano-bentonite (e.g., 2 wt%) acts as a water-absorbing agent, taking up the expelled water and reducing the overall syneresis rate [1].
  • FAQ 3: My gel loses its strength and fails to plug the target zone after traveling through the formation. What is happening? This is a classic issue of performance degradation during propagation. As the gel system travels through porous rock, dilution, shear, and adsorption onto rock surfaces cause a drop in the effective concentration of polymer and crosslinker [3]. To ensure effective plugging, you must design your injection volume and concentration to account for this attenuation. One study found that a stable strong gel (SSG) only formed within the first 21 meters of propagation, after which the gel became progressively weaker [3].

  • FAQ 4: Which polymer should I choose for high-temperature or high-salinity reservoirs? Standard Hydrolyzed Polyacrylamide (HPAM) performs poorly under harsh conditions. Consider using a hydrophobically modified polyacrylamide (HMPAM). These amphiphilic polymers have demonstrated much better salt resistance, temperature resistance, and shear resistance compared to HPAM [4].

Key Experimental Data and Formulations

The following tables consolidate critical quantitative data from recent research to aid in your experimental design.

Table 1: Impact of Propagation Distance on Gel Strength This data is critical for designing treatments that require deep placement within a reservoir [3].

Propagation Distance Observed Gel Type & Plugging Capability
< 21 meters Stable Strong Gel (SSG): Forms a continuous, effective blocking barrier.
21 - 34 meters Stable Weak Gel (SWG): Exhibits weaker plugging capacity.
> 34 meters No intact gel: Fails to form a continuous plugging structure.

Table 2: Optimized Formulations for Specific Applications These formulations serve as a starting point for various operational goals.

Application Goal Optimized Formulation Key Performance Metrics Source
General Profile Control 0.22% PAM + 0.15% Chromium Acetate Effective gelation for profile modification in reservoirs. [5]
Sand Consolidation 9500 ppm PAM + 2612.5 ppm Cr(III) Acetate + 6500 ppm Nano-Silica Compressive strength > 3552 kPa; enhances sand grain binding. [6]
Preventing Syneresis HPAM + Cr(III) Sulfate + 4000 ppm Phenolic Resin + 2 wt% Nano-Bentonite Near-zero syneresis at 82°C; effective high-temperature plugging. [1]

Detailed Experimental Protocols

Here are standardized protocols for two key characterization methods.

Protocol 1: Bottle Test for Qualitative Gel Strength Code and Syneresis

This is a classic method for a quick assessment of gelation and gel stability.

  • Objective: To qualitatively determine gel strength and monitor syneresis (water expulsion) over time.
  • Materials: Glass bottles (e.g., 10-20 mL), HPAM polymer solution, Chromium acetate crosslinker solution, water bath or oven at target temperature.
  • Procedure:
    • Prepare the gelant solution by mixing the HPAM and chromium acetate in the desired ratio in a glass bottle.
    • Seal the bottle and place it in a water bath or oven set to the target reservoir temperature (e.g., 82°C) [1].
    • Periodically invert the bottles and observe the fluidity of the system.
    • Assign a gel strength code based on the visual inspection, often using the Sydansk Gel Strength Code (ranging from A: no gel to J: rigid gel).
    • To monitor syneresis, continue observing the gels after formation. Measure the volume of water expelled from the gel matrix over time [1].
Protocol 2: Rheological Analysis of Gelation Kinetics and Strength

This quantitative method provides precise data on the gel's mechanical properties.

  • Objective: To quantitatively measure the evolution of viscoelastic properties during gelation and determine the final gel strength.
  • Materials: Stress-controlled rheometer (e.g., Anton Paar MCR series), concentric cylinder or parallel plate geometry, gelant solution [4] [6].
  • Procedure:
    • Load the prepared gelant solution onto the rheometer plate.
    • Use a temperature control unit to maintain the desired reservoir temperature.
    • Conduct a time sweep test at a fixed, low oscillatory stress (within the linear viscoelastic region) and frequency.
    • Monitor the Storage Modulus (G′) and Loss Modulus (G″) over time. The crossover point where G′ surpasses G″ is often defined as the gelation time.
    • The final plateau value of G′ indicates the ultimate strength of the gel network [7] [6].
    • An amplitude sweep test on the formed gel can determine its mechanical stability and yield point [6].

Workflow for Crosslinking Control Strategy

The diagram below outlines a logical workflow for diagnosing and resolving crosslinking rate issues.

crosslinking_workflow Start Define Application Need Depth Is deep placement required? Start->Depth FastGel Observed Problem: Gelation is too fast Depth->FastGel Yes WeakGel Observed Problem: Gel is weak or unstable Depth->WeakGel No Strategy1 Strategy: Delay Gelation FastGel->Strategy1 Strategy2 Strategy: Enhance Gel Strength and Stability WeakGel->Strategy2 Syneresis Observed Problem: Syneresis occurs Strategy3 Strategy: Prevent Over-Crosslinking Syneresis->Strategy3 Action1a • Add chemical retarder (e.g., EDTA-4Na) Strategy1->Action1a Action1b • Use encapsulated crosslinker Strategy1->Action1b Action2a • Optimize HPAM/Cr³⁺ ratio (Ref: 5.56 to 18.68) Strategy2->Action2a Action2b • Ensure HPAM conc. > 800 mg/L (Ref: >2500 mg/L to prevent OCG) Strategy2->Action2b Action2c • Use hydrophobic-modified polymer (HMPAM) Strategy2->Action2c Action2d • Reinforce with nanoparticles (e.g., nano-silica) Strategy2->Action2d Action3a • Add phenolic resin (e.g., 4000 ppm) Strategy3->Action3a Action3b • Add nano-bentonite (e.g., 2 wt%) Strategy3->Action3b

References

chromium III acetate neutralization heat management

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Hazards

The table below summarizes key information about Chromium(III) Acetate for risk assessment.

Property Description
Chemical Description Grayish green to bluish green powder [1].
Primary Hazard Threat to the environment [1].
Aqueous Solution Basic (neutralizes acids) [1].
Neutralization Heat Generates "only a little heat" [1].
Solubility Soluble in water [1].
Specific Gravity 1.3 (Denser than water; will sink) [1].

Health Hazards: [1]

  • Inhalation: Irritating; can cause nasal septum ulceration, pneumonitis, and bronchial carcinoma.
  • Skin Contact: May cause dermatitis, ulcerations, and sensitizing reactions.
  • Eye Contact: Causes irritation.

Safety & Handling FAQ

Q: What personal protective equipment (PPE) is required? A: Wear rubber gloves, safety glasses, and a laboratory coat. If powder becomes airborne, an approved mechanical filter respirator is required [1].

Q: What are the first aid measures for exposure? A: [1]

  • Inhalation: Move the person to fresh air.
  • Skin Contact: Wash with large amounts of water.
  • Eye Contact: Wash with large amounts of water and get medical attention. In all cases, seek medical aid.

Q: How should a neutralization reaction be managed safely? A: While the heat generated is reported to be low [1], all acid-base neutralizations should be treated with caution. Standard safe practices include:

  • Controlled Addition: Add the acid to the chromic acetate solution slowly and in small increments to manage any heat or gas release.
  • Use a Bath: Perform the reaction in a cold water or ice bath to provide cooling.
  • Ventilation: Always work in a fume hood to protect against airborne particles and potential mist from the reaction.
  • Compatible Materials: Ensure containers and equipment are made of materials resistant to both the basic chromic acetate solution and the acid used.

Experimental Neutralization Workflow

The following diagram outlines a general logical workflow for the safe neutralization of this compound, incorporating safety principles.

start Start Neutralization Protocol prep Prepare in Fume Hood start->prep ppe Don Appropriate PPE: Gloves, Safety Glasses, Lab Coat prep->ppe cool Place Chromic Acetate Solution in Cold Bath ppe->cool add Slowly Add Acid in Small Increments cool->add monitor Monitor Reaction Temperature & Conditions add->monitor monitor->add Continue Addition complete Neutralization Complete monitor->complete Reaction Safe

Critical Safety Notice

This information is based on general chemical safety data. Before starting any experiment, you must consult your institution's specific Safety Data Sheet (SDS) for this compound and follow all local institutional safety protocols. The thermal data, particularly the statement that it generates "only a little heat," should be verified through small-scale testing under controlled conditions before scaling up.

References

preventing chromium acetate decomposition storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chromium Acetate Stability Guide: Storage & Troubleshooting

1. What are the correct storage conditions for Chromic Acetate? Adhering to the following conditions is crucial for maintaining the stability of chromium acetate and preventing its decomposition [1]:

Storage Parameter Recommended Condition
Container Tightly sealed [1]
Temperature 4°C (cool conditions) [1]
Environment Dry and well-ventilated [1]
Light Exposure Protect from light [1]
Incompatible Materials Keep away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].

2. Is Chromic Acetate stable, and what should I avoid? Yes, chromium acetate is chemically stable under the recommended storage conditions listed above [1].

  • Conditions to Avoid: To prevent hazardous reactions or decomposition, you must keep it away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
  • Decomposition Products: If involved in a fire, it may decompose and emit toxic fumes. The specific toxicological effects of the substance have not been thoroughly studied [1].

3. I've had a spill. How do I clean it up safely?

  • Personal Precautions: Use full personal protective equipment (PPE), avoid breathing dust, and ensure adequate ventilation [1].
  • Containment & Cleaning: Absorb the spill with a finely-powdered liquid-binding material (like diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material according to local, federal, and state regulations [1].
  • Environmental Precautions: Prevent the product from entering drains or water courses [1].

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the proper storage and handling of chromium acetate to ensure its stability and safety in the lab.

chromium_acetate_workflow start Start: Chromium Acetate Handling storage Storage start->storage cond1 Keep container tightly sealed storage->cond1 cond2 Store at 4°C in a dry place storage->cond2 cond3 Protect from light storage->cond3 handling In-Lab Handling storage->handling avoid Avoid Incompatible Materials handling->avoid pp Wear Appropriate Personal Protective Equipment (PPE) handling->pp spill Spill/Release Occurs handling->spill cleanup Follow Accidental Release Measures spill->cleanup Yes safe Stable Product & Safe Lab spill->safe No cleanup->safe

Safety and Compliance Information

1. First Aid Measures [1]

  • Inhalation: Immediately relocate to fresh air. If breathing is difficult, give CPR (avoid mouth-to-mouth). Seek medical attention.
  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and call a physician.
  • Eye Contact: Remove contact lenses, flush eyes immediately with large amounts of water for several minutes, and call a physician.
  • Ingestion: Rinse mouth with water (only if conscious). Do NOT induce vomiting. Get immediate medical attention.

2. What is the regulatory status of this material? According to the reviewed safety sheet [1]:

  • Carcinogenicity: Not listed by NTP, IARC, OSHA, or ACGIH.
  • California Prop. 65: This product does not contain any chemicals known to the state of California to cause cancer, birth defects, or other reproductive harm.
  • Transport: Considered non-hazardous for transport (DOT, IMDG, IATA).

References

removing oxalate impurities chromium acetate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is oxalate difficult to remove from chromium solutions? Oxalate acts as a complexing agent for chromium(III), forming stable, soluble complexes (e.g., Cr(HC₂O₄)₃) that prevent its simple precipitation [1] [2]. This strong coordination is also exploited in electroplating baths to facilitate chromium deposition [3].

  • Q2: What are the primary methods for oxalate removal? The two main strategies are:

    • Precipitation: Adding calcium ions (Ca²⁺) to convert soluble oxalate into insoluble calcium oxalate (CaC₂O₄), which can be filtered out [4].
    • Oxidative Destruction: Using strong oxidizing agents to break down the oxalate ion into carbon dioxide (CO₂) [4].

Troubleshooting Guide & Experimental Protocols

The following table summarizes the core methods for oxalate removal. The Calcium Precipitation Method is generally the simpler and safer first approach.

Method Principle Key Steps Advantages & Limitations

| Calcium Precipitation [4] | Converts soluble oxalate to insoluble calcium oxalate via addition of calcium ions. | 1. Add soluble calcium salt (e.g., CaCl₂). 2. Adjust pH to ensure completeness. 3. Heat, cool, and filter/centrifuge. | Advantages: Simple, uses common lab chemicals. Limitations: Introduces calcium ions; may require pH control. | | Oxidative Destruction [4] | Chemically oxidizes and destroys the oxalate ion using strong oxidizers. | 1. Use oxidant (e.g., KMnO₄, K₂S₂O₈) in acidic, warm conditions. 2. Potential need for catalysts (e.g., Cu²⁺). 3. Filter out any solid byproducts. | Advantages: Destroys oxalate completely. Limitations: Can over-oxidize Cr(III) to Cr(VI); requires handling strong oxidizers. |

Here are detailed, step-by-step protocols for each method.

Protocol 1: Calcium Precipitation Method

This method is recommended as a first attempt due to its straightforward procedure [4].

  • Mechanism: Cr(III)-Oxalate + Ca²⁺ → CaC₂O₄ (s) + Cr³⁺
  • Workflow:

A Start: Chromium Acetate Solution with Oxalate Impurity B Step 1: Add Calcium Salt (e.g., CaCl₂, Ca(NO₃)₂) A->B C Step 2: Adjust pH & Heat B->C D Step 3: Cool & Filter C->D E Recovered Solution: Oxalate removed as CaC₂O₄ precipitate D->E

  • Step-by-Step Procedure:
    • Add Calcium Salt: To the chromium acetate solution, gradually add a solution of calcium chloride (CaCl₂), calcium acetate (Ca(CH₃COO)₂), or calcium nitrate (Ca(NO₃)₂). A slight stoichiometric excess may be needed.
    • Adjust pH and Heat: Check and adjust the pH if necessary to ensure complete precipitation of calcium oxalate. Heat the mixture to improve particle size and filtration.
    • Cool and Separate: Allow the mixture to cool, then separate the precipitated calcium oxalate by either filtration or centrifugation. The purified chromium solution can be decanted or filtered.
Protocol 2: Oxidative Destruction Method

Use this method if precipitation is ineffective or if complete destruction of oxalate is required. Exercise caution as strong oxidizers and acids are involved [4].

  • Mechanism: 3 K₂S₂O₈ + 2 CrC₂O₄ → Cr₂(SO₄)₃ + 4 CO₂ + 3 K₂SO₄ (example with persulfate)
  • Workflow:

A Start: Chromium Acetate Solution with Oxalate Impurity B Step 1: Acidify with Dilute H₂SO₄ A->B C Step 2: Add Oxidant (Persulfate/Permanganate) B->C D Step 3: Heat with Stirring (70-85°C) C->D E Monitor: Color change from violet to green/gold D->E F Step 4: Cool & Filter E->F G Final Solution: Oxalate destroyed F->G

  • Step-by-Step Procedure:
    • Acidify the Solution: Transfer the solution to a round-bottom flask and acidify with dilute sulfuric acid (H₂SO₄). Using sulfuric acid is preferable as it avoids the formation of chlorine gas.
    • Add Oxidant and Catalyst: Add a source of Cu²⁺ ions (e.g., a few drops of CuSO₄ solution) as a catalyst. Then, add a solid oxidant like potassium persulfate (K₂S₂O₈) or potassium permanganate (KMnO₄) in excess.
    • Heat with Stirring: Heat the reaction mixture to 70-85°C with continuous stirring. The reaction may take 1-3 hours. You may observe a color change in the solution from violet (characteristic of some Cr(III) complexes) to green (Cr(III) sulfate) or even golden (potential formation of Cr(VI)), indicating oxidation is occurring [4].
    • Cool and Filter: Once the reaction is complete (effervescence ceases), cool the mixture and filter it to remove any solid byproducts like manganese dioxide (if KMnO₄ was used) or copper salts.

Critical Safety and Experimental Notes

  • Risk of Over-oxidation: A significant risk of the oxidative method is the potential oxidation of trivalent chromium Cr(III) to highly toxic and carcinogenic hexavalent chromium Cr(VI), especially when using strong oxidizers [4] [5]. The appearance of a yellow or golden color in the solution is a potential indicator of Cr(VI) formation. If this occurs, the solution must be handled as hazardous waste and reduced back to Cr(III) before disposal, for example, by using a reducing agent like sodium metabisulfite.
  • Chemical Handling: Always use appropriate personal protective equipment (PPE) when handling strong acids and oxidizers. Conduct reactions in a fume hood.

References

Comprehensive Technical Support Guide: Chromium Acetate Hydroxyl Group Substitution Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium Acetate Compounds in Hydroxyl Group Chemistry

Chromium acetate compounds represent a class of crucial catalysts and reagents in organic synthesis, particularly in reactions involving hydroxyl group substitutions. These compounds exist in multiple oxidation states, with chromium(II) acetate and chromium(III) acetate hydroxide being the most synthetically valuable forms. The distinct electronic configurations of these chromium centers enable them to activate hydroxyl-containing compounds through different mechanisms—either via Lewis acid catalysis in the case of Cr(III) or through redox pathways with Cr(II) species.

For researchers in pharmaceutical development, understanding the structure-activity relationships of these chromium compounds is essential for designing efficient synthetic routes. The coordination geometry around the chromium center, the nature of ancillary ligands, and the oxidation state collectively determine the reactivity patterns observed in hydroxyl substitution chemistry. This technical support guide provides comprehensive troubleshooting information, experimental protocols, and mechanistic insights to address common challenges encountered when working with chromium acetate compounds in synthetic applications.

Chromium Acetate Compounds Overview

Table: Comparison of Chromium Acetate Compounds in Hydroxyl Group Substitution Chemistry

Compound Oxidation State Key Structural Features Primary Applications Stability Considerations
Chromium(II) acetate dihydrate Cr(II) Dinuclear structure with Cr-Cr quadruple bond (236.2 pm), axial water ligands Reductive dehalogenation, organic synthesis, polymerization catalyst Extremely air-sensitive; requires strict anaerobic conditions
This compound hydroxide Cr(III) Polynuclear structure with acetate and hydroxide bridges Lewis acid catalyst for epoxide ring-opening, carboxylate additions Moderately stable; violet solid, soluble in water
Anhydrous chromium(II) acetate Cr(II) Shorter Cr-Cr distance (228.8 pm), axial coordination with adjacent acetate groups Precursor for axially coordinated complexes, organic transformations Pyrophoric; spontaneously ignites in air, requires inert atmosphere

The quadruple bond present in chromium(II) acetate derivatives represents a unique feature in transition metal chemistry, consisting of one σ, two π, and one δ bond between the two chromium centers. This electronic structure contributes to the distinct diamagnetic behavior and the characteristic red color of these compounds. The axial coordination sites trans to the metal-metal bond provide opportunities for ligand exchange, making these compounds valuable for catalytic applications.

In contrast, This compound hydroxide exhibits a more conventional octahedral coordination geometry but features a complex polynuclear structure with bridging acetate and hydroxide ligands. This compound serves as an effective Lewis acid catalyst due to the electron-deficient nature of the Cr(III) centers, which can coordinate to oxygen atoms in hydroxyl groups and epoxides, activating them toward nucleophilic attack. The differing stability profiles and reactivity patterns between Cr(II) and Cr(III) acetate compounds necessitate careful selection based on the specific synthetic application. [1] [2] [3]

Troubleshooting Common Experimental Issues

Oxidation and Decomposition Problems
  • Unexpected oxidation of chromium(II) species: The bright red color of chromium(II) acetate turning brown or green indicates oxidation to Cr(III) species. This commonly occurs when anaerobic conditions are compromised through leaks in apparatus or oxygen contamination of solvents. Prevention requires meticulous attention to inert atmosphere maintenance through multiple freeze-pump-thaw cycles of solvents and rigorous purging of reaction vessels with inert gas (Ar preferred over N₂ due to lower oxygen permeability). For critical applications, introduce an oxygen scavenger system (e.g., Cr(II) solutions in separate flask) to protect the main reaction. [2] [3]

  • Solvent selection impacts: When working with chromium(II) acetate complexes with axial ligands, note that methanol-coordinated complexes show particular susceptibility to air exposure and prolonged evacuation, while they remain stable in argon environment. Always match the solvent coordination properties with the complex stability profile—water and pyridine complexes generally demonstrate superior stability. For anhydrous chromium(II) acetate, the extreme sensitivity necessitates handling exclusively in glove boxes or sealed systems, as the compound can spontaneously ignite upon air exposure. [2] [4]

Solvent and Reaction Environment Issues
  • Solvent-dependent reaction rates: In this compound hydroxide-catalyzed additions of carboxylic acids to epichlorohydrin, the reaction kinetics show strong solvent dependence that cannot be predicted solely by dielectric constant or donor-acceptor properties. The complex interaction between solvent molecules and the chromium coordination sphere can either accelerate or decelerate the reaction rate based on the specific carboxylic acid employed. When optimizing such reactions, empirically test multiple solvents including acetonitrile, 1-butanol, chlorobenzene, 1,4-dioxane, nitrobenzene, DMF, DMA, and DMSO to identify the optimal medium. [5]

  • Coordination competition effects: Polar solvents with strong donor characteristics (e.g., DMF, DMSO) may competitively coordinate to the chromium center, potentially inhibiting the substrate activation. Observation of decreased reaction rates in such solvents suggests the need for alternative solvent selection or increased catalyst loading. For chromium(II) acetate systems, the ligand vapor diffusion (LVD) method provides an innovative solution to coordination challenges by allowing controlled axial ligand addition without dissolution, preventing solvent competition issues. [5] [4]

Yield and Purity Concerns
  • Low yields in chromium(II) acetate synthesis: Traditional solution-based methods for preparing axially coordinated chromium(II) acetates typically suffer from low yields (~10%) due to the compound's limited solubility and oxygen sensitivity. The recently developed ligand vapor diffusion (LVD) method significantly improves yields to nearly 100% by exposing anhydrous chromium(II) acetate crystals to vapor-phase ligands without dissolution. This approach eliminates the need for solvent degassing and prevents oxidation during crystallization, while producing crystals of 50-100 μm diameter with high purity confirmed by PXRD. [4]

  • Chromium contamination in products: Residual chromium compounds in final products present particular concerns for pharmaceutical applications. After reactions employing chromium carbene complexes, contamination with volatile and toxic chromium hexacarbonyl requires careful removal through addition of silica gel prior to solvent removal and subsequent filtration with isopropyl alcohol. For chromium acetate hydroxide catalysts, thorough aqueous workup with repeated washes generally removes chromium residues, with ICP-MS analysis recommended to verify absence of chromium in final products. [6]

Detailed Experimental Protocols

This compound Hydroxide Catalyzed Epoxide Ring-Opening

Table: Solvent Effects on this compound Hydroxide Catalyzed Carboxylic Acid Additions to Epichlorohydrin

Solvent Dielectric Constant Reaction Rate with Acetic Acid Reaction Rate with Acrylic Acid Reaction Rate with Methacrylic Acid
Acetonitrile 37.5 Medium High Medium
1-Butanol 17.8 Low Medium Low
Chlorobenzene 5.6 Low Low Low
1,4-Dioxane 2.2 Low Low Low
Nitrobenzene 34.8 High High High
DMF 38.3 High High High

The catalytic mechanism involves activation of the epichlorohydrin through coordination of the epoxide oxygen to the chromium(III) center, followed by nucleophilic attack by the carboxylic acid. This intramolecular process within the chromium coordination sphere enhances regioselectivity compared to traditional base-catalyzed approaches. To execute this protocol: (1) Combine epichlorohydrin (140 mmol) and carboxylic acid (100 mmol) in the chosen solvent (50 mL); (2) Add this compound hydroxide catalyst (1.5 mmol) to the solution; (3) Heat the mixture at 60°C with stirring while monitoring reaction progress by TLC or GC; (4) Upon completion, isolate product through standard aqueous workup and purification. [5]

Chromium(II) Acetate Synthesis and Ligand Vapor Diffusion Method

For preparation of axially coordinated chromium(II) acetates, the innovative LVD method provides significant advantages over traditional solution-based approaches. The procedure entails: (1) Synthesizing anhydrous chromium(II) acetate according to literature methods; (2) Placing the anhydrous compound in the outer chamber of a specialized reaction vessel; (3) Adding the desired ligand (water, methanol, or pyridine) to the inner chamber; (4) Sealing the system under argon atmosphere and heating to just below the ligand's boiling point for 4-6 hours; (5) Cooling gradually to room temperature and collecting the product. This method yields high-purity crystals of 50-100 μm diameter, as confirmed by PXRD analysis, without the oxidation problems that plague solution-based methods. [4]

The time-dependent conversion from anhydrous to hydrated chromium(II) acetate follows a predictable progression, with complete conversion occurring within 5 hours for water and 4 hours for methanol. For researchers requiring specific intermediate compounds, partial conversions can be achieved by controlling reaction time or limiting the amount of ligand vapor present in the system. [4]

Coordination Mechanisms & Signaling Pathways

The coordination chemistry of this compound hydroxide enables its function as a Lewis acid catalyst in hydroxyl group substitutions. The mechanism begins with substrate coordination, where the chromium center activates the epoxide through oxygen binding, polarizing the C-O bond and making the carbon more susceptible to nucleophilic attack. This is followed by intramolecular nucleophilic attack by the carboxylic acid that has also coordinated to the chromium center, leading to regioselective ring opening. The catalytic cycle completes with product dissociation and catalyst regeneration. This mechanism explains the enhanced regioselectivity observed in chromium(III)-catalyzed epoxide openings compared to uncatalyzed or base-catalyzed reactions. [5]

The ligand vapor diffusion (LVD) method represents a significant advancement in the synthesis of axially coordinated chromium(II) acetates. This innovative approach leverages vapor-phase transport to achieve ligand exchange without dissolving the solid chromium compound, thereby preventing oxidation and maintaining crystalline integrity. The process begins with vapor generation from the liquid ligand in the inner vessel, followed by controlled diffusion through the argon atmosphere to reach the anhydrous chromium(II) acetate in the outer vessel. The solid-vapor reaction occurs at the crystal surfaces, with ligand molecules coordinating to the axial positions of the dinuclear chromium complex. This method successfully produces high-quality crystals with near-quantitative yield while avoiding the solubility limitations and oxidation risks of traditional solution-based methods. [4]

Frequently Asked Questions (FAQs)

General Questions

What are the key differences between chromium(II) and this compound in hydroxyl group chemistry?

Chromium(II) acetate features a dinuclear structure with a Cr-Cr quadruple bond (236.2 pm distance in dihydrate) and primarily functions in redox reactions such as reductive dehalogenations. In contrast, this compound hydroxide possesses a polynuclear structure with acetate and hydroxide bridges and serves as a Lewis acid catalyst for reactions involving hydroxyl group substitutions, particularly in epoxide ring-opening reactions. The oxidation sensitivity also differs dramatically—chromium(II) compounds are extremely air-sensitive and require strict anaerobic conditions, while chromium(III) derivatives are considerably more stable. [1] [3]

How do I select the appropriate chromium oxidation state for my specific application?

Select chromium(II) acetate when conducting reductive transformations such as dehalogenation reactions or when seeking to exploit its unique quadruple metal-metal bond in material science applications. Opt for this compound hydroxide when performing Lewis acid-catalyzed reactions including epoxide ring-opening with carboxylic acids or other nucleophiles. For pharmaceutical applications where toxicity is a concern, note that Cr(III) is generally considered less toxic than Cr(VI) species, though appropriate safety measures should still be implemented for both compounds. [5] [3]

Technical Questions

What causes the dramatic color changes observed during chromium(II) acetate reactions?

The striking color changes in chromium(II) acetate reactions serve as valuable visual indicators of chemical processes. The characteristic red color of fresh chromium(II) acetate arises from its unique electronic structure featuring the Cr-Cr quadruple bond. When oxidation occurs to Cr(III) species, the color typically shifts to green or brown, providing immediate visual feedback about air exposure. During ligand exchange reactions, color changes can indicate successful coordination—for example, the transformation from brown anhydrous Cr₂(OAc)₄ to red Cr₂(OAc)₄(H₂O)₂ or the distinctive colors of pyridine (different red hue) and methanol (distinct color) complexes. These chromatic indicators are invaluable for monitoring reaction progress and identifying potential issues. [4] [3]

Why does solvent choice significantly impact reaction rates in this compound hydroxide catalyzed reactions?

The solvent dependence observed in this compound hydroxide catalysis stems from multiple factors: (1) Coordination competition between solvent molecules and substrates for the chromium center; (2) Dielectric environment effects on charge separation during epoxide activation; (3) Solvation dynamics that affect the transition state stability; and (4) Polarity influences on the aggregation state of the polynuclear chromium complex. This complex interplay means reaction rates cannot be predicted by a single solvent parameter but must be determined empirically for each carboxylic acid/epoxide pair. [5]

Safety & Handling Questions

What special handling precautions are necessary for chromium acetate compounds?

Chromium(II) acetate demands strict anaerobic conditions as it is pyrophoric and can spontaneously ignite upon air exposure. Always handle in glove boxes or under inert atmosphere using Schlenk techniques. This compound hydroxide, while more stable, still requires standard precautions for transition metal compounds including skin and eye protection due to potential irritation. For chromium carbene complexes, additional caution is warranted due to contamination with volatile and toxic chromium hexacarbonyl—always use well-ventilated hoods with proper breathing protection. All chromium waste should be disposed as heavy metal contaminants according to approved procedures. [2] [6]

How can I safely dispose of chromium-containing waste from these reactions?

References

optimizing chromium acetate synthesis yield purity

Author: Smolecule Technical Support Team. Date: February 2026

Chromium Acetate Synthesis Overview

Chromium acetate (Cr(CH₃COO)₃) is typically produced by reacting a chromium(III) salt with acetic acid or acetate ions [1]. The process aims to create a stable, coordination compound valuable as a catalyst, textile mordant, and precursor to other materials [2] [1] [3].

The general industrial process involves several key stages [1]:

  • Reaction Phase: A chromium(III) salt (like chromium hydroxide or chloride) reacts with acetic acid, often with heating and stirring.
  • Crystallization: The solution is cooled or concentrated to promote the formation of chromium acetate crystals.
  • Filtration & Washing: The solid product is separated from the mother liquor and washed to remove impurities.
  • Drying: The washed crystals are dried to achieve the final product.

Synthesis Parameters and Optimization Strategies

The following table summarizes key parameters and potential optimization strategies based on general principles and the information available. Note that specific quantitative data for yield and purity at lab-scale was not available in the search results.

Parameter Typical/Reported Conditions Optimization & Troubleshooting Strategy
Raw Materials Chromium(III) hydroxide (Cr(OH)₃), Chromium(III) chloride (CrCl₃), Acetic Acid [1]. Use high-purity starting materials to minimize impurity introduction. Ensure chromium salt is fully dissolved before reaction.
Reaction Temperature Heating involved (specific temperature not detailed) [1]. Control temperature precisely; too low may slow reaction, too high may promote decomposition or impurities.
pH Control Critical for complex formation and purity [4]. Monitor and adjust pH to ensure optimal complexation of chromium and acetate ions.
Purification Filtration, washing, and recrystallization [1]. Implement multiple recrystallization steps from suitable solvents (e.g., water) to enhance crystal purity.
Drying Oven drying [1]. Use controlled temperatures to avoid thermal degradation; ensure complete solvent removal without decomposing the product.

Detailed Experimental Workflow

For a clearer understanding, the following diagram outlines the general workflow for synthesizing and optimizing chromium acetate, integrating the key parameters from the table above.

chromium_acetate_workflow Start Start Synthesis R1 Raw Material Preparation Start->R1 R2 Reaction Phase R1->R2 R3 Crystallization R2->R3 R4 Filtration & Washing R3->R4 R5 Drying R4->R5 End Final Product: Chromium Acetate R5->End Param1 Key Parameter: High-Purity Reactants Param1->R1 Param2 Key Parameter: Controlled Temperature & pH Param2->R2 Param3 Optimization: Cooling/Concentration Rate Param3->R3 Param4 Purification: Wash Solvent Volume & Purity Param4->R4 Param5 Optimization: Controlled Drying Temperature Param5->R5

Guidance for Further Research

To build a more comprehensive knowledge base with detailed troubleshooting data, I suggest you:

  • Consult Specialized Databases: Search deeply in academic databases like SciFinder, Reaxys, or specific chemistry journals for articles on "chromium acetate synthesis kinetics," "purification of chromium coordination compounds," or "recrystallization of chromium(III) acetate."
  • Refine Search Queries: Use more specific terms such as "lab-scale synthesis of Cr(III) acetate," "common impurities in chromium acetate," or "analytical methods for chromium acetate purity" to find finer technical details.
  • Explore Patents: Historical and current patents can sometimes provide very detailed synthetic procedures and solutions to common production problems.

References

troubleshooting chromium acetate precipitation crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common problems researchers face when working with chromium acetate:

Problem Possible Cause Solution
Poor crystallization yield Acetate ions form strong complexes with Cr(III), hindering sulfate substitution [1]. Pre-convert chromium acetate to hydroxide/carbonate, then react with target acid [1].
Product difficult to purify Traditional methods (e.g., sodium acetate + chromium sulfate) produce thick, hard-to-handle products [2]. Use a direct synthesis from chromium oxide and acetic acid with an initiator for a granular, pure product [2].
Low purity with impurities Co-crystallization of by-products (e.g., potassium acetate) due to similar solubility [1]. Carefully control reactant solubility or use an alternative synthesis route to avoid problematic by-products [1].
Oxidation of Chromium (II) Chromous (Cr(II)) acetate is highly sensitive to air oxygen [3]. Perform synthesis under inert atmosphere (Argon) and rapidly cool in a freezer to protect from oxidation [4].

Detailed Experimental Protocols

Protocol 1: Alternative Synthesis of Chromium (III) Acetate from Chromium Oxide

This method avoids the purification issues of traditional routes and produces a granular product [2].

  • Reaction Setup: In a reactor equipped with a stirrer and heating, combine acetic acid, chromium oxide (CrO₃), an initiator, and water. The molar ratio should be approximately Acetic Acid : Water : Chromium Oxide : Initiator = 2 : 30 : (0.5-0.65) : (0.4-1).
  • Synthesis: Heat the mixture to 70-80°C with continuous stirring. Maintain this temperature and allow the reaction to proceed for 6 hours.
  • Isolation and Drying: After the reaction, stop heating and separate the formed crystals. Dry the granular product in an up-down breathable drying sieve (e.g., stainless steel).
Protocol 2: Synthesis of Anhydrous Chromous (II) Acetate

This one-pot method is superior to traditional anaerobic multi-step procedures [3].

  • Preparation: In a round-bottom flask, place 1.51 g (29.0 mmol) of chromium powder (325 mesh).
  • Reaction Mixture: Add 50 mL of a 1:4 (v/v) mixture of acetic anhydride and glacial acetic acid.
  • Initiation: Introduce 0.1-0.2 mL of a 10% (v/v) solution of hydrobromic acid (HBr) in acetic acid to initiate the reaction.
  • Completion: Allow the reaction to proceed at room temperature. The brick-red, crystalline precipitate of anhydrous chromous acetate forms directly. The solid product is air-sensitive and should be handled under an inert atmosphere.
Protocol 3: Crystallization of Ligand-Coordinated Chromium (II) Acetate

This seed-mediated growth method produces high-quality, large crystals of coordinated complexes (e.g., with water or pyridine) [4].

  • Dissolution:
    • Degas 120 mL of the desired ligand solvent (e.g., water, pyridine) by heating it near its boiling point while supplying inert Ar gas for 30 minutes.
    • Add 1 g of anhydrous chromium(II) acetate powder to the degassed, hot solvent with stirring until completely dissolved.
  • Seed-Mediated Crystallization:
    • Stop stirring and heating once dissolution is complete.
    • Immediately transfer the solution to a freezer at -20°C for rapid cooling. Attach an Ar balloon to the vessel to prevent oxygen infusion.
  • Crystal Harvesting: After 3 hours, red crystals will precipitate. Retrieve them by thawing the solution to room temperature and filtering.

Workflow: Choosing Your Synthesis Path

This diagram illustrates the decision-making process covered in the FAQs and protocols:

G Start Start: Choose Target Compound Cr3 Chromium(III) Acetate Start->Cr3 Cr2 Chromium(II) Acetate Start->Cr2 P1 Protocol 1: From Chromium Oxide Cr3->P1  For pure, granular product P2 Protocol 2: One-Pot, Aerobic Cr2->P2  For anhydrous base material P3 Protocol 3: Ligand Coordination Cr2->P3  For coordinated complex crystals

References

handling chromium acetate safety precautions toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazards

  • Chemical Name: Chromium(III) Acetate
  • Common Form: Hydrated salt, appearing as a dark green solid [1].
  • Toxicity Profile: this compound is considered to have low acute toxicity and is significantly less toxic and safer than carcinogenic chromium(VI) compounds [1]. However, as a heavy metal compound, it still poses health risks through prolonged or repeated exposure to dust via inhalation or ingestion [1].

Exposure Limits and Physical Properties

While specific occupational exposure limits for this compound were not located, the following table summarizes key handling information.

Aspect Details & Guidelines
OSHA PEL (Cr III) Not specifically listed in search results; handle as a nuisance dust and per general safety protocols.
Physical Form Dark green, solid crystalline powder [1].
Solubility Soluble in water and polar organic solvents (e.g., ethanol, acetone) [1].
Primary Hazards Inhalation of dust, ingestion, skin/eye contact. Avoid prolonged/repeated exposure [1].

Safe Handling and Personal Protective Equipment (PPE)

Adopt these precautions to minimize exposure when handling the powdered solid.

  • Engineering Controls: Use procedures with adequate ventilation or a fume hood to prevent inhalation of dust [1].
  • Personal Protective Equipment (PPE):
    • Wear gloves, goggles, and a lab coat during handling [1].
    • Consider a respirator if ventilation is insufficient and dust levels are significant.

First Aid and Spill Response

  • Inhalation: Move person to fresh air.
  • Skin Contact: Wash thoroughly with soap and water.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
  • Spill Management: Wear appropriate PPE. Carefully collect spilled material, place in a sealed container, and avoid generating dust [1].

Waste Disposal and Environmental Safety

  • Waste Management: Chromium(III)-containing waste must not be discharged untreated into drains or the environment [1].
  • Disposal Methods: Collect waste for disposal according to local environmental regulations. Common treatment methods include precipitation and filtration [1].

Frequently Asked Questions (FAQs)

Q1: What is the critical difference between Chromium(III) and Chromium(VI)?

Chromium(III) is a trivalent, stable form with lower toxicity, making it safer for industrial use. Chromium(VI) is hexavalent, highly toxic, carcinogenic, and an environmental hazard [1].

Q2: Can chromium acetate be handled on the benchtop?

For small, controlled amounts that generate no dust, benchtop use may be acceptable. However, any procedure that involves transferring powder or could generate aerosols or dust should be conducted in a fume hood.

Q3: What should I do with waste containing chromium acetate?

All chromium acetate waste must be collected separately as hazardous heavy metal waste. Contact your institution's environmental health and safety (EHS) department for specific packaging, labeling, and disposal procedures. Never dispose of it with regular trash or down the drain.

The following workflow summarizes the key steps for safely handling this compound in the laboratory.

Start Start: Plan Experiment with this compound A Conduct Risk Assessment Start->A B Implement Controls: - Fume Hood - Gloves, Goggles, Lab Coat A->B C Execute Procedure Minimize Dust Generation B->C D Collect All Waste C->D E Label for Hazardous Waste Disposal D->E End End: EHS Pickup E->End

Laboratory Safety Workflow for this compound

Key Takeaways for Researchers

  • Differentiate Chromium Forms: Always confirm you are using the less hazardous Chromium(III) acetate, not Chromium(VI).
  • Prevent Inhalation: The primary risk is dust inhalation; always use powder handling techniques in a fume hood.
  • Contain Waste: Properly collect and label all waste for professional disposal to meet environmental regulations.

References

chromium III acetate vs iron III acetate structural similarity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Similarity: The Trinuclear Core

Scientific literature indicates that both chromium(III) acetate and iron(III) acetate form complexes centered around a trinuclear metal cluster. The key similarity lies in this [M3O(O2CCH3)6(H2O)3]+ unit (where M is Cr or Fe), which consists of three metal atoms connected by a central oxygen atom and bridged by six acetate groups [1] [2].

The structure of the iron compound, [Fe3O(CH3COO)6(H2O)3][AuCl4]·6H2O, is described as "typical for μ3-O bridged trinuclear ferric compounds," with the iron atoms at the vertices of a near-equilateral triangle [2]. This compound is also described as a family of salts with the identical cationic formula, [Cr3O(O2CCH3)6(OH2)3]+ [3]. This suggests their core structures are isomorphous.

The following diagram illustrates this shared structural motif:

G CentralO Central μ₃-Oxygen M1 Metal Ion (Cr³⁺/Fe³⁺) CentralO->M1 M2 Metal Ion (Cr³⁺/Fe³⁺) CentralO->M2 M3 Metal Ion (Cr³⁺/Fe³⁺) CentralO->M3 Water Axial Water (H₂O) M1->Water M2->Water M3->Water Acetate Acetate Bridge (CH₃COO⁻) Acetate->M1 Acetate->M2 Acetate->M3

Comparative Analysis of Key Parameters

The table below summarizes the known properties and characteristics of these two compounds based on the available information.

Parameter This compound Iron(III) Acetate
Common Formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ [1] [3] [Fe₃O(CH₃COO)₆(H₂O)₃]⁺ [2]
Core Structure Trinuclear, μ₃-oxo-bridged [3] Trinuclear, μ₃-oxo-bridged [2]
Metal-Metal Bond Information not found in search results Coupled by antiferromagnetic exchange interactions [2]
Typical Form Gray-green powder or blue-green paste [1] Information not found in search results
Key Applications Textile mordant, tanning, catalyst, emulsion hardener [4] [1] Serves as a model for magnetochemistry; used in catalyst research [2]
Magnetic Properties Information not found in search results Antiferromagnetic (J = -29.0 cm⁻¹) [2]

Experimental Characterization Techniques

The structural similarities mean that the same suite of analytical techniques is used to characterize both compounds. Here are the detailed methodologies cited in the search results:

  • X-ray Diffraction (XRD): This is the primary technique for determining the precise molecular and crystal structure. It was used to confirm that the iron(III) acetate complex cation has a structure with metal atoms at the vertices of a triangle with a central oxygen atom [2].
  • Mössbauer Spectroscopy: This technique is specific to iron and was used to study the electronic environment of the iron nuclei in the iron(III) acetate complex [2].
  • Magnetochemistry: Studies of magnetic susceptibility are used to probe the magnetic interactions between metal centers. For the iron(III) acetate complex, the data were interpreted using the Heisenberg-Dirac-Van Vleck (HDVV) model to determine the antiferromagnetic exchange parameter [2].
  • Thermogravimetric Analysis (TGA): This method measures weight changes as a function of temperature, providing information on solvent loss (e.g., water molecules) and thermal stability of the complex [5].

Research Implications and Applications

The shared structural motif leads to different applications rooted in the distinct chemical properties of chromium and iron:

  • This compound: Its primary uses are industrial, leveraging chromium's properties in textile dyeing (as a mordant to fix dyes), tanning, and as a catalyst [4] [1]. Research also explores chromium(III) complexes for their antimicrobial activity [6] [7].
  • Iron(III) Acetate: This compound is significant in fundamental research. It serves as a classic model for studying magnetochemistry and exchange interactions in polynuclear complexes [2]. Furthermore, iron-based Metal-Organic Frameworks (MOFs) are investigated for practical applications like acetic acid capture in sustainable film preservation [5].

References

chromium III acetate trimer vs octamer structure characterization

Author: Smolecule Technical Support Team. Date: February 2026

Structural Comparison of Chromium(III) Acetate Complexes

Feature This compound Trimer This compound Octamer
Common Name Basic chromium acetate [1] Chromium acetate hydroxide [2]
Molecular Formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ [1] [3] [Cr₈(OH)₈(O₂CCH₃)₁₆] (Neutral) [3]
Chemical Structure Linear trinuclear cluster with a central μ₃-oxo ligand [1] Cyclic octanuclear ring structure [3]
Cr-Cr Bridge Acetate and a central oxo (O²⁻) ligand [1] Hydroxo and acetate ligands [3] [2]
Overall Charge +1 (Cationic) [1] [3] 0 (Neutral) [3]
Typical Form Major component in "basic chromium acetate" [1] [3] A neutral species in commercial acetates, can crystallize from aged solutions [3]

Experimental Characterization Methods

The following are established experimental protocols for differentiating between the trimer and octamer complexes, primarily based on ion-exchange chromatography and spectroscopic techniques [4] [3].

Ion-Exchange Chromatography

This method separates the complexes based on their difference in ionic charge.

  • Principle: The trimer ([Cr₃O(OAc)₆(H₂O)₃]⁺) is cationic, while the octamer ([Cr₈(OH)₈(OAc)₁₆]) is neutral [3].
  • Procedure:
    • Prepare an aqueous solution of the commercial this compound sample.
    • Pass the solution through a cation-exchange column (e.g., Dowex 50W×2).
    • The cationic trimer species will be retained on the column.
    • The neutral octamer complex will pass through without being adsorbed and can be collected from the eluent [3].
    • Slow evaporation of the eluent containing the neutral species can yield violet crystals of the octamer suitable for further analysis like X-ray crystallography [3].

The workflow for this separation and analysis is outlined below.

Start Aqueous Solution of Commercial Cr(III) Acetate Column Cation-Exchange Column Start->Column Retained Cationic Species Retained (e.g., Trimer [Cr₃O(OAc)₆(H₂O)₃]⁺) Column->Retained Eluent Neutral Species in Eluent (e.g., Octamer [Cr₈(OH)₈(OAc)₁₆]) Column->Eluent Crystals Slow Evaporation Yields Violet Crystals Eluent->Crystals Analysis X-ray Crystallography or Other Analysis Crystals->Analysis

Spectroscopic and Spectrometric Techniques

These methods provide information on the molecular structure and composition of the separated complexes.

  • FT-IR Spectroscopy: Used to characterize and assign infrared peaks to different types of acetate group coordination (ionic, unidentate, bidentate, and bridging) present in the structures [4].
  • Fast Atom Bombardment (FAB) Mass Spectrometry: This technique can confirm the existence of specific polynuclear complexes in solution. It has been used to verify the presence of the cyclic chromium trimer, and is applicable for confirming the mass of the octamer [4].
  • NMR Spectroscopy: 2H NMR can be used to support FT-IR findings by helping to assign peaks to different acetate coordination modes [4].

Key Implications for Researchers

The distinction between these oligomeric forms is critical for applied research:

  • Speciation is Complex: Commercial "this compound" is not a single compound but a mixture of various polynuclear species, with the trimer and octamer being key examples. Their relative abundance can vary based on the source, preparation method, and age of the sample [3].
  • Reactivity and Kinetics: The multinuclear clusters react slowly with biological ligands (like amino acids) under mildly acidic conditions, breaking down into mononuclear complexes [1]. The specific structure influences its kinetic stability and breakdown pathway.
  • Material Properties: The distinct charges of the trimer (cationic) and octamer (neutral) directly determine their behavior in solution and their interactions with other materials, which is crucial for applications in fields like polymer gel cross-linking [5].

References

validating chromium acetate structure X-ray crystallography

Author: Smolecule Technical Support Team. Date: February 2026

Chromium Acetate Compounds: An Overview

The table below summarizes the key characteristics of the two main types of chromium acetate based on the available information.

Compound Oxidation State Key Structural Features Key Applications / Notes
Chromium(II) Acetate (Anhydrous) [1] Cr(II) Dinuclear complex with a quadruple metal-to-metal bond, formulated as [Cr₂(O₂CCH₃)₄] [1]. Used as a starting material for dinuclear Cr(II) complexes and as a reagent in organic reactions and polymerization processes [1].
Chromium(III) Acetate [2] Cr(III) Information on its specific molecular structure is not provided in the search results. Appears as a blue-violet or grayish green to bluish green powder [2]. Used in dyeing, tanning, hardening photographic emulsions, and as an oxidation catalyst [2]. Considered less toxic than Cr(VI) compounds [2].

Validating a Structure with X-ray Crystallography

While the search results lack specific protocols for chromium acetate, the general workflow for determining and validating a macromolecular (e.g., protein) structure via X-ray crystallography is highly standardized and involves the steps below [3] [4]. The same underlying principles apply to small molecules like chromium acetate.

cluster_0 Key Validation Criteria Protein Purification\n& Crystallization Protein Purification & Crystallization Data Collection Data Collection Protein Purification\n& Crystallization->Data Collection Data Processing Data Processing Data Collection->Data Processing Phase Problem Solution Phase Problem Solution Data Processing->Phase Problem Solution Model Building &\nRefinement Model Building & Refinement Phase Problem Solution->Model Building &\nRefinement Structure Validation\n& Deposition Structure Validation & Deposition Model Building &\nRefinement->Structure Validation\n& Deposition End End Structure Validation\n& Deposition->End Resolution Resolution R-factor & R-free R-factor & R-free Ramachandran Plot Ramachandran Plot B-factors &\nGeometry Checks B-factors & Geometry Checks Start Start Start->Protein Purification\n& Crystallization

The quality of a final structure model is assessed using several key metrics [5]:

  • Resolution: This is the most important indicator. Higher resolution (lower Ångström number) means greater detail and atomic positional accuracy [5].
  • R-factor and R-free: The R-factor measures how well the atomic model fits the experimental X-ray data. R-free is calculated using a subset of data not used in refinement and helps prevent overfitting. Lower values are better [5].
  • Ramachandran Plot: Analyzes the torsion angles of the protein backbone. A high-quality structure will have most residues in the sterically favored regions, with very few or no outliers [5].
  • B-factors and Geometry: B-factors (temperature factors) indicate atomic vibration or disorder. Geometry checks ensure bond lengths and angles are within expected ranges of ideal values [5].

References

chromium acetate coordination compounds comparison other metals

Author: Smolecule Technical Support Team. Date: February 2026

Chromium Acetate Coordination Compounds: Key Characteristics

The table below summarizes the fundamental differences between the two main types of chromium acetate coordination compounds.

Feature Chromium(II) Acetate Chromium(III) Acetate
Oxidation State +2 [1] [2] +3 [3] [4]
Common Formula Cr₂(O₂CCH₃)₄(H₂O)₂ [2] [Cr₃(OAc)₆(H₂O)₃]⁺ (a common, trinuclear form) [3]
Molecular Structure Dinuclear "paddle-wheel" structure with a Cr–Cr quadruple bond [2] [5] Trinuclear cluster with a triangular Cr₃ core bridged by acetate ions [3]
Key Property Diamagnetic; highly sensitive to oxidation by air [2] [6] Kinetically inert; relatively stable [4]
Primary Applications Starting material for other Cr(II) complexes; organic dehalogenation reagent [2] [6] Mordant in textile dyeing; catalyst in leather tanning [3]

Experimental Data and Protocols

Here are specific methodologies and findings for chromium acetates from the recent literature.

Synthesis of Chromium(II) Acetate with Axial Ligands

A 2020 study described a "ligand vapor diffusion" method to synthesize axially coordinated Chromium(II) acetate complexes in gram-scale with high yield [5].

  • Experimental Workflow: The following diagram illustrates the synthesis process:

G cluster_1 Ligand Vapor Diffusion (LVD) Setup A Prepare Anhydrous Cr₂(OAc)₄ B Set Up LVD Reaction A->B C Heat in Argon Atmosphere B->C L Inner Vessel: Liquid Ligand (e.g., H₂O, MeOH) M Outer Vessel: Solid Cr₂(OAc)₄ D Cool and Collect Product C->D L->M Vapor Diffusion

  • Key Data: The method achieved a near 100% yield. The purity of the resulting complexes (with L = H₂O, MeOH, pyridine) was confirmed by Powder X-ray Diffraction (PXRD), showing patterns identical to previously reported single-crystal structures [5].
Kinetic Stability of a Chromium(III) Macrocyclic Complex

A 2023 study compared the kinetic stability of metal complexes with bridged and unbridged macrocyclic ligands, including a Chromium(III) complex [7].

  • Experimental Protocol:

    • Complex Synthesis: The unbridged macrocyclic ligand 1,7-dibenzylcyclen was complexed with chromium and other metal acetates (e.g., Co, Ni, Cu, Zn) in methanol. The resulting complexes were isolated as non-hygroscopic powders after anion metathesis with ammonium hexafluorophosphate (NH₄PF₆) [7].
    • Stability Measurement: The kinetic stability of the complexes was assessed by monitoring their decomposition under harsh conditions, specifically using high concentrations of acid and elevated temperatures [7].
  • Key Finding: The study concluded that the stability of macrocyclic complexes is highly dependent on ligand-metal complementarity. The benefit of a rigid, cross-bridged ligand structure for enhancing kinetic stability was most pronounced for the copper(II) ion with a cyclam-based ligand (a 14-membered ring), and less so for other metal-ligand combinations [7].

Antimicrobial Activity of Chromium(III) Complexes

A 2020 review summarized the antimicrobial activity of 32 different Chromium(III) coordination compounds [8].

  • General Synthesis Protocol:

    • A methanolic or ethanolic solution of the organic ligand (e.g., a Schiff base, macrocyclic compound, or hydrazone) is added to a solution of a Chromium(III) salt like CrCl₃.
    • The reaction mixture is refluxed for several hours, often with the pH adjusted to 7–8 using a methanolic ammonia solution or sodium acetate.
    • The colored complex that precipitates is filtered, washed with solvent, and dried [8].
  • Proposed Mechanism of Action: The review suggests that Chromium(III) complexes can interact with cysteine and histidine residues in microbial cellular proteins, forming stable complexes. This can disrupt enzyme function and cellular respiration. Another potential mechanism is the generation of reactive oxygen species (ROS), which can trigger apoptosis in microbial cells [8].

References

Comprehensive Safety and Toxicity Comparison of Chromium Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Chromium Valence States

The toxicity of chromium is fundamentally dependent on its valence state, primarily comparing Trivalent Chromium [Cr(III)] and Hexavalent Chromium [Cr(VI)] [1] [2].

Table 1: Fundamental Comparison of Chromium(III) and Chromium(VI)

Characteristic Chromium (III) Chromium (VI)
General Toxicity Profile Low order of toxicity; essential micronutrient [1] [3] [4] Proven toxin, mutagen, and carcinogen [1] [2]
Cellular Uptake Passive diffusion and phagocytosis; limited [4] [5] Active transport via anion channels (resembles sulfate/phosphate) [2]
Essentiality Essential for insulin function, lipid, and carbohydrate metabolism [1] [4] Not essential; purely toxic [1]
Carcinogenicity Classification (IARC) Not classifiable as to carcinogenicity to humans (Group 3) [4] Known human carcinogen (by inhalation) (Group 1) [4]
Genotoxicity & Mutagenicity Not considered mutagenic in most systems; no firm evidence for in vivo mutagenicity [4] Positive in most in-vitro tests; causes chromosomal aberrations [4]
Oxidative Stress Can induce oxidative stress and DNA damage under specific conditions (e.g., with picolinate ligand) [1] [6] Induces significant oxidative stress via reactive oxygen species (ROS) generation during intracellular reduction [1] [2]
Primary Excretion Route Urine [4] Urine [4]

Table 2: Quantitative Toxicity Data from Experimental Models

Model / Parameter Chromium (III) Chromium (VI)
Sulfur-Oxidizing Bacteria (EC50) Non-toxic at concentrations up to 100 mg/L [7] [5] 2-h EC50: 1.5 - 2.7 mg/L [7] [5]
Occupational Exposure Limit (OSHA, Air) 0.5 mg/m³ TWA [3] [2] 0.005 mg/m³ TWA [2]
IDLH (Immediately Dangerous to Life or Health) 25 mg/m³ [3] 15 mg/m³ (as Cr(VI))
Gastrointestinal Absorption 0.5% - 1% from diet [4] 2% - 8% (reduced to Cr(III) in stomach) [4]

Ligand-Dependent Toxicity of Chromium(III) Compounds

The safety of Cr(III) is highly dependent on the organic ligand it is bound to, which influences its bioavailability and potential cellular effects [1].

Table 3: Comparison of Chromium(III) Compound Ligands

Chromium(III) Compound Safety and Toxicological Profile

| Chromium Picolinate | - Produces significantly more oxidative stress and DNA damage than niacin-bound chromium [1].

  • Associated with renal impairment, skin lesions, anemia, liver dysfunction, and neuronal injury in studies [1].
  • Mutagenic; the picolinic acid moiety alone is clastogenic (causes chromosomal breaks) [1]. | | Niacin-Bound Chromium(III) | - Demonstrated to be more bioavailable and efficacious than chromium picolinate [1].
  • No toxicity has been reported in studies cited [1]. | | Novel Compound: [CrFe₂(CH₃CO₂)₆(H₂O)₄(OH)₂]+NO₃- | - Showed efficacy against SARS-CoV-2 and in cancer models (e.g., colorectal cancer) [8] [9].
  • Cell viability assays (MTT) on BEAS-2B cells indicated a safety profile suitable for the tested experimental doses [8] [9]. |

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the detailed methodologies from key studies cited in the comparison tables.

In Vitro Cytotoxicity and Oxidative Stress Assays

This protocol is used to assess the fundamental cytotoxicity and oxidative stress induction of chromium compounds, as referenced in [1].

Workflow Overview:

G Start Cell Culture (Human dermal fibroblasts, lung adenocarcinoma cells, etc.) A Compound Exposure (Treatment with Cr(III) or Cr(VI) across concentration gradients and time points (24-96 h)) Start->A B Viability & Proliferation Assay (MTT assay, cell counting) A->B C Oxidative Stress Measurement (DCFH-DA probe for ROS, Lipid peroxidation assays) B->C D Cell Death Analysis (DNA fragmentation (TUNEL assay), Caspase-3 activity, Membrane integrity tests) C->D E Data Analysis (EC50 calculation, statistical comparison) D->E

Key Steps:

  • Cell Culture: Use relevant cell lines (e.g., human dermal fibroblasts, Calu-3 lung adenocarcinoma cells). Culture in appropriate media (e.g., Eagle's Minimum Essential Medium with 10-20% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere [1] [8].
  • Compound Exposure: Treat cells with the chromium compounds (e.g., chromium acetate hydroxide, chromium picolinate, or Cr(VI) as sodium chromate) across a range of concentrations (e.g., 0-2000 μg/mL) and time points (e.g., 24, 48, 72, 96 hours) [1] [9].
  • Viability and Proliferation Assay:
    • MTT Assay: After treatment, incubate cells with 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for several hours. The formation of purple formazan crystals by viable cells is dissolved, and the absorbance is measured at 570 nm to determine cell viability [8].
    • Cell proliferation can also be monitored by direct cell counting over time [6].
  • Oxidative Stress Measurement:
    • Reactive Oxygen Species (ROS): Load cells with the fluorogenic probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). intracellular esterases cleave the diacetate group, and subsequent oxidation by ROS yields the fluorescent DCF, which is measured fluorometrically [6].
    • Lipid Peroxidation: Measure the concentration of malondialdehyde (MDA) and other lipid metabolites, often using thiobarbituric acid reactive substances (TBARS) assays, in cell lysates or urine (for in vivo studies) [1].
  • Cell Death Analysis:
    • Apoptosis:
      • Caspase-3 Activity: Use caspase-specific substrates that release a fluorescent moiety upon cleavage.
      • DNA Fragmentation: Quantify using the TUNEL (TdT dUTP Nick-End Labeling) assay or by gel electrophoresis [1] [6].
    • Necrosis: Assess plasma membrane integrity by measuring the release of lactate dehydrogenase (LDH) or uptake of dyes like propidium iodide [6].
SARS-CoV-2 Spike Protein-ACE2 Binding Interference Assay

This specific protocol was used to evaluate the novel Cr(III)-based compound's mechanism of action against viral entry [8].

Workflow Overview:

G Start Plate Preparation (Pre-coat 96-well plate with recombinant SARS-CoV-2 Spike protein Binding Domain) A Incubation with ACE2 and Compound (Mix ACE2 protein with varying concentrations of Cr(III) compound and add to wells) Start->A B Washing (Remove unbound material using wash buffer) A->B C Primary Antibody Incubation (Add goat anti-ACE2 antibody) B->C D Washing C->D E Secondary Antibody Incubation (Add HRP-conjugated anti-goat antibody) D->E F Washing E->F G Signal Detection (Add TMB substrate, measure absorbance at 405 nm) F->G

Key Steps:

  • Plate Preparation: Use an optically clear flat-bottom 96-well plate pre-coated with the recombinant SARS-CoV-2 Spike protein's receptor-binding domain (RBD) [8].
  • Incubation with ACE2 and Compound: Prepare a mixture containing the ACE2 protein and varying concentrations of the chromium(III) compound. Add this mixture to the coated wells and incubate while shaking (e.g., 200 rpm) at room temperature (22°C) for 2.5 hours to allow competitive binding [8].
  • Washing and Detection: Wash the plate multiple times with a wash buffer to remove unbound components.
    • Add a primary antibody (goat anti-ACE2 antibody) and incubate.
    • After washing, add a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody and incubate.
    • Following a final wash, add the substrate 3,3',5,5'-tetramethylbenzidine (TMB). The HRP enzyme catalyzes a color change in TMB proportional to the amount of bound ACE2.
    • Stop the reaction with a stop solution and measure the absorbance at 405 nm. A decrease in signal indicates the test compound is interfering with the Spike-ACE2 interaction [8].
Sulfur-Oxidizing Bacterial (SOB) Bioassay for Water Toxicity

This bioassay provides a rapid method for comparing the relative toxicity of Cr(III) and Cr(VI) in aqueous environments [7] [5].

Key Steps:

  • SOB Reactor Setup: Operate a master culture reactor (MCR) packed with granular sulfur particles and inoculated with return aerobic sludge. The MCR is fed with dechlorinated tap water and aerated to cultivate a stable population of SOB like Acidithiobacillus caldus [5].
  • Toxicity Testing (Batch or Fed-Batch):
    • Fed-Batch: Continuously pump feeding solution (containing inorganic nutrients) with a known concentration of the chromium compound into the SOB reactor.
    • Batch: Directly add the chromium compound to the SOB reactor.
  • Endpoint Measurement: SOB oxidize sulfur, producing sulfate ions and protons, which increases the Electrical Conductivity (EC) and decreases the pH of the solution. Monitor the change in EC over time (e.g., slope of EC increase). The introduction of a toxic chemical inhibits this bacterial activity, reducing the slope of the EC change [5].
  • Data Analysis: The median effective concentration (EC50) is calculated from the relative inhibition of SOB activity at different chromium concentrations. Studies consistently show Cr(VI) inhibits SOB at low mg/L levels, while Cr(III) shows no toxicity even at 100 mg/L [7] [5].

Signaling Pathways in Chromium(III)-Induced Cellular Effects

While generally less toxic, certain Cr(III) compounds can induce cell death through specific pathways, particularly under prolonged exposure or with specific ligands.

Pathway of Cr(III)-Induced Apoptosis via ER Stress:

G A Chronic Cr(III) Exposure B Endoplasmic Reticulum (ER) Stress A->B C PERK Activation B->C D eIF2α Phosphorylation C->D E ATF4 Translation Upregulation D->E F CHOP Transcription Factor Induction E->F G Apoptosis (Caspase-3 Activation, PARP Cleavage) F->G

  • Pathway Description: Research on a novel Cr(III) compound against oxaliplatin-resistant colorectal cancer cells showed it induces apoptosis primarily through the Endoplasmic Reticulum (ER) stress pathway [9]. Chronic exposure to Cr(III) triggers ER stress, leading to the activation of the PERK kinase. PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which subsequently upregulates the translation of the transcription factor ATF4. ATF4 induces the expression of CHOP (C/EBP homologous protein), a key pro-apoptotic transcription factor that ultimately drives the cell towards programmed cell death, marked by the activation of caspase-3 and cleavage of PARP protein [9].

References

comparative study basic chromium acetates different anions

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Basic Chromium Acetates

The table below summarizes the core characteristics of the two main types of chromium acetates.

Feature Basic Chromium(III) Acetate Chromium(II) Acetate (Chromous Acetate)
Chemical Formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ (Cation) [1] Cr₂(CH₃CO₂)₄(H₂O)₂ [2]
Central Structure Trinuclear, with three Cr(III) ions bridged by a central μ₃-oxo ligand [1] [3] Dinuclear, with two Cr(II) ions linked by a metal-metal quadruple bond [2]
Appearance Grayish-green to bluish-green solid [1] Brick-red solid [2]
Key Property Paramagnetic [3] Diamagnetic [2]
Solubility Soluble in water [1] Poorly soluble in water and methanol [2]
Primary Applications Tanning, textile dyeing [4]; cross-linking agent in polymer gels for oil recovery [5] Reducing agent (e.g., dehalogenation of organic compounds), oxygen scrubber, synthetic precursor [2]

Synthesis and Experimental Analysis

The preparation and characterization of these complexes involve specific protocols tailored to their sensitivity and unique structures.

Synthesis Protocols
  • Synthesis of Basic this compound: This compound is typically prepared using methods that have remained largely unchanged for over a century, involving the hydrolysis of Cr(III) salts in the presence of acetate ions, which leads to the formation of the trinuclear oxo-bridged complex [1].
  • Synthesis of Chromium(II) Acetate:
    • Begin by reducing an aqueous solution of a Cr(III) salt (like chromium chloride or sulfate) with zinc metal under an inert atmosphere (e.g., nitrogen or argon): 2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺ [2].
    • The resulting blue Cr(II) solution is then treated with sodium acetate, causing the rapid precipitation of chromous acetate as a bright red powder: 2 Cr²⁺ + 4 CH₃COO⁻ + 2 H₂O → Cr₂(CH₃COO)₄(H₂O)₂ [2].
    • Critical Note: This synthesis is a classic test of synthetic skill due to the extreme sensitivity of Cr(II) to air. Any introduction of oxygen will cause immediate oxidation, visibly changing the color of the product [2].
Key Characterization Methods

The following workflow outlines the primary experimental techniques used to differentiate between these complexes:

G Start Sample Preparation A X-ray Crystallography Start->A B Magnetic Susceptibility Measurement Start->B C UV-Vis Spectroscopy Start->C D Infrared (IR) Spectroscopy Start->D Struct Reveals: • Trinuclear Cr₃O core • Dinuclear Cr₂ unit • Bond lengths/angles A->Struct Confirms Core Structure MagProp Confirms: • Cr(III) paramagnetism • Cr(II) diamagnetism (from quadruple bond) B->MagProp Determines Magnetic Properties Color Records: • d-d electronic transitions • Distinct spectra for  each oxidation state C->Color Explains Observed Color Bridges Detects: • μ₃-oxo bridge in Cr(III) • Acetate bridging modes D->Bridges Identifies Bridging Ligands

Research Implications and Applications

The fundamental structural differences between these acetates direct them toward entirely different applications.

  • Basic this compound: Its primary industrial use is in tanning and textile dyeing [4]. In petroleum engineering, it acts as a cross-linker for polyacrylamide gels used in conformance control for oil recovery, where its "olation" complex ions form extensive networks with polymers [5].
  • Chromium(II) Acetate: Its strong reducing power makes it valuable in organic synthesis for dehalogenating compounds like α-bromoketones [2]. It also serves as a versatile starting material for synthesizing other Cr(II) compounds and can be used as an oxygen scavenger [2].

It's worth noting that chromium(III) compounds, including salts like acetate, are extensively studied for potential effects on glucose metabolism, with recent research suggesting mitochondrial ATP synthase as a molecular target [6]. However, this pharmacological research typically uses simple Cr(III) salts rather than the pre-formed basic acetate complex.

References

analytical methods validation chromium acetate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Chromium Quantification

Method Principle Key Performance Data (from search results) Applicability to Chromium Acetate
ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Ionizes the sample and separates ions based on mass-to-charge ratio. LOD for Cr in blood [1]: ~6 ppb (by AAS, a related technique). Uncertainty [2]: 4.2-7.9% for Cr(VI) in water. Ideal for ultra-trace total chromium analysis. Requires sample digestion to destroy the organic acetate matrix.
GF-AAS (Graphite Furnace Atomic Absorption Spectroscopy) Atomizes the sample in a graphite tube and measures absorption of light at a specific wavelength. LOD for Cr in blood [1]: ~6 ppb. Note: Highly susceptible to matrix interference [1]. Suitable for trace-level total chromium. Sample digestion and matrix modification are often necessary.
Potentiometric Sensor Measures the potential change of an ion-selective electrode. Linear Range for Cr(III) [3]: ( 1.0 \times 10^{-10} ) to ( 7.0 \times 10^{-3} ) mol/L. Nernstian Slope [3]: 19.28 mV/decade. A promising, low-cost technique for direct Cr(III) measurement. Selectivity over other metal ions must be validated [3].
HPLC-ICP-MS (High-Performance Liquid Chromatography-ICP-MS) Separates chemical species via chromatography before elemental detection. Recovery [2]: 93-115% for Cr(III) and Cr(VI) in water. LOQ [2]: Satisfied for water matrices (specific values not given). The best choice if you need to quantify chromium acetate specifically in the presence of other Cr species. Method development is required.
UV-Vis Spectrophotometry (DPC Method) Derivatization with 1,5-diphenylcarbazide (DPC) forms a colored complex measured by absorption. Linear Range for Cr(VI) [4]: 0 to 0.8 mg/L. Not suitable for high concentrations (>1 mg/L) without excessive dilution [4]. Applicable only for Cr(VI). Cannot be used for chromium acetate (Cr(III)) unless an oxidation step is added, which complicates validation.

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques from the search results.

Potentiometric Sensor for Cr(III)

This protocol is adapted from a study that used a modified carbon paste electrode for chromium detection [3].

  • Electrode Fabrication:
    • For a Chromium (III) selective CPE, thoroughly mix the following components [3]:
      • 20% 4-methylcoumarin-7-yloxy-N-4-nitrophenyl acetamide (ionophore)
      • 50% graphite powder
      • 5% multi-walled carbon nanotubes (MWCNT)
      • 25% paraffin oil (binder)
    • Pack the resulting paste firmly into an electrode body (e.g., a plastic syringe) and connect a copper wire as the electrical contact.
    • Smooth the electrode surface on a clean paper sheet before use.
  • Measurement & Calibration:
    • Use the fabricated Cr(III)-selective electrode in conjunction with a double-junction reference electrode.
    • Immerse the electrode pair in standard solutions of known Cr(III) concentration.
    • Measure the potential difference and plot the measured potential (mV) against the logarithm of the Cr(III) concentration. A Nernstian slope of approximately 19.28 mV/decade is expected over a wide concentration range [3].
HPLC-ICP-MS for Chromium Speciation

This protocol is adapted from a validated method for determining Cr(III) and Cr(VI) in drinking water [2].

  • Sample Preparation:
    • Filter the sample through a 0.2-µm pore-size syringe filter.
    • Dilute the sample 3:1 (volume to volume) with the mobile phase.
    • Let the solution sit at ambient temperature for about 1 hour to allow complete formation of the Cr(III)-EDTA complex [2].
  • Chromatographic Separation:
    • Column: Reversed-phase C8 column.
    • Mobile Phase: 0.6 mol/L EDTA and 0.8 mmol/L Tetrabutylammonium hydroxide (TBAH), pH adjusted to 6.9 with dilute HNO₃ [2].
    • ICP-MS Detection:
      • Isotope Monitored: ( ^{52}\text{Cr}^+ )
      • DRC Technology: Use ammonia as a reaction gas in the Dynamic Reaction Cell to eliminate polyatomic interferences (e.g., ( ^{40}\text{Ar}^{12}\text{C}^+ )) [2] [5].
  • Validation via Standard Addition:
    • Spike the sample with known concentrations of chromium acetate (or other Cr(III) standard).
    • Process the spiked sample and measure the recovery of the added analyte. Recovery rates between 93% and 115% demonstrate the method's trueness for Cr(III) [2].

Method Validation Parameters and Procedures

For any chosen method, you must establish its validity. The workflow below outlines the core parameters and process.

G Start Method Validation Workflow P1 Selectivity/Specificity Ensure no interference from sample matrix or other ions [3] [2] Start->P1 P2 Linearity & Range Establish calibration curve and linear concentration range [6] P1->P2 P3 Limits of Detection (LOD) & Quantification (LOQ) LOD: S/N=3:1, LOQ: S/N=10:1 [6] P2->P3 P4 Precision Repeatability (intra-day) and Intermediate Precision (inter-day, different operators) [7] [6] P3->P4 P5 Trueness (Accuracy) Analyze Certified Reference Materials (CRMs) or perform spike/recovery studies [7] [2] P4->P5 Assess under intermediate-precision conditions [7]

A crucial part of accuracy assessment is statistically comparing your results to a reference value, as shown in the formula below [7]: [ t_{cal} = \frac{|\bar{x}{lab} - x{ref}|}{s_{lab}/\sqrt{n_{lab}}} ] Where ( \bar{x}{lab} ) is your mean result, ( x{ref} ) is the reference value, ( s_{lab} ) is your standard deviation, and ( n_{lab} ) is the number of replicates. This ( t_{cal} ) value is then compared to a critical t-value from statistical tables [7].

Key Considerations for Your Comparison Guide

When preparing your comparison guide for researchers, please emphasize these critical points derived from the search results:

  • State-Specific Information is Critical: Chromium acetate contains chromium in the +3 oxidation state (Cr(III)). The toxicity and behavior of Cr(III) are drastically different from Cr(VI) [2] [5]. Your analytical method must be able to confirm that no oxidation to Cr(VI) has occurred, or specifically quantify both species if needed.
  • Sample Preparation is Paramount: For elemental techniques like ICP-MS and GF-AAS, the chromium acetate complex must be completely digested to release chromium ions for accurate measurement. Incomplete digestion is a major source of error [1] [5].
  • Beware of Contamination: Trace chromium analysis requires extreme precautions. Use high-purity reagents, acid-washed plasticware, and avoid stainless-steel equipment during sample collection and handling to prevent contamination [5].
  • Define an "Acceptable Bias": From a practical standpoint, some bias is always expected. For your method to be fit-for-purpose, you must define an acceptable bias (( \lambda )) relevant to your application before starting the validation [7].

References

performance comparison chromium acetate vs other crosslinkers

Author: Smolecule Technical Support Team. Date: February 2026

Chromium Acetate vs. Alternative Crosslinkers

The table below summarizes the performance characteristics of chromium-based crosslinkers and other common types based on the gathered research.

Crosslinker Type Common Polymers Key Performance Characteristics Typical Applications

| Chromium Acetate | HPAM (Hydrolyzed Polyacrylamide) [1] [2] [3] | • Effective for 3D network gel formation [1]. • Can suffer from syneresis (water expulsion), especially at high temperatures or with high crosslink density, potentially compromising long-term plugging performance [2]. | Water shut-off in oil wells, conformance control in heterogeneous reservoirs [1] [2]. | | Chromium Sulfate | HPAM [2] | • More cost-effective and readily available than chromium acetate [2]. • Forms high-strength gels but exhibits significant syneresis at high temperatures (e.g., 44.4% at 82°C) [2]. • Gelation time can be extended with retardants like EDTA-4Na [2]. | Designed as an economical alternative to chromium acetate for water shut-off in high-permeability zones [2]. | | Benzoguanamine Resin (e.g., Cymel 1123) | Carboxyl-functionalized Acrylic Polymers [4] | • Offers a superior balance of tack, peel adhesion, and shear strength [4]. • Crosslinking requires temperatures of ~120°C and is acid-catalyzed [4]. | Pressure-sensitive adhesives (e.g., for automotive, furniture industries) [4]. | | Melamine-Formaldehyde Resin (e.g., Cymel 303, 370) | Carboxyl-functionalized Acrylic Polymers [4] | • Provides a good balance of adhesive properties, though benzoguanamine may outperform it [4]. • Crosslinking requires high temperatures and acid catalysts [4]. | Thermoset coatings, pressure-sensitive adhesives [4]. | | Zirconate | Guar-based polymers, derivatized guar [5] | • Provides superior thermal stability for ultra-high temperature applications [5]. • Often designed for delayed activation for deep penetration [5]. | Hydraulic fracturing ("fracking") in high-temperature wells [5]. | | Borate | Guar-based polymers [5] | • Cost-effective and field-proven [5]. • Can be formulated for surface or delayed crosslinking [5]. | Hydraulic fracturing, typically for low to moderate-temperature applications [5]. |

Key Experimental Insights and Protocols

The quantitative data available is largely from materials science, but the experimental approaches may be useful for your guide.

  • Gel Strength and Syneresis Measurement (Bottle Test): A common method to evaluate gel systems involves preparing gelant solutions with specific polymer and crosslinker concentrations, then placing them in sealed glass ampoules or bottles and incubating at a target temperature (e.g., 82°C) [2]. The gel strength is qualitatively assessed by inverting the bottles, and the syneresis rate is quantified by measuring the volume of water expelled over time [2].
  • Rheological Analysis: The viscous and viscoelastic properties of crosslinked gels are measured using a rheometer [1]. Experiments track the evolution of storage modulus (G') and loss modulus (G'') over time to determine gelation time and final gel strength. Steady-shear tests confirm the pseudo-plastic (shear-thinning) behavior of the gels [1].
  • Optimization of Formulations: Researchers use methods like orthogonal experimental design to determine optimal synthesis conditions. For instance, one study varied monomer concentration, initiator mass fraction, temperature, and monomer molar ratio to maximize a polymer's viscoelasticity and viscosity before crosslinking [6].

Chromium Crosslinking and Syneresis Mechanism

A key challenge with chromium crosslinkers like acetate and sulfate is syneresis. The following diagram illustrates the generally accepted mechanism for this phenomenon, particularly for polyacrylamide-based polymers.

G Start HPAM Polymer Chain (Carboxylate Groups -COO⁻) Hydrolysis Hydrolysis at High Temp (Amide groups convert to Carboxylates) Start->Hydrolysis OverCrosslink Over-Crosslinking (Excess Cr(III) creates dense, rigid network) Hydrolysis->OverCrosslink High Cr(III) Concentration WaterExpulsion Network Contracts (Water is expelled - Syneresis) OverCrosslink->WaterExpulsion Mitigation Mitigation Strategies WaterExpulsion->Mitigation Strat1 Add Phenolic Resin (Prevents hydrolysis) Mitigation->Strat1 Strat2 Add Nano-Bentonite (Absorbs expelled water) Mitigation->Strat2

Finding Data for Drug Development

The search results lack direct comparisons of chromium acetate with other crosslinkers in a pharmaceutical or biological context. To find more relevant information, I suggest you:

  • Refine your search terms using phrases like "chromium acetate crosslinking drug delivery hydrogel," "crosslinker cytotoxicity comparison," or "gelatin hydrogel crosslinker performance comparison."
  • Explore specialized databases such as PubMed Central or American Chemical Society (ACS) publications, which are rich in biomaterials research.
  • Investigate alternative crosslinkers commonly used in biomanufacturing, such as genipin, glutaraldehyde, or enzymes like transglutaminase, and compare their performance data against chromium acetate.

References

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Physical Description

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing.
Dry Powder; Liquid; Dry Powder, Liquid
Blue-green solid; Soluble in water; [HSDB]

Color/Form

Blue-green powder

Hydrogen Bond Acceptor Count

6

Exact Mass

228.980418 Da

Monoisotopic Mass

228.980418 Da

Boiling Point

212 °F at 760 mmHg for aqueous solution (USCG, 1999)

Heavy Atom Count

13

Density

1.3 (USCG, 1999) - Denser than water; will sink
1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids))

Odor

Odorless

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature))

UNII

7W6DL7H397

Impurities

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities.

Metabolism Metabolites

Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Associated Chemicals

Chromium (III) acetate monohydrate; 25013-82-5
Chromium (III) ion; 16065-83-1

Wikipedia

Chromium_acetate_hydroxide
Chromium(III)_acetate

Methods of Manufacturing

Industrial preparation: Stover; Drew, USA patents 2650239; 2678328 (1953, 1954 both to Socony-Vacuum Oil).
Action of acetic acid on chromium hydroxide. The solution is evaporated and crystallized.
Solutions of chromic acetate are produced by dissolving freshly prepared hydrous chromic oxide in acetic acid. Commercial mixtures ... with sodium acetate have been prepared by reduction of sodium dichromate with glucose or corn sugar in the presence of acetic acid.
... Chromium(III) hydroxide hydrate is dissolved in dilute acetic acid, and the solid is obtained by drying on drums or in a spray drier.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Acetic acid, chromium(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-16-2023

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